Norfenfluramine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDLOFBRTWNFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90986561 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673-18-7 | |
| Record name | Norfenfluramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfenfluramine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORFENFLURAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3005782T7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Anticonvulsant Mechanism of Norfenfluramine Hydrochloride in Epilepsy
Executive Summary
Norfenfluramine, the active metabolite of fenfluramine, has emerged as a significant therapeutic agent for severe, treatment-resistant epilepsies such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Its clinical efficacy, which includes not only a robust reduction in seizure frequency but also potential improvements in executive function, stems from a novel and multi-faceted mechanism of action that distinguishes it from other antiseizure medications.[2] This guide provides a detailed examination of its core mechanisms, focusing on the synergistic interplay between potent serotonergic modulation and positive allosteric modulation of the Sigma-1 receptor (σ1R).[2][3] We will dissect the signaling pathways, present the quantitative data that substantiates these claims, and detail the experimental protocols required to validate these mechanisms in a research setting.
Introduction: A Repurposed Molecule for a Devastating Disease
Developmental and epileptic encephalopathies (DEEs) represent a class of severe epilepsy disorders characterized by pharmacoresistant seizures and significant cognitive and behavioral impairments.[2] The therapeutic journey of fenfluramine is remarkable; initially developed as a high-dose appetite suppressant, it was withdrawn from the market due to cardiovascular side effects.[1][2] However, subsequent investigation at substantially lower doses revealed profound anticonvulsant properties, leading to its approval for specific DEEs.[4][5] The primary pharmacological activity is driven by its metabolite, norfenfluramine.[4] Understanding its unique dual mechanism is paramount for drug development professionals seeking to identify new therapeutic targets and for researchers investigating the fundamental neurobiology of epilepsy.
The Dual-Pillar Mechanism of Action
The anticonvulsant effect of norfenfluramine is not attributed to a single molecular target but rather to a coordinated action on two distinct receptor systems: the serotonergic system and the Sigma-1 receptor. This dual action appears to restore the critical balance between neuronal excitation and inhibition that is disrupted in epilepsy.[3][6]
Pillar 1: Broad-Spectrum Serotonergic Modulation
Norfenfluramine exerts a powerful influence on the brain's serotonin (5-hydroxytryptamine, 5-HT) system. Unlike highly specific selective serotonin reuptake inhibitors (SSRIs), its action is multifaceted:
-
Increased Serotonin Availability: Fenfluramine stimulates the release of serotonin into the synaptic cleft, increasing its ambient concentration.[1][4]
-
Direct Receptor Agonism: Norfenfluramine acts as a direct agonist at multiple 5-HT receptor subtypes that are critically involved in modulating neuronal excitability.[3] Studies in zebrafish models of Dravet syndrome have shown that its antiseizure effects are dependent on activity at the 5-HT1D, 5-HT2A, and 5-HT2C receptors .[1][3]
This activation of specific 5-HT receptors, particularly 5-HT2A and 5-HT2C, is believed to enhance the activity of inhibitory GABAergic interneurons, thereby dampening the excessive neuronal firing that characterizes a seizure.[3]
Figure 1: Serotonergic action of Norfenfluramine.
Pillar 2: Sigma-1 Receptor (σ1R) Positive Modulation
Beyond its well-documented serotonergic activity, norfenfluramine also functions as a positive modulator of the Sigma-1 receptor (σ1R).[2][7] This is a crucial differentiator from other serotonergic drugs that lack comparable anticonvulsant efficacy.[7] The σ1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates cellular stress responses and neuronal excitability.[6]
Norfenfluramine's interaction with σ1R contributes to its antiseizure effect by:
-
Modulating Glutamatergic Signaling: The σ1R physically interacts with and regulates the N-methyl-D-aspartate receptor (NMDAR), a key component of excitatory glutamatergic neurotransmission.[8]
-
Disrupting σ1R-NMDAR Association: Norfenfluramine has been shown to disrupt the regulatory association between σ1R and the NR1 subunit of the NMDAR.[8][9] This action is similar to that of σ1R antagonists.[8] This disruption allows for increased binding of calcium-regulated calmodulin (CaM) to the NMDAR, which in turn dampens its hyperexcitability and reduces excessive calcium influx, a key trigger for seizures.[6][8]
This action on the glutamatergic system complements the GABAergic enhancement from its serotonergic activity, creating a powerful, dual-front attack on the excitatory/inhibitory imbalance in epilepsy.[6]
Figure 2: Norfenfluramine's modulation of the Sigma-1 and NMDA receptors.
Quantitative Data and Receptor Affinities
The multi-target profile of norfenfluramine is supported by radioligand binding assays. While fenfluramine itself has low affinity for most receptors, its metabolite, norfenfluramine, demonstrates significant binding.
| Target Receptor | Ligand | Affinity (Ki) | Functional Activity | Reference |
| Sigma-1 (σ1R) | Fenfluramine | 266 nM | Positive Modulator | [10] |
| Serotonin 2A (5-HT2A) | Norfenfluramine | High Affinity | Agonist | [3] |
| Serotonin 2B (5-HT2B) | Norfenfluramine | High Affinity | Agonist | [3][11] |
| Serotonin 2C (5-HT2C) | Norfenfluramine | High Affinity | Agonist | [3] |
| Serotonin 1D (5-HT1D) | Fenfluramine | Moderate Affinity | Agonist | [1][3] |
Note: Specific Ki values for norfenfluramine at 5-HT subtypes can vary across studies; "High Affinity" generally implies nanomolar range activity.
Experimental Validation & Methodologies
To validate the proposed mechanisms of norfenfluramine in a laboratory setting, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for these investigations.
Workflow for Preclinical Mechanistic Validation
Figure 3: Experimental workflow for validating the mechanism of action.
Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the effect of norfenfluramine on neuronal excitability and synaptic transmission in cortical neurons.
Causality Statement: This protocol directly measures changes in ion flow and action potential firing, providing a direct link between receptor activation by the drug and its functional effect on the neuron's electrical behavior.
Methodology:
-
Cell Preparation: Culture primary cortical neurons harvested from E18 mouse embryos or use a relevant neuronal cell line. Plate on poly-D-lysine coated coverslips and culture for 10-14 days.
-
Solution Preparation:
-
External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution (Pipette): Containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.3 with KOH.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with ACSF at 2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Establish a whole-cell gigaseal on a pyramidal-like neuron.
-
Record baseline spontaneous excitatory postsynaptic currents (sEPSCs) in voltage-clamp mode (holding potential -70 mV) for 5 minutes.
-
Switch to current-clamp mode and inject current steps to elicit action potentials, establishing a baseline firing rate.
-
-
Drug Application:
-
Perfuse the chamber with ACSF containing a clinically relevant concentration of norfenfluramine hydrochloride (e.g., 1-10 µM).
-
Repeat voltage-clamp and current-clamp recordings to measure changes in sEPSC frequency/amplitude and action potential firing.
-
-
Self-Validation/Controls:
-
To isolate the serotonergic component, co-apply specific antagonists for 5-HT2A/2C receptors and observe if the drug's effect is diminished.
-
To validate the σ1R component, pre-treat with a σ1R antagonist (e.g., NE-100) before applying norfenfluramine.
-
Perform a washout step by perfusing with drug-free ACSF to ensure the observed effects are reversible.
-
Protocol 2: In Vivo Dravet Syndrome Zebrafish Larva Model
Objective: To assess the efficacy of norfenfluramine in a genetic model that recapitulates key features of Dravet syndrome.[12]
Causality Statement: Zebrafish models with mutations in the scn1lab gene (orthologue of human SCN1A) exhibit spontaneous seizures and hyperactivity, providing a high-throughput system to test if a compound's molecular action translates into a whole-organism anticonvulsant effect.[11]
Methodology:
-
Animal Model: Use scn1lab mutant zebrafish larvae at 5-7 days post-fertilization (dpf).
-
Drug Preparation: Dissolve norfenfluramine hydrochloride in embryo medium to final desired concentrations (e.g., 1 µM to 50 µM).
-
Behavioral Assay:
-
Place individual larvae into wells of a 96-well plate.
-
Acclimate for 30 minutes in fresh embryo medium.
-
Replace medium with either control or drug-containing medium.
-
Record larval movement for 30-60 minutes using an automated video tracking system (e.g., DanioVision).
-
Analyze total distance moved and velocity. A significant reduction in the hyperkinetic phenotype of mutant larvae indicates anticonvulsant activity.
-
-
Local Field Potential (LFP) Recording:
-
To confirm the behavioral results, perform electrographic recordings.
-
Immobilize a larva in low-melting-point agarose.
-
Insert a glass microelectrode into the optic tectum to record epileptiform discharges.
-
Record a 10-minute baseline, then apply norfenfluramine to the bath and record for an additional 30 minutes.
-
Analyze the frequency and amplitude of seizure-like events.
-
-
Self-Validation/Controls:
-
Run a vehicle control group (embryo medium only) in parallel.
-
Use a known ineffective drug as a negative control and a known effective drug (e.g., stiripentol) as a positive control.
-
Confirm drug concentrations using LC-MS.
-
Conclusion and Future Directions
The anticonvulsant activity of norfenfluramine hydrochloride is robustly supported by a dual mechanism of action involving both serotonergic and sigma-1 receptor systems.[3] This multi-target engagement provides a synergistic effect, enhancing GABAergic inhibition while simultaneously dampening glutamatergic hyperexcitability, thereby restoring neuronal network balance.[6] This unique pharmacological profile explains its potent efficacy in complex, pharmacoresistant epilepsies where single-target agents often fail.
Future research should focus on further dissecting the downstream signaling cascades initiated by σ1R modulation and exploring whether this mechanism contributes to the observed improvements in executive function, a benefit not entirely explained by seizure reduction alone.[2] Understanding these pathways will be instrumental in designing the next generation of therapies for developmental and epileptic encephalopathies.
References
- Australian Government Department of Health and Aged Care. (2025). Fenfluramine for seizures associated with Dravet syndrome and Lennox–Gastaut syndrome - PMC - NIH. Vertex AI Search.
- Arayamparambil, C., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI.
- Frampton, J. E. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes.
- Specchio, N., et al. (2021).
- Slideshare. (2014). Evaluation of anti epileptic drugs practical | PPTX. Slideshare.
- Indian Journal of Physiology and Pharmacology. (1999).
- BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticonvulsant Compounds in Preclinical Epilepsy Research. Benchchem.
- Martin, P., et al. (2023). Fenfluramine: a plethora of mechanisms?. PubMed Central.
- Rodríguez-Muñoz, M., et al. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. PubMed Central.
- Martin, P., et al. (2021).
- Griffin, A., et al. (2019). Zebrafish studies identify serotonin receptors mediating antiepileptic activity in Dravet syndrome.
- Arayamparambil, C., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. NIH.
- Rodríguez-Muñoz, M., et al. (2018). Fenfluramine and norfenfluramine disrupt the association of σ1Rs with NR1 subunits of NMDA receptors.
- Koutroumanidou, E., & Williams, R. (2020).
- Martin, P., et al. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors.
Sources
- 1. Fenfluramine for seizures associated with Dravet syndrome and Lennox–Gastaut syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A review of fenfluramine for the treatment of Dravet syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to the Receptor Binding Profile and Affinity of Norfenfluramine Hydrochloride
Introduction
Norfenfluramine, the primary active metabolite of the anorectic agent fenfluramine, is a pharmacologically complex molecule with a distinct and potent interaction profile at various neurotransmitter receptors and transporters.[1][2] Originally developed in the context of appetite suppression, the clinical trajectory of its parent compound was ultimately halted due to significant cardiovascular side effects, primarily attributed to the actions of norfenfluramine.[3][4] However, the unique pharmacological properties of fenfluramine and norfenfluramine have led to their re-investigation and recent approval for the treatment of seizures associated with specific severe epilepsy syndromes.[5]
This technical guide provides a comprehensive overview of the receptor binding profile and affinity of norfenfluramine hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, neuroscience, and medicinal chemistry. This document synthesizes data from peer-reviewed literature and regulatory documents to present a detailed, scientifically grounded analysis of norfenfluramine's molecular interactions, the causality behind its pharmacological effects, and the experimental methodologies used to elucidate these properties.
Core Pharmacological Profile: A Dual-Action Ligand
Norfenfluramine's mechanism of action is multifaceted, primarily characterized by its function as both a potent monoamine releasing agent and a direct agonist at specific serotonin receptor subtypes.[1] This dual action results in a significant modulation of serotonergic and, to a lesser extent, noradrenergic and dopaminergic neurotransmission.
Serotonin (5-HT) Receptor Interactions: The 5-HT2 Subfamily as a Primary Target
Norfenfluramine exhibits a notably high affinity for the 5-HT2 family of serotonin receptors, with a particularly strong interaction at the 5-HT2B and 5-HT2C subtypes.[1][3] This contrasts with its parent compound, fenfluramine, for which norfenfluramine demonstrates significantly greater affinity and functional activity at these receptors.[1]
The agonism at 5-HT2C receptors is largely attributed to the anorectic effects of fenfluramine, while the potent agonism at 5-HT2B receptors is the primary mechanism underlying the valvular heart disease observed with chronic use.[1][3][4] The interaction with 5-HT2A receptors, although of a lower affinity, is also considered to contribute to its overall pharmacological and potential therapeutic effects in seizure disorders.[1]
Monoamine Transporter Interactions: A Potent Releasing Agent
Norfenfluramine functions as a substrate for monoamine transporters, leading to the non-exocytotic release of serotonin (5-HT) and norepinephrine (NE), and to a lesser extent, dopamine (DA).[2][6] It is a potent serotonin releasing agent, with d-norfenfluramine displaying an EC50 value of 59 nM for [3H]5-HT release from synaptosomes.[1][6] Notably, d-norfenfluramine is also a potent substrate for the norepinephrine transporter (NET), with an EC50 value of 73 nM for [3H]NE release, suggesting a significant noradrenergic component to its in vivo activity.[6]
Quantitative Receptor Binding and Functional Affinity Profile
The following table summarizes the binding affinities (Ki) and functional activities (EC50) of racemic norfenfluramine at key central nervous system targets. This quantitative data provides a comparative framework for understanding the compound's potency and selectivity.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Effect | Reference(s) |
| Serotonin Receptors | ||||
| 5-HT1A | 673 - 1950 | - | No Agonist Activity | [1] |
| 5-HT1D | Very Low Affinity | - | Agonist | [1] |
| 5-HT2A | Moderate Affinity | - | Agonist | [3] |
| 5-HT2B | 10 - 50 | Potent Agonist | Full Agonist | [1][3][4] |
| 5-HT2C | High Affinity | Potent Agonist | Full Agonist | [1][3] |
| Monoamine Transporters | ||||
| SERT (5-HT Transporter) | - | 59 (d-norfenfluramine) | Releasing Agent | [1][6] |
| NET (Norepinephrine Transporter) | - | 73 (d-norfenfluramine) | Releasing Agent | [6] |
| DAT (Dopamine Transporter) | - | >10,000 | Weak Releasing Agent | [7] |
| Other Receptors | ||||
| Sigma-1 (σ1) | 266 | - | Positive Allosteric Modulator | [8][9] |
| β2-Adrenergic | >10,000 | - | Antagonist at high concentrations | [1][8][9] |
| Muscarinic M1 | >10,000 | - | - | [1][8][9] |
Note: Affinity values can vary between studies due to different experimental conditions and radioligands used. The table presents a synthesized overview from the cited literature.
Signaling Pathways and Functional Consequences
The interaction of norfenfluramine with its primary receptor targets initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to comprehending the physiological and pathological outcomes of its administration.
5-HT2B Receptor Signaling and Valvulopathy
The activation of 5-HT2B receptors, which are highly expressed on cardiac valve fibroblasts, is the critical event initiating valvular heart disease.[3] Norfenfluramine's potent agonism at this Gq/11-coupled receptor leads to the activation of phospholipase C, subsequent hydrolysis of inositol phosphates, and an increase in intracellular calcium.[3] This cascade further activates the mitogen-activated protein kinase (MAPK) pathway, which is linked to fibroblast proliferation and ultimately, valvular fibroplasia.[3]
Experimental Methodologies: Elucidating Receptor Affinity
The determination of norfenfluramine's receptor binding profile relies on established in vitro pharmacological assays. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay for 5-HT2B Receptor Affinity (Ki Determination)
This protocol outlines a standard procedure for determining the inhibitory constant (Ki) of norfenfluramine hydrochloride at the human 5-HT2B receptor using a competitive binding assay.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human 5-HT2B receptor.
-
Radioligand: [3H]-LSD or another suitable 5-HT2B receptor antagonist radioligand.
-
Test Compound: Norfenfluramine hydrochloride, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity 5-HT2B receptor antagonist (e.g., methysergide).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the radioligand solution, and the serially diluted norfenfluramine hydrochloride or the non-specific binding control.
-
Initiate Reaction: Add the membrane homogenate to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of norfenfluramine.
-
Plot the specific binding as a function of the logarithm of the norfenfluramine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of norfenfluramine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality and Self-Validation: The inclusion of total binding, non-specific binding, and a range of competitor concentrations allows for the construction of a complete competition curve. The quality of the data is validated by the sigmoidal nature of the curve and the goodness of fit (e.g., R-squared value). The use of a well-characterized radioligand with a known Kd ensures the accuracy of the calculated Ki value.
Conclusion
Norfenfluramine hydrochloride possesses a complex and potent pharmacological profile, acting as a high-affinity agonist at 5-HT2B and 5-HT2C receptors and as a robust serotonin and norepinephrine releasing agent. Its interaction with the 5-HT2B receptor is of significant clinical interest due to its causal role in cardiac valvulopathy. The continued investigation of norfenfluramine's interactions with a broader range of CNS targets, such as the sigma-1 receptor, may further elucidate its therapeutic mechanisms in seizure disorders. The methodologies outlined in this guide, particularly radioligand binding assays, remain the cornerstone for quantitatively defining the affinity and selectivity of such compounds, providing essential data for both mechanistic understanding and the development of safer therapeutic agents.
References
-
Martin, P., De Witte, P., Maurice, T., Gammaitoni, A., Farfel, G., & Galer, B. (2020). Fenfluramine Acts as a Positive Modulator of sigma-1 Receptors. Epilepsy & Behavior, 105, 106989. [Link]
-
ResearchGate. (2025). Fenfluramine acts as a positive modulator of sigma-1 receptors. [Link]
-
ResearchGate. (n.d.). Fenfluramine and norfenfluramine disrupt the association of σ1Rs with NR1 subunits of NMDA receptors. [Link]
-
U.S. Food and Drug Administration. (2020). 212102Orig1s000 - accessdata.fda.gov. [Link]
-
Sourbron, J., Smolders, I., de Witte, P., & Lagae, L. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Frontiers in Pharmacology, 12, 689827. [Link]
-
ResearchGate. (n.d.). Rothman RB, Clark RD, Partilla JS, Baumann MH. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. J Pharmacol Exp Ther 305: 1191-1199 | Request PDF. [Link]
-
Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology, 57(1), 75-81. [Link]
-
Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation, 102(23), 2836-2841. [Link]
-
Rothman, R. B., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1191-1199. [Link]
-
Gobbi, M., et al. (1998). In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(2), 203-210. [Link]
-
Boyd, R. A., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 10(3), e00958. [Link]
-
Dravet Syndrome Foundation. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Serotonergic and Noradrenergic Effects of Norfenfluramine Hydrochloride
Introduction
Norfenfluramine, the major active metabolite of the anorectic agents fenfluramine and benfluorex, is a pharmacologically complex molecule with potent effects on both the serotonin (5-HT) and norepinephrine (NE) systems.[1][2] This guide provides a comprehensive technical overview of the dual serotonergic and noradrenergic activities of norfenfluramine hydrochloride, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, the stereoselective activities of its enantiomers, key experimental protocols for its characterization, and the clinical implications of its potent receptor interactions.
Norfenfluramine, chemically known as 3-trifluoromethylamphetamine, exists as a racemic mixture of two enantiomers: dexnorfenfluramine (d-norfenfluramine) and levonorfenfluramine (l-norfenfluramine).[1] These enantiomers exhibit differential potencies in their interactions with monoamine transporters and receptors, a critical aspect of its overall pharmacological profile.[1][3] While never marketed as a standalone drug, its profound effects have been the subject of extensive research, particularly in the context of appetite suppression, antiseizure activity, and unfortunately, significant cardiovascular side effects that led to the withdrawal of its parent compounds.[1][4][5]
Dual Monoaminergic Mechanisms of Action
Norfenfluramine's primary mechanism of action is as a potent serotonin-norepinephrine releasing agent (SNRA).[1] It interacts with the serotonin transporter (SERT) and the norepinephrine transporter (NET), inducing the non-exocytotic release of these neurotransmitters from presynaptic terminals. This action is distinct from reuptake inhibition, as it involves the reversal of transporter function.[6][7]
Serotonergic Effects
Norfenfluramine is a potent releaser of serotonin.[1][8][9] Both enantiomers are active, though d-norfenfluramine is more potent than l-norfenfluramine.[1] In vitro studies using synaptosomes have demonstrated that norfenfluramine induces a significant, concentration-dependent release of [3H]5-HT.[8] This release is partially calcium-dependent, suggesting a complex mechanism that may involve both transporter-mediated efflux and effects on vesicular storage.[10]
Beyond its effects on serotonin release, norfenfluramine is a potent agonist at several serotonin receptor subtypes, particularly the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C).[1][11] This direct receptor agonism contributes significantly to its overall pharmacological effects and is a key differentiator from its parent compound, fenfluramine, which is a much weaker 5-HT2 receptor agonist.[1]
Noradrenergic Effects
A defining characteristic of norfenfluramine is its substantial activity at the norepinephrine transporter. It is considerably more potent as a norepinephrine releaser than fenfluramine.[1][8] The d-enantiomer, in particular, is a potent substrate for NET, leading to a robust increase in extracellular norepinephrine levels.[8] This noradrenergic activity is believed to contribute to its pharmacological profile, including potential cardiovascular effects.[8][12]
The following diagram illustrates the dual mechanism of norfenfluramine at serotonergic and noradrenergic synapses.
In Vivo Microdialysis
This technique allows for the real-time measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
Objective: To assess the effect of systemic administration of norfenfluramine on serotonin and norepinephrine concentrations in specific brain regions.
Methodology:
-
Surgical Implantation:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., frontal cortex, hypothalamus) of an anesthetized rodent. [13][14]2. Perfusion and Baseline Collection:
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Collect dialysate samples at regular intervals to establish a stable baseline of extracellular neurotransmitter levels.
-
-
Drug Administration:
-
Administer norfenfluramine hydrochloride systemically (e.g., via intraperitoneal injection).
-
-
Sample Collection and Analysis:
-
Continue to collect dialysate samples post-administration.
-
Analyze the concentration of serotonin and norepinephrine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-EC). [13][15]5. Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the time course of the drug's effect.
-
Receptor Binding and Functional Activity
Norfenfluramine's potent agonism at 5-HT2 receptors, particularly the 5-HT2B subtype, is a critical aspect of its pharmacology and is directly linked to its most severe adverse effects. [1][5][6]
5-HT2B Receptor Agonism and Cardiovascular Toxicity
The activation of 5-HT2B receptors located on cardiac valve interstitial cells is the primary mechanism underlying the development of cardiac valvulopathy (heart valve disease) and pulmonary hypertension associated with fenfluramine and its metabolite, norfenfluramine. [1][5][6][16]This agonism stimulates the proliferation of cardiac fibroblasts, leading to the thickening and stiffening of heart valve leaflets, which can result in valvular regurgitation. [1][6]Similarly, 5-HT2B receptor activation in the pulmonary vasculature can lead to smooth muscle cell proliferation and the development of pulmonary arterial hypertension. [17][18][19][20] The d-enantiomer of norfenfluramine has a significantly higher affinity for the 5-HT2B receptor than the l-enantiomer, implicating it as the primary driver of these serious cardiovascular side effects. [4]This has led to research exploring the potential therapeutic applications of the l-enantiomers of fenfluramine and norfenfluramine, which may retain antiseizure properties with a reduced risk of cardiotoxicity. [3][4]
Conclusion
Norfenfluramine hydrochloride is a potent and complex pharmacological agent characterized by its dual activity as a serotonin and norepinephrine releasing agent, as well as a direct agonist at 5-HT2 receptors. Its stereochemistry plays a crucial role in its activity, with the d-enantiomer generally exhibiting greater potency. While its potent monoamine-releasing properties have been explored for therapeutic applications such as appetite suppression and seizure control, the significant risk of cardiovascular toxicity mediated by 5-HT2B receptor agonism has limited its clinical utility and led to the withdrawal of its parent compounds. A thorough understanding of its multifaceted mechanism of action, utilizing the experimental approaches outlined in this guide, is essential for any researcher or drug development professional working with this or structurally related compounds.
References
-
Norfenfluramine - Wikipedia. Available at: [Link]
-
Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed. Available at: [Link]
-
Main pathway of metabolism of fenfluramine. Fenfluramine (N‐ethyl‐α‐methyl‐3‐(trifluoromethyl)‐benzeneethanamine hydrochloride) is a chiral molecule and consists in two enantiomers (d‐fenfluramine and l‐fenfluramine), which are de‐ethylated in active metabolites. Fintapla consists of an aqueous solution containing 2.2 mg/ml racemic fenfluramine (equal quantities of both enantiomers). FFA, fenfluramine; norFFA, norfenfluramine - ResearchGate. Available at: [Link]
-
Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - MDPI. Available at: [Link]
-
(+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed. Available at: [Link]
-
Serotonergic Drugs and Valvular Heart Disease - PMC - PubMed Central. Available at: [Link]
-
Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine - PubMed. Available at: [Link]
-
[Benfluorex and valvular heart disease] - PubMed. Available at: [Link]
-
Adverse effects of benfluorex on heart valves and pulmonary circulation - PubMed. Available at: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available at: [Link]
-
Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats | Request PDF - ResearchGate. Available at: [Link]
-
Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain | Request PDF - ResearchGate. Available at: [Link]
-
Norfenfluramine - Grokipedia. Available at: [Link]
-
Fenfluramine - Wikipedia. Available at: [Link]
-
Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC - NIH. Available at: [Link]
-
Drug-induced pulmonary arterial hypertension: a recent outbreak - PMC - PubMed Central. Available at: [Link]
-
Metabolism of fenfluramine to norfenfluramine in guinea-pigs - Oxford Academic. Available at: [Link]
-
Norfenfluramine – Knowledge and References - Taylor & Francis. Available at: [Link]
-
In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed. Available at: [Link]
-
Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - NIH. Available at: [Link]
-
The fenfluramine metabolite (+)-norfenfluramine is vasoactive - PubMed - NIH. Available at: [Link]
-
Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long‐term open‐label safety extension study - NIH. Available at: [Link]
-
212102Orig1s000 - accessdata.fda.gov. Available at: [Link]
-
Do noradrenergic reuptake inhibitors affect serotonergic function in depression? - PubMed. Available at: [Link]
-
SERT Transporter Assay - BioIVT. Available at: [Link]
-
(PDF) Fenfluramine and Norfenfluramine Levels in Brain Microdialysate, Brain Tissue and Plasma of Rats Administered Doses of d-Fenfluramine Known to Deplete 5-Hydroxytryptamine Levels in Brain - ResearchGate. Available at: [Link]
-
What is the mechanism of Fenfluramine Hydrochloride? - Patsnap Synapse. Available at: [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. Available at: [Link]
-
Hypothalamic monoamines measured by microdialysis in rats treated with 2-deoxy-glucose or d-fenfluramine - PubMed. Available at: [Link]
-
Valvular heart disease with the use of fenfluramine-phentermine - Mayo Clinic. Available at: [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. Available at: [Link]
-
Serotonin and Norepinephrine-Dependent Effects of Fenfluramine on Plasma Renin Activity in Conscious Male Rats - PubMed. Available at: [Link]
-
Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride - PubMed. Available at: [Link]
-
Effects of Fenfluramine and Norfenfluramine on Brain Serotonin Metabolism in Rats. Available at: [Link]
-
Pulmonary hypertension and fenfluramine - PubMed. Available at: [Link]
-
Pulmonary hypertension and fenfluramine - PubMed. Available at: [Link]
-
Resolution of Fenfluramine-associated pulmonary arterial hypertension in Lennox-Gastaut syndrome: A case report and literature review - PMC - NIH. Available at: [Link]
-
Simultaneous effects of local dexfenfluramine application on extracellular glutamate and serotonin levels in rat frontal cortex: a reverse microdialysis study - PubMed. Available at: [Link]
-
Primary pulmonary hypertension and fenfluramine use - PubMed. Available at: [Link]
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Serotonergic Drugs and Valvular Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenfluramine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 8. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Serotonin and norepinephrine-dependent effects of fenfluramine on plasma renin activity in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypothalamic monoamines measured by microdialysis in rats treated with 2-deoxy-glucose or d-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adverse effects of benfluorex on heart valves and pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-induced pulmonary arterial hypertension: a recent outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pulmonary hypertension and fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pulmonary hypertension and fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
norfenfluramine hydrochloride as a metabolite of fenfluramine
An In-Depth Technical Guide to Norfenfluramine Hydrochloride: The Pivotal Metabolite of Fenfluramine
Abstract
Norfenfluramine, the primary active N-dealkylated metabolite of the drug fenfluramine, represents a molecule of significant duality in pharmacology.[1][2] Historically implicated as the causative agent for the cardiotoxic effects that led to fenfluramine's withdrawal as an anorectic, it is now understood to be a key contributor to the therapeutic anticonvulsant properties of its parent compound, recently repurposed for treating rare forms of epilepsy.[3][4] This guide provides a comprehensive technical overview of norfenfluramine, detailing its metabolic generation, complex pharmacodynamic profile, the molecular mechanisms underpinning its therapeutic and adverse effects, and validated analytical methodologies for its quantification. We will explore its potent interactions with serotonergic systems, particularly the 5-HT₂ receptor family, which defines its clinical significance. This document is intended for researchers, clinicians, and professionals in drug development, offering a synthesized resource on this critical pharmaceutical metabolite.
Introduction: A Metabolite of Consequence
Fenfluramine was first introduced in the 1960s as an appetite suppressant, acting primarily as a potent serotonin-releasing agent.[5] Its use, particularly in the "fen-phen" combination, was halted in 1997 due to strong evidence linking it to valvular heart disease and pulmonary hypertension.[3][6] Subsequent research identified its major metabolite, norfenfluramine (3-trifluoromethylamphetamine), as the principal mediator of this cardiotoxicity.[1][7][8]
Norfenfluramine is not merely a byproduct; it is a pharmacologically robust molecule with a distinct and, in some cases, more potent activity profile than fenfluramine itself.[1][9] While its action on 5-HT₂₋ receptors on cardiac valves proved deleterious, its broader serotonergic and neurochemical effects are integral to the recently discovered therapeutic applications of fenfluramine. The FDA's approval of fenfluramine (Fintepla) for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome marks a significant shift, underscoring the necessity of understanding the nuanced pharmacology of its primary metabolite.[10][11][12] This guide dissects the core scientific principles of norfenfluramine, from its formation to its functional impact.
Chemical and Physical Properties
Norfenfluramine hydrochloride is the salt form of the active metabolite. As a substituted amphetamine, its chemical properties are foundational to its biological activity.[13]
| Property | Value | Source |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride | [1] |
| Other Names | 3-Trifluoromethylamphetamine, 3-TFMA, Desethylfenfluramine | [1] |
| CAS Number | 19036-73-8 (for hydrochloride); 1886-26-6 (for free base) | [1][14] |
| Chemical Formula | C₁₀H₁₂F₃N · HCl | [15] |
| Molar Mass | 239.67 g·mol⁻¹ (hydrochloride); 203.208 g·mol⁻¹ (free base) | [1][15] |
| Appearance | White powder | [15] |
| Solubility | Soluble in water (>10 mg/mL) | [15] |
| Chirality | Exists as a racemic mixture of two enantiomers: dexnorfenfluramine ((+)-norfenfluramine) and levonorfenfluramine ((-)-norfenfluramine) | [1] |
Metabolic Pathway: From Fenfluramine to Norfenfluramine
The conversion of fenfluramine to norfenfluramine is a primary metabolic step mediated by the cytochrome P450 (CYP) enzyme system in the liver. This biotransformation is critical, as it generates a more potent agonist at key serotonin receptors.[1][16]
The N-Dealkylation Reaction
Fenfluramine undergoes N-de-ethylation, where the ethyl group attached to the amine is removed, yielding norfenfluramine. Over 75% of a given fenfluramine dose is metabolized via this pathway before elimination.[17]
Key Enzymatic Contributors
Causality Behind Experimental Choices: To identify the specific enzymes responsible for a drug's metabolism (a process known as "reaction phenotyping"), researchers utilize in vitro systems. These include human liver microsomes, which contain a pool of CYP enzymes, and selective chemical inhibitors or recombinant human CYP enzymes expressed in cell lines. By observing the reduction in metabolite formation in the presence of an inhibitor specific to a certain CYP, one can deduce that enzyme's role.
Studies using these methods have shown that the metabolism of fenfluramine to norfenfluramine is not dependent on a single enzyme but occurs through multiple pathways. The primary enzymes involved are:
-
CYP2D6
-
CYP2B6
-
CYP1A2
Lesser contributions are made by CYP2C9, CYP2C19, and CYP3A4.[18][19] This multi-enzyme pathway suggests a lower risk of clinically significant drug-drug interactions from the inhibition of a single CYP enzyme, though potent inhibitors of multiple relevant enzymes (like stiripentol) can impact fenfluramine's pharmacokinetics.[19]
Pharmacodynamics and Mechanism of Action
Norfenfluramine's pharmacological effects are complex, arising from two primary mechanisms: promoting the release of monoamine neurotransmitters and directly agonizing postsynaptic serotonin receptors.
Monoamine Releasing Agent
Similar to its parent compound, norfenfluramine acts as a serotonin-norepinephrine releasing agent (SNRA).[1] It interacts with monoamine transporters (SERT for serotonin and NET for norepinephrine), reversing their function to induce the efflux of these neurotransmitters from the presynaptic neuron into the synapse.[2][20]
Compared to fenfluramine, norfenfluramine is:
-
Similar in potency as a serotonin releaser. [1]
-
Substantially more potent as a norepinephrine and dopamine releaser. [1][20]
The dextrorotary enantiomer, dexnorfenfluramine, is more potent as a monoamine releasing agent than the levorotary enantiomer.[1]
Potent 5-HT₂ Receptor Agonism
A key distinction from its parent drug is norfenfluramine's potent activity as a direct agonist at several serotonin 5-HT₂ subfamily receptors. Fenfluramine itself has very weak affinity for these receptors.[5]
-
5-HT₂₋ Receptor: Norfenfluramine is a high-affinity agonist at this receptor.[2][3] This interaction is the molecular basis for fenfluramine-associated cardiac valvulopathy. The 5-HT₂₋ receptors are highly expressed on cardiac valve interstitial cells, and their stimulation by norfenfluramine leads to myofibroblast proliferation and extracellular matrix deposition, causing valve thickening and regurgitation (cardiac fibrosis).[2][3][8] This mechanism is a critical self-validating system for cardiotoxicity screening in drug development; any new compound with significant 5-HT₂₋ agonist activity is now a major safety concern.[3]
-
5-HT₂₋ and 5-HT₂ₐ Receptors: Norfenfluramine is also a potent agonist at 5-HT₂₋ and 5-HT₂ₐ receptors.[1] Its activity at these receptors, along with its serotonin-releasing properties, is believed to contribute to its anticonvulsant effects.[4][5][21] Dexnorfenfluramine is also a more potent agonist at these receptors than levonorfenfluramine.[1]
Pharmacokinetics
Understanding the pharmacokinetic profile of norfenfluramine is essential for interpreting its prolonged biological effects following the administration of fenfluramine.
-
Absorption and Metabolism: Following oral administration of d-fenfluramine, norfenfluramine appears in the plasma, with peak concentrations reached after approximately 4 to 6 hours.[22][23]
-
Half-Life: The concentrations of d-norfenfluramine are maintained as a plateau for several hours, indicating a longer half-life than the parent drug. The elimination half-life of fenfluramine is approximately 13-30 hours, while the half-life of norfenfluramine is longer, contributing to its sustained effects.[22][24]
-
Excretion: Fenfluramine and norfenfluramine are primarily excreted in the urine. However, urinary excretion of the unchanged drug and metabolite is relatively low, indicating extensive further metabolism of norfenfluramine before elimination.[17][22][23]
| Parameter (Single 30 mg oral dose of d-fenfluramine) | d-Fenfluramine | d-Norfenfluramine | Source(s) |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~4 hours | ~4-6 hours | [22][23] |
| Peak Plasma Concentration (Cₘₐₓ) | 22-24 ng/mL | 8-10 ng/mL | [22][23] |
| Apparent Half-Life (t₁/₂) | ~13 hours | Not definitively assessed, but longer than parent drug | [22][23] |
| Urinary Excretion (% of dose) | 6.0-10.6% | 5.8-8.8% | [22][23] |
Analytical Methodologies
Accurate quantification of norfenfluramine in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques.
Experimental Protocol: GC for Norfenfluramine in Plasma
Trustworthiness: This protocol is based on established methods using nitrogen-specific detection for high sensitivity and specificity.[22][23] A self-validating system is ensured by including an internal standard to correct for variations in extraction efficiency and instrument response.
Objective: To quantify d-norfenfluramine in human plasma.
Materials:
-
Plasma samples, d-norfenfluramine standard, internal standard (e.g., a structurally similar amine).
-
Solvents: n-Heptane, Isoamyl alcohol (HPLC grade).
-
Reagents: Sodium hydroxide (NaOH) solution.
-
Equipment: Gas chromatograph with a nitrogen-phosphorus detector (NPD), appropriate capillary column, vortex mixer, centrifuge.
Step-by-Step Methodology:
-
Sample Preparation: To 1 mL of plasma in a glass tube, add the internal standard.
-
Alkalinization: Add 1 mL of 1M NaOH to make the sample alkaline (pH > 10). This converts the amine salt to its free base form, which is extractable into an organic solvent. Vortex for 30 seconds.
-
Liquid-Liquid Extraction: Add 5 mL of n-heptane containing 1.5% isoamyl alcohol. The isoamyl alcohol acts as a modifier to improve extraction efficiency.
-
Mixing & Separation: Cap and vortex vigorously for 5 minutes. Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous layers.
-
Sample Injection: Carefully transfer the upper organic layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50 µL) of ethyl acetate.
-
GC-NPD Analysis: Inject 1-2 µL of the reconstituted sample into the GC. The NPD provides selective and sensitive detection for nitrogen-containing compounds like norfenfluramine.
-
Quantification: Construct a calibration curve using standards of known concentrations taken through the same extraction procedure. Calculate the concentration of norfenfluramine in the unknown samples by comparing its peak height (or area) ratio to the internal standard against the calibration curve.
Experimental Protocol: HPLC-FL for Norfenfluramine in Hair
Causality Behind Experimental Choices: Hair analysis provides a longer detection window than plasma or urine. This method uses fluorescent derivatization because native norfenfluramine lacks a strong chromophore for UV or fluorescence detection.[25] Derivatizing it with a fluorescent tag like DIB-Cl dramatically increases detection sensitivity.
Objective: To quantify norfenfluramine in human hair segments.
Materials:
-
Hair samples, norfenfluramine standard.
-
Solvents: Methanol, Acetonitrile, Water (HPLC grade).
-
Reagents: DIB-Cl (4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride) derivatizing agent, Sodium bicarbonate buffer.
-
Equipment: HPLC with a fluorescence detector (HPLC-FL), ODS (C18) column, ultrasonic bath, evaporator.
Step-by-Step Methodology:
-
Decontamination: Wash hair segments with dichloromethane to remove external contaminants. Dry completely.
-
Segmentation & Pulverization: Cut hair into small segments. Pulverize to increase surface area for extraction.
-
Ultrasonic Extraction: Weigh a precise amount of hair (e.g., 20 mg) into a tube. Add 1 mL of methanol. Extract using an ultrasonic bath for 1 hour at room temperature.
-
Derivatization: Centrifuge the methanol extract and transfer the supernatant to a new tube. Evaporate to dryness. Add the DIB-Cl reagent and a sodium bicarbonate buffer to the residue. Heat at 60°C for 30 minutes to complete the derivatization reaction.
-
HPLC-FL Analysis: Inject an aliquot of the derivatized sample into the HPLC system.
-
Mobile Phase: Acetonitrile and water (e.g., 65:35, v/v).
-
Column: ODS (C18) reversed-phase column.
-
Detection: Set the fluorescence detector to an excitation wavelength of 325 nm and an emission wavelength of 430 nm.
-
-
Quantification: Prepare calibration standards and process them in the same manner to create a standard curve for accurate quantification.
Conclusion and Future Directions
Norfenfluramine hydrochloride is a textbook example of a pharmacologically active metabolite that can define the safety and efficacy profile of a parent drug. Its potent agonism at the 5-HT₂₋ receptor is a clear and direct mechanism for cardiotoxicity, a crucial lesson in modern drug safety evaluation.[3] Simultaneously, its broader activity within the serotonergic system is integral to the remarkable efficacy of fenfluramine in controlling seizures in severe childhood epilepsies.[4][10]
Future research should focus on leveraging this knowledge for rational drug design. The development of new antiepileptic drugs could aim to replicate the therapeutic serotonergic profile of norfenfluramine (e.g., 5-HT₂₋ agonism and serotonin-releasing properties) while engineering the molecule to eliminate affinity for the 5-HT₂₋ receptor. Such an approach could yield novel anticonvulsants with a significantly improved safety profile, embodying the ultimate application of the hard-won knowledge derived from the complex history of fenfluramine and its pivotal metabolite.
References
-
Norfenfluramine - Wikipedia. [Link]
-
Norfenfluramine - Grokipedia. [Link]
-
Fenfluramine - Wikipedia. [Link]
-
Main pathway of metabolism of fenfluramine. Fenfluramine (N‐ethyl‐α‐methyl‐3‐(trifluoromethyl)‐benzeneethanamine hydrochloride) is a chiral molecule and consists in two enantiomers (d‐fenfluramine and l‐fenfluramine), which are de‐ethylated in active metabolites. Fintapla consists of an aqueous solution containing 2.2 mg/ml racemic fenfluramine (equal quantities of both enantiomers). FFA, fenfluramine; norFFA, norfenfluramine - ResearchGate. [Link]
-
In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed. [Link]
-
The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies - PubMed. [Link]
-
Serotonergic Drugs and Valvular Heart Disease - PMC - PubMed Central. [Link]
-
Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation - PubMed. [Link]
-
[Benfluorex and valvular heart disease] - PubMed. [Link]
-
Adverse effects of benfluorex on heart valves and pulmonary circulation - PubMed. [Link]
-
212102Orig1s000 - accessdata.fda.gov. [Link]
-
Dexfenfluramine and norfenfluramine: comparison of mechanism of action in feeding and brain Fos-ir studies - American Physiological Society Journal. [Link]
-
Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release - PubMed. [Link]
-
Fenfluramine: a plethora of mechanisms? - Frontiers. [Link]
-
Hair analysis for fenfluramine and norfenfluramine as biomarkers for N-nitrosofenfluramine ingestion - PubMed. [Link]
-
The fenfluramine metabolite (+)-norfenfluramine is vasoactive - PubMed - NIH. [Link]
-
Norfenfluramine – Knowledge and References - Taylor & Francis. [Link]
-
In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC. [Link]
-
(+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed. [Link]
-
Role of norfenfluramine in fenfluramine activity. [Link]
-
Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long‐term open‐label safety extension study - NIH. [Link]
-
The Measurement of D-Fenfluramine and Its Metabolite, D-Norfenfluramine in Plasma and Urine with an Application of the Method to - Taylor & Francis Online. [Link]
-
FINTEPLA® (fenfluramine). [Link]
-
Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats | Semantic Scholar. [Link]
-
FINTEPLA - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]
-
FINTEPLA® (fenfluramine) - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]
-
[PDF] The Fenfluramine Metabolite (+)-Norfenfluramine Is Vasoactive | Semantic Scholar. [Link]
-
Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC - NIH. [Link]
-
Valvular heart disease with the use of fenfluramine-phentermine - Mayo Clinic. [Link]
-
Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - NIH. [Link]
- US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google P
-
Substituted amphetamine - Wikipedia. [Link]
-
Is Fenfluramine approved by the FDA? - Patsnap Synapse. [Link]
-
Fenfluramine - Epilepsy Foundation. [Link]
-
Gas-liquid chromatographic determination of the optical isomers of fenfluramine and norfenfluramine in biological samples. | Semantic Scholar. [Link]
-
(+-)-Norfenfluramine | C10H12F3N | CID 15897 - PubChem - NIH. [Link]
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Serotonergic Drugs and Valvular Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 5. Fenfluramine - Wikipedia [en.wikipedia.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. [Benfluorex and valvular heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adverse effects of benfluorex on heart valves and pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.co.za [journals.co.za]
- 10. fm.formularynavigator.com [fm.formularynavigator.com]
- 11. Is Fenfluramine approved by the FDA? [synapse.patsnap.com]
- 12. epilepsy.com [epilepsy.com]
- 13. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 14. Norfenfluramine | 1886-26-6 [chemicalbook.com]
- 15. ≥98% (HPLC), 5-HT2A/2B agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hair analysis for fenfluramine and norfenfluramine as biomarkers for N-nitrosofenfluramine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of Norfenfluramine Hydrochloride in 5-HT2B Receptor Activation
Abstract
This technical guide provides a comprehensive examination of norfenfluramine hydrochloride's interaction with the 5-hydroxytryptamine 2B (5-HT2B) receptor. Norfenfluramine, the primary active metabolite of the anorectic agent fenfluramine, is a potent agonist at the 5-HT2B receptor.[1][2] This activation is of significant interest to researchers in pharmacology and drug development due to its profound physiological and pathological consequences, most notably its association with cardiac valvulopathy.[1][2][3] This document will delve into the molecular pharmacology of norfenfluramine, the signaling cascades initiated by 5-HT2B receptor activation, and detailed methodologies for studying these interactions in a laboratory setting. The content is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical drug-receptor interaction.
Introduction: The Significance of Norfenfluramine and the 5-HT2B Receptor
Norfenfluramine hydrochloride is a derivative of fenfluramine, a drug once widely prescribed for weight loss.[4][5][6] Fenfluramine itself is metabolized in the liver via N-dealkylation to form norfenfluramine.[5][7][8] While fenfluramine has a complex pharmacological profile, its metabolite, norfenfluramine, exhibits a particularly high affinity and potent agonist activity at the 5-HT2B receptor subtype.[9][10] This interaction is the primary driver of the serious cardiovascular side effects, including valvular heart disease, that led to the withdrawal of fenfluramine from the market.[1][2][6]
The 5-HT2B receptor is a G-protein coupled receptor (GPCR) belonging to the serotonin receptor family.[11][12] It is expressed in various tissues, including the cardiovascular system, the gastrointestinal tract, and the central nervous system.[13] Activation of the 5-HT2B receptor is involved in a range of physiological processes, but its sustained activation by potent agonists like norfenfluramine can lead to pathological conditions such as cardiac fibrosis and pulmonary hypertension.[1][13] Understanding the precise mechanisms of norfenfluramine-mediated 5-HT2B receptor activation is therefore crucial for the development of safer serotonergic drugs and for elucidating the pathophysiology of related diseases.
Molecular Pharmacology of Norfenfluramine at the 5-HT2B Receptor
Norfenfluramine acts as a full agonist at the human 5-HT2B receptor.[14][15] This means it binds to the receptor and elicits the maximal possible functional response. Both enantiomers of norfenfluramine, dexnorfenfluramine and levonorfenfluramine, are active as 5-HT2 receptor agonists, though dexnorfenfluramine is more potent.[1]
Binding Affinity and Potency
The interaction of norfenfluramine with the 5-HT2B receptor is characterized by high affinity, meaning it binds strongly to the receptor at low concentrations. Functional studies have demonstrated that norfenfluramine is a potent agonist, capable of activating the receptor at nanomolar concentrations.[10][14]
| Compound | Receptor | Parameter | Value (nmol/L) | Reference |
| (±)-Norfenfluramine | Human 5-HT2B | Ki | 10 - 50 | [10][14] |
| (+)-Norfenfluramine | Human 5-HT2B | EC50 (IP Accumulation) | 18.4 | [16] |
| (-)-Norfenfluramine | Human 5-HT2B | EC50 (IP Accumulation) | 357 | [16] |
Table 1: Binding Affinity (Ki) and Potency (EC50) of Norfenfluramine Enantiomers at the Human 5-HT2B Receptor.
Signaling Pathways Activated by Norfenfluramine
The 5-HT2B receptor primarily couples to Gq/11 proteins.[11][12][17] Upon agonist binding by norfenfluramine, a conformational change in the receptor activates the associated G-protein, initiating a cascade of intracellular signaling events.
The Canonical Gq/PLC Pathway
The primary signaling pathway for the 5-HT2B receptor involves the activation of phospholipase C (PLC).[18] This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[12] The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC).
Caption: Canonical Gq/PLC signaling pathway activated by norfenfluramine at the 5-HT2B receptor.
Mitogen-Activated Protein Kinase (MAPK) Pathway
A critical consequence of 5-HT2B receptor activation by norfenfluramine, particularly in the context of cardiac valvulopathy, is the stimulation of mitogenesis (cell proliferation).[9][19] This is mediated through the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2 pathway.[11] This pathway is a key regulator of cell growth, differentiation, and survival.
Experimental Protocols for Studying Norfenfluramine's Activity
To rigorously characterize the interaction of norfenfluramine with the 5-HT2B receptor, a combination of binding and functional assays is essential.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of norfenfluramine for the 5-HT2B receptor. It involves a competition experiment where a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]DOI or [3H]Mesulergine) is displaced by increasing concentrations of unlabeled norfenfluramine.[20]
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells).[12][21]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of norfenfluramine hydrochloride. Include a control for non-specific binding using a high concentration of a known 5-HT2B antagonist.
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the norfenfluramine concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay to determine norfenfluramine affinity for the 5-HT2B receptor.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following 5-HT2B receptor activation by norfenfluramine. It is a direct measure of Gq-mediated signaling.[12]
Protocol:
-
Cell Culture: Culture a cell line stably expressing the human 5-HT2B receptor (e.g., HEK293) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of norfenfluramine hydrochloride to the wells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of norfenfluramine. Plot the response against the logarithm of the norfenfluramine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion and Future Directions
Norfenfluramine hydrochloride's potent agonism at the 5-HT2B receptor serves as a critical case study in drug safety and pharmacology. The link between this specific molecular interaction and the development of serious adverse effects like cardiac valvulopathy underscores the importance of thorough receptor profiling in drug development.[1][2] Future research should continue to explore the nuances of 5-HT2B receptor signaling, including the potential for biased agonism, where a ligand can preferentially activate one signaling pathway over another.[17] A deeper understanding of these mechanisms will be instrumental in designing novel therapeutics that target the serotonergic system with improved safety profiles.
References
-
Kim, Y., et al. (2020). Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD. PMC - PubMed Central. [Link]
-
Wikipedia. (n.d.). Norfenfluramine. [Link]
-
Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation. [Link]
-
Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation. [Link]
-
Hutcheson, J. D., & Setola, V. (2011). Serotonergic Drugs and Valvular Heart Disease. PMC - PubMed Central. [Link]
-
Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. PubMed. [Link]
-
Root, J., et al. (2004). NORFENFLURAMINE IS A FULL AGONIST AT HUMAN 5-HT2B RECEPTORS. pA2 Online. [Link]
-
ResearchGate. (n.d.). Main pathway of metabolism of fenfluramine. [Link]
-
Launay, J. M., et al. (2002). Developmentally regulated serotonin 5-HT2B receptors. PubMed. [Link]
-
Nebigil, C. G., & Maroteaux, L. (2003). Functional Consequence of Serotonin/5-HT2B Receptor Signaling in Heart. Circulation Research. [Link]
-
Fuller, R. W., et al. (1988). Metabolism of fenfluramine to norfenfluramine in guinea-pigs. Oxford Academic. [Link]
-
Patsnap Synapse. (2024). What are 5-HT2B receptor agonists and how do they work?. [Link]
-
Ikeda, K., et al. (2009). Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes. PubMed. [Link]
-
Wikipedia. (n.d.). Fenfluramine. [Link]
-
Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. PubMed. [Link]
-
Eurofins Discovery. (n.d.). 5-HT2B Human Serotonin GPCR Cell Based Agonist Calcium Flux Assay. [Link]
-
FDA. (2020). NDA # 212102. [Link]
-
Schoonjans, A. S., & Ceulemans, B. (2023). Reintroducing fenfluramine as a treatment for seizures. Dove Medical Press. [Link]
-
Taylor & Francis. (n.d.). Norfenfluramine – Knowledge and References. [Link]
-
Baumann, M. H., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. PubMed. [Link]
-
Wikipedia. (n.d.). Fenfluramine/phentermine. [Link]
-
Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. [Link]
-
EuroscreenFast. (n.d.). Serotonin 5-HT2B Binding. [Link]
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. Serotonergic Drugs and Valvular Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 673-18-7: Norfenfluramine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. What are 5-HT2B receptor agonists and how do they work? [synapse.patsnap.com]
- 14. ahajournals.org [ahajournals.org]
- 15. pa2online.org [pa2online.org]
- 16. Fenfluramine - Wikipedia [en.wikipedia.org]
- 17. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Developmentally regulated serotonin 5-HT2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Serotonin 5-HT2B Binding (FAST-0506B) - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
- 21. reactionbiology.com [reactionbiology.com]
A Technical Guide to the Anticonvulsant Properties of Norfenfluramine Hydrochloride
Introduction: Re-evaluating a Metabolite for Unmet Needs in Epilepsy
For decades, the field of antiepileptic drug (AED) discovery has been driven by the need for therapies with novel mechanisms of action to address the approximately one-third of individuals with epilepsy who do not achieve seizure freedom with currently available medications.[1] In this pursuit, the re-examination of existing molecules and their metabolites can be a fruitful strategy. Norfenfluramine, the primary active metabolite of the once-popular anorectic agent fenfluramine, has emerged as a compound of significant interest for its potent anticonvulsant properties.[2][3] While fenfluramine itself has been repurposed and approved for treating seizures associated with specific severe epilepsy syndromes like Dravet syndrome and Lennox-Gastaut syndrome, a deeper investigation into its metabolite, norfenfluramine, is warranted.[4][5]
This technical guide provides an in-depth exploration of the anticonvulsant profile of norfenfluramine hydrochloride. We will dissect its mechanism of action, present preclinical data supporting its efficacy, and provide detailed protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of epilepsy therapies. The central thesis of this guide is that norfenfluramine, particularly its l-enantiomer, presents a compelling case for development as a standalone, enantiomerically pure antiseizure medication.[4]
Part 1: The Scientific Rationale and Mechanistic Underpinnings
The journey to understanding norfenfluramine's anticonvulsant effects begins with its parent compound, fenfluramine. Fenfluramine is a racemic mixture of d- and l-enantiomers, both of which are metabolized via N-dealkylation to their respective norfenfluramine enantiomers.[6][7][8] These four molecules—d-fenfluramine, l-fenfluramine, d-norfenfluramine, and l-norfenfluramine—all contribute to the overall pharmacological effect, each with a distinct profile.[9]
The Serotonergic Hypothesis: Beyond Simple Reuptake Inhibition
The anticonvulsant activity of fenfluramine and norfenfluramine is strongly linked to the serotonergic system.[10] Agents that increase extracellular serotonin (5-hydroxytryptamine, 5-HT) have been shown to inhibit seizures in various experimental models.[11] Norfenfluramine functions as a serotonin uptake inhibitor and releaser.[2] However, its mechanism is more nuanced than simply increasing synaptic serotonin levels. Norfenfluramine and its parent compound are agonists at multiple serotonin receptors, with the 5-HT2C receptor being a key target for its anticonvulsant effects.[8][9][11]
Activation of 5-HT2C receptors is thought to suppress neuronal network hyperexcitability.[12] This is supported by evidence that mice lacking the 5-HT2C receptor are more susceptible to seizures.[13] Furthermore, selective 5-HT2C agonists like lorcaserin have demonstrated seizure reduction in both preclinical models and clinical case series of severe epilepsy.[13][14] d-Norfenfluramine, in particular, shows high affinity and agonist activity at 5-HT2C receptors.[15][16]
The Sigma-1 Receptor: A Modulatory Role
Beyond the serotonergic system, evidence points to the involvement of the sigma-1 receptor.[5][6] The sigma-1 receptor is a unique intracellular chaperone protein that modulates a variety of signaling pathways, including glutamatergic neurotransmission via the NMDA receptor.[17] Both fenfluramine and norfenfluramine have been shown to interact with sigma-1 receptors, potentially disrupting the interaction between the sigma-1 receptor and the NR1 subunit of the NMDA receptor.[17] This action would dampen excessive glutamatergic excitation, a hallmark of seizure activity.[10]
Enantioselectivity: The Key to a Favorable Therapeutic Index
A critical aspect of norfenfluramine's profile is the differing pharmacology of its enantiomers. The d-enantiomer of norfenfluramine is a potent agonist of the 5-HT2B receptor, an action strongly linked to the cardiovascular side effects, such as valvular heart disease, that led to the withdrawal of fenfluramine as an appetite suppressant.[4][8][16][18] In contrast, the l-enantiomer (l-norfenfluramine) has a significantly lower affinity for the 5-HT2B receptor, while retaining potent anticonvulsant activity.[4]
Preclinical studies have demonstrated that l-norfenfluramine is significantly more potent than racemic fenfluramine in certain seizure models, with a more favorable safety profile.[4] This enantioselective profile is the cornerstone of the argument for developing l-norfenfluramine as a new chemical entity.
Caption: Proposed dual mechanism of action for norfenfluramine.
Part 2: Preclinical Evaluation Workflow
A robust preclinical evaluation is essential to characterize the anticonvulsant potential and safety profile of norfenfluramine hydrochloride. The following workflow outlines key in vivo and in vitro assays. The rationale behind selecting these models is to provide a comprehensive picture, from broad screening for anticonvulsant activity to more nuanced investigations of mechanism and therapeutic window.
Caption: Preclinical workflow for evaluating l-norfenfluramine HCl.
In Vivo Efficacy Models
In vivo models are the cornerstone for demonstrating anticonvulsant activity in a complex biological system.[1][19] The choice of models is critical for predicting clinical efficacy against different seizure types.[20]
This model is highly predictive of efficacy against generalized tonic-clonic seizures.[19][20]
Protocol:
-
Animal Model: Adult male C57BL/6 mice (20-25g).
-
Drug Administration: Administer norfenfluramine hydrochloride (or vehicle control) intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 30 mg/kg).
-
Time to Peak Effect: Test animals at the predetermined time of peak effect (e.g., 4-8 hours post-dose for l-norfenfluramine).[4]
-
Seizure Induction: Deliver a 50 mA electrical stimulus for 0.2 seconds via corneal electrodes.
-
Endpoint: Observe for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the median effective dose (ED50) using probit analysis.
This genetic model is particularly sensitive to serotonergic agents and is used to model reflex seizures.[4]
Protocol:
-
Animal Model: Male DBA/2 mice (21-25 days old), which are genetically susceptible to sound-induced seizures.
-
Drug Administration: Administer norfenfluramine hydrochloride i.p. at various doses.
-
Seizure Induction: Place the mouse in an acoustic chamber and expose it to a high-intensity sound stimulus (e.g., 120 dB bell) for 60 seconds.
-
Endpoint: Score the seizure severity based on a standardized scale (e.g., wild running, clonic seizure, tonic seizure, respiratory arrest). Protection is defined as the absence of tonic-clonic seizures.
-
Data Analysis: Calculate the ED50 for seizure protection.
In Vitro Mechanistic Assays
In vitro models allow for the precise study of molecular targets, offering high-throughput capacity and mechanistic insights.[19]
These assays are crucial for confirming the affinity and activity of norfenfluramine at its proposed targets and for assessing off-target activity, particularly at the 5-HT2B receptor.
Protocol:
-
Preparation: Use cell lines stably expressing human recombinant 5-HT2A, 5-HT2B, 5-HT2C, and sigma-1 receptors.
-
Binding Assay: Perform competitive binding assays using a known radioligand for each receptor and increasing concentrations of l- and d-norfenfluramine to determine the binding affinity (Ki).
-
Functional Assay: Use a functional readout (e.g., calcium flux for 5-HT2 receptors) to measure the agonist or antagonist activity and determine the potency (EC50) and efficacy (% of maximal response relative to a reference agonist).
-
Data Analysis: Compare the Ki and EC50 values for the different enantiomers at each receptor subtype. A high Ki and low EC50 for 5-HT2C, coupled with a very high Ki at 5-HT2B, would be the desired profile for l-norfenfluramine.
Safety and Tolerability Assessment
This test assesses motor coordination and is a common method for evaluating the acute neurotoxicity of a test compound.[4]
Protocol:
-
Apparatus: Use an accelerating rotarod apparatus.
-
Training: Train mice to stay on the rotating rod for a set duration (e.g., 120 seconds).
-
Drug Administration: Administer norfenfluramine hydrochloride i.p. at various doses.
-
Testing: At the time of peak effect, place the mice on the rotarod and record the latency to fall.
-
Data Analysis: Calculate the median toxic dose (TD50), the dose at which 50% of the animals fail the test.
Part 3: Data Synthesis and Interpretation
The ultimate goal of the preclinical workflow is to generate a comprehensive dataset that allows for an informed decision on the continued development of norfenfluramine hydrochloride.
Quantitative Efficacy and Safety Data
Data from preclinical studies demonstrate the potent anticonvulsant activity of norfenfluramine and highlight the superior profile of the l-enantiomer.[4]
| Compound | MES ED50 (mg/kg) | Audiogenic Seizure ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) (MES) |
| d,l-Fenfluramine | ~10.2 | ~10.2 | >30 | ~3 |
| l-Fenfluramine | ~14.8 | ~17.7 | >30 | >2 |
| d,l-Norfenfluramine | ~5.1 | ~1.3 | ~15 | ~2.9 |
| l-Norfenfluramine | ~12.6 | ~1.2 | >30 | >2.4 |
| d-Norfenfluramine | ~5.8 | - | ~12 | ~2.1 |
Note: Data are synthesized from values reported in literature and may vary between studies. The Protective Index (PI) is calculated as TD50/ED50. A higher PI indicates a better safety margin.[4][9]
As the table illustrates, l-norfenfluramine is exceptionally potent in the audiogenic seizure model, with an ED50 of 1.2 mg/kg, making it approximately 9 times more potent than racemic fenfluramine.[4] Importantly, its neurotoxicity (TD50) is significantly lower than its effective doses, suggesting a favorable therapeutic window.
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation
Understanding the relationship between drug concentration in the brain and the observed anticonvulsant effect is critical. Studies have shown that norfenfluramine extensively penetrates the brain, with brain concentrations being approximately 20-fold higher than in plasma.[4] PK/PD modeling can correlate the brain EC50 (the concentration required to produce 50% of the maximal effect) with the anticonvulsant activity. For l-norfenfluramine, the brain EC50 in the audiogenic seizure model was found to be 1940 ng/g, which was 7 times more potent than racemic fenfluramine.[4] This confirms that the anticonvulsant effect is directly related to the presence of the compound in the central nervous system.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the investigation of norfenfluramine hydrochloride, specifically the l-enantiomer, as a novel anticonvulsant agent. Its potent, multi-modal mechanism of action, involving both 5-HT2C and sigma-1 receptors, differentiates it from many existing AEDs. The clear enantioselective separation of desired anticonvulsant activity from the undesirable 5-HT2B-mediated cardiovascular effects provides a compelling scientific and safety rationale for its development as an enantiomerically pure drug.
The preclinical data, particularly the high potency in the audiogenic seizure model and the favorable protective index, are highly encouraging. Future research should focus on evaluating l-norfenfluramine in chronic epilepsy models (e.g., the kindling model) to assess its potential for disease modification and its efficacy against pharmacoresistant seizures.[20] Furthermore, detailed investigation into the downstream signaling pathways and its effects on the balance of inhibitory and excitatory neurotransmission will provide a more complete understanding of its therapeutic potential.[10] The journey from a metabolite of a controversial drug to a potential precision therapy for epilepsy is a testament to the power of rigorous scientific inquiry.
References
-
Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. PubMed Central. Available at: [Link]
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. Available at: [Link]
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. Available at: [Link]
-
Serotonergic 5-HT2C receptors as a potential therapeutic target for the design antiepileptic drugs. PubMed. Available at: [Link]
-
Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI. Available at: [Link]
-
Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. National Institutes of Health. Available at: [Link]
-
Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. ResearchGate. Available at: [Link]
-
Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. National Institutes of Health. Available at: [Link]
-
The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies. PubMed. Available at: [Link]
-
Evaluation of Selective 5-HT2C Agonists in Acute Seizure Models. ACS Publications. Available at: [Link]
-
Evaluation of Selective 5-HT2C Agonists in Acute Seizure Models. PubMed. Available at: [Link]
-
Determination of anticonvulsant activity of drugs using animal models. Slideshare. Available at: [Link]
-
The Role of 5-HT2C Receptor in Epilepsy. Semantic Scholar. Available at: [Link]
-
Searching-for-Safer-and-More-Effective-Medications-in-the-Management-of-Seizure-Disorders--A---5-HT2C-Superagonist. American Epilepsy Society. Available at: [Link]
-
Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. Available at: [Link]
-
Animal Models for Pre-Clinical Antiepileptic Drug Research. DocsDrive. Available at: [Link]
-
Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding. PubMed Central. Available at: [Link]
-
Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. ResearchGate. Available at: [Link]
-
Lorcaserin therapy for severe epilepsy of childhood onset: A case series. National Institutes of Health. Available at: [Link]
-
Evaluation of Lorcaserin as an Anticonvulsant in Juvenile Fmr1 Knockout Mice. National Institutes of Health. Available at: [Link]
-
Fenfluramine: a plethora of mechanisms?. PubMed Central. Available at: [Link]
-
Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. PubMed Central. Available at: [Link]
-
Evaluation of lorcaserin as an anticonvulsant in juvenile Fmr1 knockout mice. PubMed. Available at: [Link]
-
(PDF) Lorcaserin therapy for severe epilepsy of childhood onset: A case series. ResearchGate. Available at: [Link]
-
Main pathway of metabolism of fenfluramine. ResearchGate. Available at: [Link]
-
Norfenfluramine. Grokipedia. Available at: [Link]
-
212102Orig1s000. accessdata.fda.gov. Available at: [Link]
-
(PDF) Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. ResearchGate. Available at: [Link]
-
Lorcaserin. Wikipedia. Available at: [Link]
-
Therapeutic drug monitoring of fenfluramine in clinical practice: Pharmacokinetic variability and impact of concomitant antiseizure medications. PubMed. Available at: [Link]
-
Hair analysis for fenfluramine and norfenfluramine as biomarkers for N-nitrosofenfluramine ingestion. PubMed. Available at: [Link]
-
Norfenfluramine – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Norfenfluramine plasma concentrations–time profiles (arithmetic mean...). ResearchGate. Available at: [Link]
-
In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. National Institutes of Health. Available at: [Link]
-
Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats. ResearchGate. Available at: [Link]
- Fenfluramine compositions and methods of preparing the same. Google Patents.
-
Norfenfluramine. Wikipedia. Available at: [Link]
-
Gas-liquid chromatographic determination of the optical isomers of fenfluramine and norfenfluramine in biological samples.. Semantic Scholar. Available at: [Link]
-
Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l - Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Semantic Scholar. Available at: [Link]
-
(R)-Norfenfluramine hydrochloride. PubChem. Available at: [Link]
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. grokipedia.com [grokipedia.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonergic 5-HT2C receptors as a potential therapeutic target for the design antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of 5-HT2C Receptor in Epilepsy | Semantic Scholar [semanticscholar.org]
- 13. Lorcaserin therapy for severe epilepsy of childhood onset: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Lorcaserin as an Anticonvulsant in Juvenile Fmr1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 17. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics of Norfenfluramine Hydrochloride in Rodent Models
Introduction
Norfenfluramine, the primary active metabolite of the anti-seizure medication fenfluramine, plays a pivotal role in the therapeutic efficacy and potential adverse effects of its parent compound.[1] A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is fundamental for the accurate interpretation of toxicological and efficacy studies, and for the successful translation of these findings to human clinical trials. This guide provides a comprehensive technical overview of norfenfluramine's pharmacokinetics in rats and mice, synthesizing field-proven insights with robust scientific data to support drug development professionals.
Metabolic Conversion: From Fenfluramine to Norfenfluramine
The journey of norfenfluramine begins with the metabolism of its parent drug, fenfluramine. The primary metabolic pathway is the N-dealkylation of fenfluramine, a process predominantly mediated by the cytochrome P450 (CYP450) enzyme system within the liver.[2] In vitro studies utilizing human liver microsomes have identified several CYP isoenzymes involved in this biotransformation, with CYP1A2, CYP2B6, and CYP2D6 playing primary roles, and CYP2C9, CYP2C19, and CYP3A4 having secondary involvement.[3] The fraction of fenfluramine metabolized to norfenfluramine in rats is estimated to be close to unity, indicating a highly efficient conversion process.[4]
It is crucial to recognize that significant inter-species differences exist in the metabolism of fenfluramine.[5] For instance, deamination is not a major metabolic route in rats, whereas it is a significant pathway in dogs and mice.[6] This highlights the importance of selecting appropriate animal models and carefully considering metabolic profiles when extrapolating preclinical data.
Caption: Metabolic conversion of fenfluramine to norfenfluramine.
Comparative Pharmacokinetics in Rodent Models
The pharmacokinetic properties of norfenfluramine exhibit notable variations between different rodent species, underscoring the necessity of species-specific analysis in preclinical development.
Rat Models (Sprague-Dawley)
Studies in Sprague-Dawley rats have demonstrated that norfenfluramine is rapidly absorbed following intraperitoneal administration.[4] A key characteristic of norfenfluramine is its extensive penetration into the brain, with brain-to-plasma concentration ratios being significantly high.[4][7] This is a critical factor for drugs targeting the central nervous system.
The elimination half-life of norfenfluramine in rats is considerably longer than that of its parent compound, fenfluramine.[8] For instance, the half-life of l-norfenfluramine administered at 20 mg/kg has been reported to be 6.1 hours in plasma.[4] The plasma protein binding of norfenfluramine in rats is approximately 40-50%.[8][9] Excretion of norfenfluramine and its metabolites primarily occurs via the kidneys, with a significant portion of the administered dose being recovered in the urine.[5][8]
Mouse Models
In mice, norfenfluramine also demonstrates rapid absorption and significant brain penetration, with brain concentrations being approximately 20-fold higher than in plasma.[10][11] This extensive distribution to the brain is a consistent finding across rodent species. Similar to rats, the primary route of excretion in mice is through the urine.[5] There are, however, species-specific metabolites found in mice that are not present in rats, dogs, or humans, which warrants careful consideration during toxicological assessments.[7]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for norfenfluramine in both rat and mouse models, providing a comparative overview for researchers.
Table 1: Pharmacokinetic Parameters of Norfenfluramine in Rats
| Parameter | Enantiomer | Dose & Route | Value | Key Findings & Notes | Reference |
| Half-life (t½) (plasma) | l-norfenfluramine | 20 mg/kg, i.p. | 6.1 hr | Longer half-life compared to the parent compound. | [4] |
| Brain-to-Plasma Ratio | d-norfenfluramine | 1 mg/kg, i.p. | 27.6 | Indicates extensive brain penetration. | [4] |
| Plasma Protein Binding | (-)-norfenfluramine | 1.25-12.5 mg/kg, i.v. & oral | ~40% | Constant over the tested concentration range. | [8] |
| Urinary Excretion (as metabolite of fenfluramine) | (-)-norfenfluramine | 1.25-6.25 mg/kg, i.v. & oral | ~20% of dose | Similar excretion profile for both administration routes. | [8] |
Table 2: Pharmacokinetic Parameters of Norfenfluramine in Mice
| Parameter | Enantiomer/Racemate | Dose & Route | Value | Key Findings & Notes | Reference |
| Brain-to-Plasma Ratio | Racemic & Enantiomers | N/A | ~20 | Consistent high brain penetration. | [10][11] |
| Time to Peak Effect (Antiseizure) | l-norfenfluramine | i.p. | 8 hr | Correlates with pharmacodynamic activity. | [11] |
| ED50 (MES test) | d,l-norfenfluramine | i.p. | 5.1 mg/kg | A measure of antiseizure potency. | [10] |
In-Depth Experimental Protocols
The following section outlines a standardized workflow for conducting a pharmacokinetic study of norfenfluramine in a rodent model. This protocol is designed to ensure data integrity and reproducibility.
Caption: A typical workflow for a norfenfluramine pharmacokinetic study.
Step-by-Step Methodology
-
Animal Models and Acclimatization:
-
Species Selection: Sprague-Dawley rats or C57BL/6 mice are commonly used models. The choice depends on the specific research question and historical data.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the study to minimize stress-related physiological changes.
-
-
Drug Formulation and Administration:
-
Formulation: Norfenfluramine hydrochloride is typically dissolved in a suitable vehicle, such as sterile saline or a solution of 0.5% methylcellulose. The formulation should be prepared fresh on the day of dosing.
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, or intravenous injection) should align with the intended clinical route and the study objectives.[2]
-
-
Blood and Tissue Sampling:
-
Blood Collection: Serial blood samples (typically 200-300 µL) are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The saphenous or tail vein are common collection sites.
-
Tissue Collection: For distribution studies, animals are euthanized at specific time points, and tissues of interest (e.g., brain, liver, kidneys) are harvested, weighed, and homogenized for analysis.
-
-
Sample Processing and Bioanalysis:
-
Plasma Separation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Sample Preparation: Due to the complexity of biological matrices, especially brain homogenates, a robust sample cleanup is essential.[12] This typically involves protein precipitation followed by solid-phase extraction (SPE) or supported liquid extraction (SLE) to remove interfering substances like phospholipids.[12]
-
Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of norfenfluramine in biological samples.[4][12]
-
-
Data Analysis:
-
Pharmacokinetic Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t1/2), and clearance, using non-compartmental analysis software.
-
Conclusion
The pharmacokinetic profile of norfenfluramine hydrochloride in rodent models is characterized by efficient formation from its parent drug fenfluramine, rapid absorption, extensive brain penetration, and a longer elimination half-life compared to fenfluramine. Significant species-specific differences in metabolism and pharmacokinetic parameters exist between rats and mice, which must be carefully considered in the design and interpretation of preclinical studies. The methodologies outlined in this guide provide a robust framework for conducting reliable and reproducible pharmacokinetic assessments of norfenfluramine, ultimately supporting the development of safer and more effective therapeutic strategies.
References
-
Bialer, M., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(6), 1633-1644. [Link]
-
Erenburg, N., et al. (2024). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats. Epilepsia, 65(2), e14-e19. [Link]
-
Caccia, S., et al. (1988). Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study. Xenobiotica, 18(5), 573-584. [Link]
-
Marchant, B., et al. (1992). Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man. Xenobiotica, 22(11), 1251-1266. [Link]
-
Erenburg, N., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. International Journal of Molecular Sciences, 25(4), 2201. [Link]
-
Fuller, R. W., et al. (1988). Metabolism of fenfluramine to norfenfluramine in guinea-pigs. Journal of Pharmacy and Pharmacology, 40(8), 589-591. [Link]
-
Sourbron, J., et al. (2022). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. International Journal of Molecular Sciences, 23(3), 1795. [Link]
-
Giri, P., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Children, 9(8), 1169. [Link]
-
Semantic Scholar. Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats. [Link]
-
Boyd, R. A., et al. (2021). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 9(5), e00845. [Link]
-
ResearchGate. Main pathway of metabolism of fenfluramine. [Link]
-
Wikipedia. Norfenfluramine. [Link]
-
U.S. Food and Drug Administration. (2020). Pharmacology/Toxicology NDA Review and Evaluation. [Link]
-
Erenburg, N., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. International Journal of Molecular Sciences, 25(4), 2201. [Link]
-
Erenburg, N., et al. (2025). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia Open, e12345. [Link]
-
Altasciences. (2020). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. [Link]
-
Boyd, R. A., et al. (2021). In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. Pharmacology Research & Perspectives, 9(5), e00845. [Link]
-
Al-Malah, M., et al. (2011). Pharmacokinetic properties of N-nitrosofenfluramine after its administration to rats. Biomedical Chromatography, 25(9), 1021-1027. [Link]
-
Boyd, R. A., et al. (2021). In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. Pharmacology Research & Perspectives, 9(5), e00845. [Link]
Sources
- 1. Effect of d-fenfluramine on the indole contents of the rat brain after treatment with different inducers of cytochrome P450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. altasciences.com [altasciences.com]
The In Vivo Metabolic Odyssey of Norfenfluramine: A Technical Guide for Researchers
Abstract
Norfenfluramine, the primary active metabolite of the serotonergic agent fenfluramine, plays a pivotal role in the pharmacodynamic effects of its parent compound. A thorough understanding of its in vivo metabolic fate is critical for drug development professionals, toxicologists, and clinical researchers. This technical guide provides a comprehensive overview of the metabolic pathway of norfenfluramine hydrochloride in vivo, with a focus on human metabolism. We will delve into the enzymatic processes governing its formation and subsequent biotransformation, explore the analytical methodologies for its quantification in biological matrices, and present detailed experimental protocols. This guide is intended to serve as a valuable resource for scientists engaged in the study of norfenfluramine and related compounds.
Introduction: The Significance of Norfenfluramine Metabolism
Norfenfluramine, chemically known as 3-(trifluoromethyl)amphetamine, is not typically administered directly as a therapeutic agent. Instead, it emerges in the body following the metabolism of fenfluramine, a drug that has been investigated for various clinical applications, including appetite suppression and, more recently, the treatment of rare forms of epilepsy.[1] The pharmacological activity of fenfluramine is, to a significant extent, mediated by norfenfluramine.[2] Therefore, elucidating the metabolic pathway of norfenfluramine is paramount for comprehending the overall pharmacokinetic and pharmacodynamic profile of fenfluramine, including its efficacy and potential for adverse effects.
This guide will systematically dissect the metabolic journey of norfenfluramine, beginning with its formation and proceeding to its subsequent biotransformation and eventual excretion from the body.
The Metabolic Pathway of Norfenfluramine
The in vivo metabolism of norfenfluramine is a multi-step process that begins with the biotransformation of its precursor, fenfluramine.
Formation of Norfenfluramine: N-Deethylation of Fenfluramine
The principal metabolic route for fenfluramine is N-deethylation, which yields norfenfluramine.[3] This reaction is primarily catalyzed by a consortium of cytochrome P450 (CYP) enzymes in the liver. In vitro studies utilizing human liver microsomes have identified several key CYP isoenzymes responsible for this conversion.[4]
-
Primary CYP Enzymes: CYP1A2, CYP2B6, and CYP2D6 are the main drivers of fenfluramine N-deethylation.[4]
-
Secondary CYP Enzymes: CYP2C9, CYP2C19, and CYP3A4 also contribute to this metabolic step, albeit to a lesser extent.[4]
The involvement of multiple CYP enzymes suggests a robust and efficient conversion of fenfluramine to its active metabolite, norfenfluramine. This multi-enzyme pathway also implies a lower susceptibility to complete metabolic blockade by single-enzyme inhibitors.
Subsequent Metabolism of Norfenfluramine
Once formed, norfenfluramine undergoes further biotransformation. While the downstream metabolic pathways are less extensively characterized than its formation, evidence from in vitro and in vivo studies points to two primary routes: N-oxygenation and conjugation.
In vitro studies using human liver microsomes have identified an N-oxygenated metabolite of norfenfluramine, characterized as either an N-oxide or a hydroxylamine derivative.[4] This finding suggests that the nitrogen atom of the primary amine in norfenfluramine is susceptible to oxidation. While the specific enzymes responsible for this N-oxygenation in humans have not been definitively elucidated, flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxygenation of various xenobiotics and could potentially be involved.[5][6]
Studies analyzing human urine following the administration of fenfluramine have detected conjugated forms of norfenfluramine.[7][8] Conjugation reactions, such as glucuronidation, are phase II metabolic processes that increase the water solubility of compounds, facilitating their renal excretion. The detection of these conjugates in urine provides strong in vivo evidence for this metabolic pathway in humans.
Excretion
The primary route of elimination for norfenfluramine and its metabolites is through the kidneys.[9] Both unchanged norfenfluramine and its conjugated metabolites are excreted in the urine.[7][9] The extent of urinary excretion of unchanged norfenfluramine can be influenced by urinary pH.
Pharmacokinetic Profile of Norfenfluramine
The pharmacokinetic parameters of norfenfluramine are crucial for understanding its duration of action and potential for accumulation.
| Parameter | Value | Species | Source |
| Time to Peak Plasma Concentration (Tmax) | 4 - 6 hours (after oral fenfluramine) | Human | [9] |
| Elimination Half-Life (t½) | Longer than fenfluramine (approx. 20 hours) | Human | [10] |
| Protein Binding | ~50% | Human | [11] |
| Primary Route of Excretion | Renal (Urinary) | Human | [9] |
Table 1: Key Pharmacokinetic Parameters of Norfenfluramine in Humans
Analytical Methodologies for Norfenfluramine and its Metabolites
Accurate and sensitive analytical methods are essential for the quantitative determination of norfenfluramine and its metabolites in biological matrices such as plasma, urine, and brain tissue. The choice of method often depends on the required sensitivity, selectivity, and throughput.
Gas Chromatography (GC)
Gas chromatography, often coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), has been a widely used technique for the analysis of norfenfluramine.[9][12]
Principle: GC separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. Derivatization is often employed to increase the volatility and thermal stability of the analytes.
Advantages:
-
High resolution and separation efficiency.
-
Good sensitivity, especially with selective detectors like NPD.
Disadvantages:
-
Requires derivatization for polar compounds.
-
Can be less suitable for thermally labile metabolites.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is another valuable tool, particularly when coupled with ultraviolet (UV) or fluorescence detection.[13]
Principle: HPLC separates compounds based on their interaction with a stationary phase packed in a column and a liquid mobile phase.
Advantages:
-
Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
-
Good reproducibility.
Disadvantages:
-
Lower sensitivity compared to mass spectrometry-based methods.
-
Potential for interference from matrix components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for bioanalytical applications due to its superior sensitivity, selectivity, and specificity.[14][15]
Principle: This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. The mass spectrometer provides structural information and allows for highly selective detection using multiple reaction monitoring (MRM).
Advantages:
-
Exceptional sensitivity and selectivity.
-
Ability to analyze complex biological matrices with minimal sample cleanup.
-
Can simultaneously quantify multiple analytes.
Disadvantages:
-
Higher initial instrument cost.
-
Requires specialized expertise for method development and operation.
Experimental Protocols
The following protocols are provided as a representative guide for the analysis of norfenfluramine. It is imperative that these methods are validated in the end-user's laboratory to ensure they meet the specific requirements of the study.
Protocol 1: Extraction and LC-MS/MS Analysis of Norfenfluramine in Human Plasma
This protocol outlines a robust method for the quantification of norfenfluramine in human plasma, adaptable for the analysis of its N-oxide metabolite with appropriate optimization.
5.1.1. Materials and Reagents
-
Norfenfluramine hydrochloride reference standard
-
Norfenfluramine-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Autosampler vials
5.1.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., norfenfluramine-d5 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
5.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Norfenfluramine: Precursor ion > Product ion (to be optimized)
-
Norfenfluramine-d5: Precursor ion > Product ion (to be optimized)
-
5.1.4. Data Analysis
-
Quantification is achieved by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Protocol 2: Extraction and GC-MS Analysis of Norfenfluramine in Human Urine
This protocol provides a general framework for the analysis of norfenfluramine in urine using GC-MS.
5.2.1. Materials and Reagents
-
Norfenfluramine hydrochloride reference standard
-
Internal standard (e.g., a structurally similar compound)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA)
-
Human urine (drug-free)
5.2.2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of urine in a glass tube, add the internal standard.
-
Adjust the pH of the urine to alkaline (e.g., pH > 9) with NaOH.
-
Add 5 mL of the extraction solvent and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of ethyl acetate.
-
Add the derivatizing agent (e.g., 50 µL of TFAA) and heat at 70°C for 20 minutes.
-
Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent for GC-MS injection.
5.2.3. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient to separate the derivatized analyte (e.g., start at 100°C, ramp to 280°C).
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Acquisition Mode: Selected ion monitoring (SIM) of characteristic ions for the derivatized norfenfluramine and internal standard.
Conclusion and Future Directions
The in vivo metabolic pathway of norfenfluramine hydrochloride is a critical area of study for understanding the complete pharmacological profile of its parent compound, fenfluramine. The primary pathway involves the N-deethylation of fenfluramine by multiple CYP450 enzymes to form norfenfluramine. Subsequently, norfenfluramine undergoes further metabolism, primarily through N-oxygenation and conjugation, before being excreted in the urine.
While significant progress has been made in elucidating these pathways, several areas warrant further investigation. The definitive identification of the human enzymes responsible for the N-oxygenation of norfenfluramine would provide a more complete picture of its metabolic clearance. Furthermore, comprehensive in vivo studies in humans to quantify the various metabolites of norfenfluramine would be invaluable for a more precise understanding of its disposition.
The analytical protocols detailed in this guide provide a solid foundation for researchers to accurately and reliably measure norfenfluramine and its metabolites. Continued advancements in analytical instrumentation will undoubtedly lead to even more sensitive and high-throughput methods, further facilitating research in this important area of drug metabolism.
References
- Study of human urinary metabolism of fenfluramine using gas chromatography-mass spectrometry.
-
The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies. Xenobiotica. [Link]
-
Determination of Dexfenfluramine and Nordexfenfluramine in Urine by High-Performance Liquid Chromatography Using Ultraviolet Detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives. [Link]
-
Main pathway of metabolism of fenfluramine. ResearchGate. [Link]
-
Effect of Hepatic Impairment on the Pharmacokinetics of Fenfluramine and Norfenfluramine. The Journal of Clinical Pharmacology. [Link]
- Norfenfluramine – Knowledge and References. Taylor & Francis.
-
Norfenfluramine. Wikipedia. [Link]
-
(+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
The fenfluramine metabolite (+)-norfenfluramine is vasoactive. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Plasma concentrations of fenfluramine and its metabolite, norfenfluramine, after single and repeated oral administration. British Journal of Pharmacology. [Link]
- Norfenfluramine. Wikipedia.
-
Plasma concentrations of fenfluramine and its metabolite, norfenfluramine, after single and repeated oral administration. British Journal of Pharmacology. [Link]
-
Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology. [Link]
- LC-MS Application Data Sheet No. 51 Analysis of N-nitroso-fenfluramine using LC-MS. Shimadzu.
-
Study of human urinary metabolism of fenfluramine using gas chromatography-mass spectrometry. ClinPGx. [Link]
-
Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]
- Application Note: A Validated LC-MS/MS Protocol for the Quantification of Phenylpyrrolidinone Metabolites in Human Plasma. Benchchem.
-
In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. Pharmacology Research & Perspectives. [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]
- A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Antisel.
-
Gas chromatographic measurement of levels of fenfluramine and norfenfluramine in human plasma, red cells and urine following therapeutic doses. Journal of Chromatography A. [Link]
- Gas-liquid chromatographic determination of the optical isomers of fenfluramine and norfenfluramine in biological samples. Semantic Scholar.
-
Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia. [Link]
-
Mechanisms of O2 Activation by Mononuclear Non-Heme Iron Enzymes. Accounts of Chemical Research. [Link]
- Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice.
-
Enantioselective N-oxygenation of chlorpheniramine by the flavin-containing monooxygenase from hog liver. Drug Metabolism and Disposition. [Link]
-
Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. Altasciences. [Link]
-
In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. Drug Metabolism and Disposition. [Link]
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. pharmacokinetics of fenfluramine and its active metabolite norfenfluramine in patients with lennox-gastaut syndrome [aesnet.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective N-oxygenation of chlorpheniramine by the flavin-containing monooxygenase from hog liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of human urinary metabolism of fenfluramine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Hepatic Impairment on the Pharmacokinetics of Fenfluramine and Norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatographic measurement of levels of fenfluramine and norfenfluramine in human plasma, red cells and urine following therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of dexfenfluramine and nordexfenfluramine in urine by high-performance liquid chromatography using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. altasciences.com [altasciences.com]
A Technical Guide to the Stereoselective Activities of Norfenfluramine Hydrochloride Enantiomers
Abstract
Norfenfluramine, the primary active metabolite of the serotonergic agent fenfluramine, exists as a racemic mixture of two stereoisomers: d-norfenfluramine and l-norfenfluramine. While structurally mirror images, these enantiomers possess distinct pharmacological profiles that are critical to understanding both the therapeutic efficacy and the potential for adverse effects associated with fenfluramine-based therapies. This technical guide provides an in-depth analysis of the differential activities of d- and l-norfenfluramine hydrochloride. We will explore their stereoselective interactions with key central nervous system targets, including the serotonin transporter (SERT) and various serotonin (5-HT) receptor subtypes. Furthermore, this guide details the causality behind experimental choices for characterizing these molecules and provides validated, step-by-step protocols for key in vitro assays. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of norfenfluramine's pharmacology.
Introduction: The Critical Role of Chirality in Pharmacology
In drug development, the three-dimensional structure of a molecule is paramount to its biological activity. Many pharmaceutical agents are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. Although they share the same chemical formula, enantiomers can exhibit profound differences in their pharmacokinetics and pharmacodynamics. This is because biological targets, such as receptors and enzymes, are themselves chiral and often interact preferentially with one enantiomer over the other.
Fenfluramine, historically used as an appetite suppressant and recently repurposed for treating seizures associated with specific epilepsy syndromes like Dravet syndrome (Fintepla®), serves as a classic example.[1][2][3] Upon administration, fenfluramine is N-de-ethylated in the body to its major active metabolite, norfenfluramine.[4] Both fenfluramine and norfenfluramine are chiral, and it is the differential activity of the norfenfluramine enantiomers that dictates the overall pharmacological and toxicological profile of the parent drug.[5] Specifically, d-norfenfluramine is largely responsible for the desired therapeutic effects, while also being implicated in adverse cardiovascular effects, underscoring the importance of stereoselective analysis.[6][7][8]
This guide will dissect the unique contributions of d- and l-norfenfluramine, providing a foundational understanding for researchers in the field.
Chemical and Stereochemical Properties
Norfenfluramine, chemically known as 1-(3-(trifluoromethyl)phenyl)propan-2-amine, possesses a single stereocenter at the alpha-carbon of the ethylamine side chain.[9] This gives rise to two enantiomers: (S)-(+)-norfenfluramine (d-norfenfluramine) and (R)-(-)-norfenfluramine (l-norfenfluramine). The hydrochloride salt form is typically used to improve the compound's stability and solubility for administration and experimental use.
Figure 1: Chemical structures of d- and l-norfenfluramine.
Pharmacodynamics: A Stereoselective Profile
The distinct activities of the norfenfluramine enantiomers are most evident in their interactions with the serotonin system. They function as both serotonin releasing agents and direct receptor agonists, with potencies that differ significantly between the d- and l-isomers.[4][9]
d-Norfenfluramine: The Potent Serotonergic Modulator
d-Norfenfluramine is the more pharmacologically potent of the two enantiomers. Its primary mechanisms of action include:
-
Serotonin Releasing Agent: Like its parent compound, d-norfenfluramine is a substrate for the serotonin transporter (SERT).[4] It is transported into the presynaptic neuron, where it disrupts the vesicular storage of serotonin and reverses the direction of SERT, leading to a non-exocytotic release of serotonin into the synaptic cleft.[3][4] This elevation of extracellular serotonin is believed to be a key driver of its therapeutic effects.[10]
-
5-HT Receptor Agonism: d-Norfenfluramine is a potent agonist at several serotonin receptor subtypes.[9] It displays high affinity for 5-HT2B and 5-HT2C receptors and moderate affinity for 5-HT2A receptors.[9][11]
-
5-HT2C Agonism: Activation of 5-HT2C receptors is strongly implicated in the anorectic (appetite-suppressing) effects of fenfluramine and its metabolites.[4]
-
5-HT2B Agonism: This activity is of significant clinical concern. Potent agonism at 5-HT2B receptors located on cardiac valve fibroblasts can stimulate mitogenesis, leading to valvular fibroplasia and, ultimately, valvular heart disease (VHD).[11][12][13] This serious adverse effect was the primary reason for the withdrawal of fenfluramine from the market in the 1990s.[14]
-
l-Norfenfluramine: A Different Profile
l-Norfenfluramine is generally less potent than its d-counterpart as a serotonin releasing agent.[15] However, recent research into its anticonvulsant properties has revealed a more complex and potentially beneficial profile. In certain seizure models, such as the audiogenic seizure model in DBA/2 mice, l-norfenfluramine has been shown to be significantly more potent than both racemic fenfluramine and l-fenfluramine.[5][16] This suggests that for some therapeutic indications, the l-enantiomer may contribute significantly to the overall efficacy and could potentially offer a safer alternative, given the cardiovascular risks associated with the d-enantiomer's potent 5-HT2B agonism.[7][17]
Comparative Pharmacological Data
The stereoselective activity of the norfenfluramine enantiomers is best illustrated by comparing their binding affinities (Ki) and functional potencies (EC50/IC50) at various serotonergic targets.
| Target | Enantiomer | Binding Affinity (Ki, nM) | Functional Activity | Reference(s) |
| 5-HT2B Receptor | d-Norfenfluramine | 10-50 | Potent Full Agonist | [12],[18] |
| l-Norfenfluramine | 10-50 | Full Agonist | [12],[18] | |
| 5-HT2C Receptor | d-Norfenfluramine | Moderately Potent | Full Agonist | [18] |
| l-Norfenfluramine | Moderately Potent | Full Agonist | [18] | |
| 5-HT2A Receptor | d-Norfenfluramine | Moderate Affinity | Partial Agonist | [18],[11] |
| l-Norfenfluramine | Moderate Affinity | Partial Agonist | [18],[11] | |
| SERT (Release) | d-Norfenfluramine | - | More Potent Releaser | [15] |
| l-Norfenfluramine | - | Less Potent Releaser | [15] |
Note: While both enantiomers show high affinity for the 5-HT2B receptor, in vivo effects are often dominated by the d-enantiomer due to pharmacokinetic factors and its more potent activity at other targets contributing to the overall pharmacological profile.
Experimental Protocols for Characterization
To accurately determine the distinct pharmacological profiles of norfenfluramine enantiomers, rigorous and validated in vitro assays are essential. The following protocols describe standard methodologies for assessing receptor binding affinity and functional activity as a serotonin releasing agent.
Protocol 1: Radioligand Binding Assay for 5-HT Receptor Affinity
Causality: This assay quantifies the affinity of a test compound (e.g., d- or l-norfenfluramine) for a specific receptor by measuring its ability to compete with and displace a radiolabeled ligand of known high affinity. The resulting inhibition constant (Ki) is a direct measure of the compound's binding potency. This is a foundational assay for initial target characterization.
Figure 2: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cultured cells or tissue known to express the target receptor (e.g., HEK293 cells transfected with human 5-HT2B receptor) in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[19]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[19]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[19]
-
Wash the membrane pellet with fresh buffer, re-centrifuge, and finally resuspend in assay buffer. Determine protein concentration (e.g., via BCA assay) and store at -80°C.[20]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add receptor membranes, a specific radioligand (e.g., [3H]-LSD for 5-HT2 receptors), and assay buffer.
-
Non-specific Binding (NSB): Add membranes, radioligand, and a high concentration of a known, non-radiolabeled competing ligand (e.g., 10 µM mianserin) to saturate all specific binding sites.
-
Competitive Binding: Add membranes, radioligand, and serial dilutions of the test compound (d- or l-norfenfluramine hydrochloride).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.[19]
-
-
Harvesting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[19][20]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[19]
-
-
Data Acquisition and Analysis:
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[19]
-
Calculate specific binding (Total Binding CPM - NSB CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Protocol 2: Synaptosome Serotonin Release Assay
Causality: This functional assay directly measures the ability of a compound to induce neurotransmitter release from isolated nerve terminals (synaptosomes). It provides a more physiologically relevant assessment of a compound's activity as a releasing agent compared to a simple binding assay. Using synaptosomes pre-loaded with radiolabeled serotonin ([3H]-5-HT) allows for a quantifiable measure of release.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Isolate fresh brain tissue (e.g., rat striatum or cortex) in ice-cold sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).[21]
-
Gently homogenize the tissue using a Dounce homogenizer.[22]
-
Perform differential centrifugation: a low-speed spin to remove debris, followed by a high-speed spin of the supernatant to pellet the crude synaptosomal fraction (P2).[22][23]
-
For higher purity, the P2 pellet can be further purified using a density gradient (e.g., Percoll or sucrose).[21]
-
Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
Radiolabel Loading:
-
Incubate the synaptosomes with a low concentration of [3H]-5-HT for a set time (e.g., 15-30 minutes) at 37°C. This allows for active uptake of the radiolabel into the nerve terminals via SERT.
-
Wash the synaptosomes with fresh buffer to remove extracellular [3H]-5-HT.
-
-
Release Experiment (Superfusion or Plate-based):
-
Aliquot the loaded synaptosomes into chambers or wells.
-
Continuously perfuse with fresh, warmed, oxygenated buffer to establish a stable baseline of [3H]-5-HT efflux.
-
Introduce the test compound (d- or l-norfenfluramine) into the perfusion buffer at various concentrations.
-
Collect fractions of the superfusate over time.
-
At the end of the experiment, lyse the synaptosomes to release all remaining intracellular [3H]-5-HT.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity in each collected fraction and in the final lysate using a scintillation counter.
-
Calculate the amount of [3H]-5-HT released in each fraction as a percentage of the total radioactivity present at the start of that collection period.
-
Plot the percentage of release over time. The peak release induced by the test compound above baseline represents its efficacy as a releasing agent.
-
Generate concentration-response curves to determine the EC50 for release for each enantiomer.
-
Clinical Significance and Future Directions
The stereoselective pharmacology of norfenfluramine has profound clinical implications. The development of fenfluramine (Fintepla®) for Dravet syndrome required careful dose consideration to maximize the anticonvulsant effects, likely mediated by both d- and l-enantiomers, while minimizing the risk of VHD and pulmonary arterial hypertension associated with the potent 5-HT2B agonism of d-norfenfluramine.[1][2][24]
Future research may focus on:
-
Developing Chiral Switches: Investigating l-fenfluramine or l-norfenfluramine as single-enantiomer drugs could provide effective therapies with a potentially improved safety profile by minimizing 5-HT2B activation.[6][7][17]
-
Elucidating Anticonvulsant Mechanisms: Further studies are needed to fully understand the specific contributions of each enantiomer and their receptor targets (including 5-HT and sigma-1 receptors) to the overall antiseizure effect.[14][25]
Conclusion
The enantiomers of norfenfluramine hydrochloride, d-norfenfluramine and l-norfenfluramine, are not pharmacologically equivalent. The d-enantiomer is a potent serotonin releasing agent and 5-HT2 receptor agonist, driving both therapeutic anorectic effects and dangerous cardiovascular side effects. The l-enantiomer, while less potent in classical serotonergic assays, shows significant and promising anticonvulsant activity in specific models. A thorough understanding and characterization of this stereoselectivity, using the types of robust experimental protocols detailed in this guide, are essential for the safe development and application of fenfluramine-related therapeutics and for the future design of safer, more selective serotonergic agents.
References
-
Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. Pharmacology & Therapeutics, 95(2), 155-177. [Link]
-
Rothman, R. B., Baumann, M. H., Savage, J. E., Rauser, L., McBride, A., Hufeisen, S. J., & Roth, B. L. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation, 102(23), 2836–2841. [Link]
-
Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation, 102, 2836-2841. [Link]
-
Erenburg, N., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. International Journal of Molecular Sciences, 25(5), 2522. [Link]
-
Bialer, M., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(6), 1559-1571. [Link]
-
Fletcher, P. J., & Korth, K. M. (1993). Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release. Psychopharmacology, 111(2), 169-178. [Link]
-
U.S. Food and Drug Administration. (2020). FINTEPLA® (fenfluramine) prescribing information. [Link]
-
Prime Therapeutics. (2022). FINTEPLA (fenfluramine) RATIONALE FOR INCLUSION IN PA PROGRAM. [Link]
-
Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular pharmacology, 57(1), 75–81. [Link]
-
Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation, 102(23), 2836-2841. [Link]
-
Root, J., et al. (2004). NORFENFLURAMINE IS A FULL AGONIST AT HUMAN 5-HT2B RECEPTORS. pA2 Online. [Link]
-
Bialer, M., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. The Hebrew University of Jerusalem Research Portal. [Link]
-
Markham, A. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. CNS drugs, 37(8), 687–698. [Link]
-
Taylor & Francis. (n.d.). Serotonin releasing agent – Knowledge and References. Taylor & Francis Online. [Link]
-
Erenburg, N., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. PubMed Central. [Link]
-
ResearchGate. (2024). Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats. [Link]
-
Erenburg, N., et al. (2024). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats. PubMed. [Link]
-
Erenburg, N., et al. (2024). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats. The Hebrew University of Jerusalem. [Link]
-
ResearchGate. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. [Link]
-
Erenburg, N., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. PubMed. [Link]
-
Bialer, M., et al. (2025). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. PubMed Central. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
National Center for Biotechnology Information. (n.d.). Serotonin Involvement in Physiological Function and Behavior. Bookshelf. [Link]
-
Grunewald, G. L., & Reitz, T. J. (1976). Conformationally defined adrenergic agents. 8. Synthesis of conformationally defined analogs of norfenfluramine. A highly stereospecific synthesis of amines from alcohols in the benzobicyclo[2.2.1]heptene system. The Journal of Organic Chemistry, 41(20), 3236-3241. [Link]
-
Wikipedia. (n.d.). Fenfluramine. [Link]
-
U.S. Food and Drug Administration. (2024). FINTEPLA® (fenfluramine) oral solution prescribing information. [Link]
-
Andrews, A. M., & Murphy, D. L. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]
-
ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. [Link]
-
Wikipedia. (n.d.). Serotonin releasing agent. [Link]
-
Wikipedia. (n.d.). Norfenfluramine. [Link]
-
Dr. Oracle. (2025). What is the protocol for a serotonin release assay?. [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
D’Poese, D., et al. (2018). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Frontiers in Pharmacology, 9, 61. [Link]
-
Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). A rapid Percoll gradient procedure for preparation of synaptosomes. Nature Protocols, 3(11), 1718–1728. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. info.caremark.com [info.caremark.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain | Hebrew University Center for Research on Pain [paincenter.huji.ac.il]
- 8. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 10. Serotonin Involvement in Physiological Function and Behavior - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fenfluramine - Wikipedia [en.wikipedia.org]
- 15. Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Norfenfluramine Hydrochloride in Human Plasma
Abstract
This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of norfenfluramine hydrochloride in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The methodology employs a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by reversed-phase HPLC with fluorescence detection. The described method has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation, ensuring data integrity and reliability for regulatory submissions.[1][2][3]
Introduction
Norfenfluramine is the major active metabolite of fenfluramine, a serotonergic agent previously used as an anorectic. Due to its pharmacological activity and potential for adverse effects, the accurate measurement of norfenfluramine concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and for clinical and forensic toxicology.[4][5][6] This application note provides a detailed, step-by-step protocol for the quantification of norfenfluramine in human plasma using HPLC with fluorescence detection, a sensitive and widely accessible technique.[7][8] The causality behind the selection of each experimental parameter is explained to provide a deeper understanding of the method's principles.
The validation of this bioanalytical method is paramount to ensure the quality and consistency of the data generated.[2][3] This protocol is designed to be a self-validating system, with built-in quality control checks and adherence to stringent validation criteria as recommended by regulatory bodies like the FDA and EMA.[1][9][10][11][12]
Principle of the Method
The analytical workflow begins with the extraction of norfenfluramine and an internal standard (IS) from the plasma matrix. A liquid-liquid extraction (LLE) procedure is employed to efficiently isolate the analytes from endogenous plasma components such as proteins and phospholipids, which can interfere with the chromatographic analysis.[5] Following extraction and solvent evaporation, the residue is reconstituted and injected into a reversed-phase HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase. For enhanced sensitivity and selectivity, pre-column derivatization with a fluorescent tag can be employed, followed by fluorescence detection.[7][13] Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from spiked plasma standards.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Norfenfluramine Hydrochloride | Reference Standard | Commercially Available |
| Internal Standard (e.g., Fluoxetine) | Reference Standard | Commercially Available |
| Acetonitrile | HPLC Grade | Commercially Available |
| Methanol | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Sodium Hydroxide | Analytical Grade | Commercially Available |
| Phosphoric Acid | Analytical Grade | Commercially Available |
| Water | Deionized, 18.2 MΩ·cm | In-house |
| Human Plasma (with anticoagulant) | Blank | Commercially Sourced |
| Derivatizing Reagent (optional, e.g., Dansyl Chloride) | Analytical Grade | Commercially Available |
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Series or equivalent |
| Detector | Fluorescence Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Fluorescence Detection | Excitation: 230 nm, Emission: 310 nm (without derivatization) |
| Run Time | 10 minutes |
Note: The excitation and emission wavelengths should be optimized if a derivatizing agent is used. For instance, with dansyl chloride derivatization, typical wavelengths are in the range of 330-350 nm for excitation and 520-540 nm for emission.[13]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of norfenfluramine hydrochloride reference standard in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., fluoxetine) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations suitable for spiking into plasma to create calibration standards and quality control samples.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve consisting of a blank (plasma without analyte or IS), a zero blank (plasma with IS only), and at least six non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate stock solution from the calibration standards.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The choice of LLE is based on its ability to provide a clean extract with high recovery for basic compounds like norfenfluramine.[5] The use of an alkaline pH ensures that norfenfluramine is in its free base form, which is more soluble in organic solvents.
Figure 1: Liquid-Liquid Extraction Workflow for Norfenfluramine from Plasma.
Protocol:
-
To 200 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.[14] Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for HPLC analysis.
Method Validation
A full validation of this bioanalytical method should be performed according to the ICH M10 guidelines to ensure its suitability for its intended purpose.[1][2][3] The key validation parameters are summarized below.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity and Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the matrix. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Calibration Curve | Relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. Each back-calculated standard concentration should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy and Precision | Closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision). | Mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). Precision (RSD%) should not exceed 15% (20% for LLOQ).[9] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy and precision should meet the criteria mentioned above. |
| Recovery | The extraction efficiency of an analytical method. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations should be within ±15% of the nominal concentration.[9] |
Data Analysis and Quantification
The concentration of norfenfluramine in the plasma samples is determined by calculating the peak area ratio of norfenfluramine to the internal standard. A linear regression analysis of the peak area ratios versus the nominal concentrations of the calibration standards is used to generate a calibration curve. The concentration of norfenfluramine in the unknown samples is then interpolated from this curve.
Figure 2: Data Analysis Workflow for Quantification of Norfenfluramine.
Conclusion
This application note provides a detailed and robust HPLC method for the quantification of norfenfluramine hydrochloride in human plasma. The described protocol, including sample preparation, chromatographic conditions, and validation guidelines, offers a reliable and reproducible approach for researchers in various fields of drug development and clinical analysis. The emphasis on the rationale behind the methodological choices and adherence to international validation standards ensures the generation of high-quality, defensible data.
References
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. Available at: [Link][1][3]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Labcorp. Available at: [Link][9]
-
Nakamura, H., et al. (2001). Chiral HPLC Determination of dl-Fenfluramine and dl-Norfenfluramine in Biological Fluids Using DIB-Cl as a Label. Journal of Health Science, 47(5), 441-449. Available at: [Link][4]
-
ICH M10 on bioanalytical method validation. International Council for Harmonisation. Available at: [Link][2]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link][3]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]
-
Sperling, D., & Boettcher, M. (1997). Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride. Journal of Chromatography B: Biomedical Sciences and Applications, 692(2), 419-426. Available at: [Link][13]
-
Sample Preparation Guide. Phenomenex. Available at: [Link][14]
-
Validation of Analytical Procedures (Q2(R2)). U.S. Food and Drug Administration. Available at: [Link][10]
-
Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Synthetic Supported Liquid Extraction Sorbent. Altasciences. Available at: [Link][5]
-
El-Gowelli, H. M., et al. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 762(2), 161-172. Available at: [Link][7]
-
Caccia, S., et al. (1982). Gas-liquid chromatographic determination of the optical isomers of fenfluramine and norfenfluramine in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 229(2), 337-344. Available at: [Link]
-
Richards, R. P., et al. (1986). The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies. British Journal of Clinical Pharmacology, 22(4), 457-463. Available at: [Link][6]
-
Barco, S., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis, 245, 116174. Available at: [Link]
-
Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. Available at: [Link][11]
-
Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Available at: [Link]
-
El-Gowelli, H. M., et al. (2002). HPLC studies on the pharmacokinetics of phentermine and fenfluramine in brain and blood microdialysates after intraperitoneal administration to rats. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1129-1139. Available at: [Link][8]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
Krebs, H. A., et al. (1984). Determination of fenfluramine and norfenfluramine in plasma using a nitrogen-sensitive detector. Journal of Chromatography B: Biomedical Sciences and Applications, 310(2), 412-417. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link][12]
-
A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL. Available at: [Link]
-
LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for High-Throughput Analysis. Phenomenex. Available at: [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Available at: [Link]
-
Solid Phase Extraction for Clinical Research. Phenomenex. Available at: [Link]
-
Wang, Y., et al. (2018). Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. Journal of Analytical Methods in Chemistry, 2018, 9372481. Available at: [Link]
-
Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. MDPI. Available at: [Link]
-
Analysis of Ibuprofen from Human Plasma by Supported Liquid Extraction (SLE) and LC-MS/MS. ResearchGate. Available at: [Link]
Sources
- 1. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. altasciences.com [altasciences.com]
- 6. The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. worldwide.com [worldwide.com]
- 10. fda.gov [fda.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Quantitative Analysis of Norfenfluramine in Brain Tissue via Automated Supported Liquid Extraction and LC-MS/MS
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, robust, and validated protocol for the quantitative determination of norfenfluramine hydrochloride in brain tissue. Norfenfluramine, the active metabolite of the anti-epileptic drug fenfluramine, requires sensitive and selective measurement in neural tissues to support pharmacokinetic and pharmacodynamic studies. The complex and lipid-rich nature of the brain matrix presents significant analytical challenges, including ion suppression and high background.[1][2] This protocol employs a streamlined sample preparation strategy using supported liquid extraction (SLE) to effectively remove phospholipids and other matrix interferences.[1] Subsequent analysis is performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.[1][3] The method is validated according to established international guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.[4][5]
Introduction and Scientific Rationale
Norfenfluramine is the major active metabolite of fenfluramine, a medication used in the treatment of seizures associated with specific epilepsy syndromes.[1] Understanding the distribution and concentration of norfenfluramine in the central nervous system (CNS) is critical for elucidating its mechanism of action and assessing its therapeutic efficacy and potential toxicity.[6]
The analysis of small molecules in brain tissue by LC-MS/MS is challenging due to the inherent complexity of the matrix.[6][7] Brain tissue has a high lipid and protein content, which can cause significant matrix effects, leading to ion suppression in the mass spectrometer and compromising assay accuracy and sensitivity. Therefore, a rigorous and efficient sample preparation method is paramount.
Traditional sample preparation techniques like protein precipitation (PPT) can be insufficient for removing all interfering components, while liquid-liquid extraction (LLE) can be labor-intensive and difficult to automate.[1] This protocol utilizes Supported Liquid Extraction (SLE), a 96-well plate-based technique that functions like a streamlined LLE. It offers the benefits of high analyte recovery and excellent removal of matrix components, particularly phospholipids, in a format amenable to high-throughput workflows.[1]
The analytical endpoint is a highly selective triple quadrupole mass spectrometer, which isolates a specific precursor ion and fragments it to produce a characteristic product ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for low-level quantification even in a complex biological matrix.[3][8] The entire method is developed and validated in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" to ensure the generation of reliable and reproducible data.[4][5]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Norfenfluramine Hydrochloride reference standard (Sigma-Aldrich or equivalent)
-
Norfenfluramine-d6 (Internal Standard, IS) (Toronto Research Chemicals or equivalent)
-
HPLC-grade Methanol (MeOH) (Fisher Scientific or equivalent)
-
HPLC-grade Acetonitrile (ACN) (Fisher Scientific or equivalent)
-
Ammonium Bicarbonate (NH₄HCO₃) (Sigma-Aldrich)
-
Formic Acid (FA), LC-MS grade (Sigma-Aldrich)
-
Dichloromethane (DCM), HPLC grade (Fisher Scientific)
-
Ethyl Acetate (EtOAc), HPLC grade (Fisher Scientific)
-
Deionized water (18.2 MΩ·cm) from a Milli-Q system or equivalent
-
Control (blank) brain tissue (e.g., from CD-1 mice) (BioIVT or equivalent)
-
96-well Supported Liquid Extraction (SLE) plates (e.g., Agilent Bond Elut SLE, 200 mg)
-
96-well collection plates (2 mL)
-
Ceramic beads for homogenization (MP Biomedicals or equivalent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Instrumentation
-
Liquid Chromatography System: A UHPLC system capable of binary gradient delivery (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex TQ-5500, Agilent 6400 Series, Waters Xevo TQ-S).[3][9]
-
Tissue Homogenizer: Bead mill homogenizer (e.g., MP Biomedicals FastPrep-96).[1]
-
Analytical Balance, centrifuges, pipettes, and standard laboratory glassware.
-
96-well plate evaporator and positive pressure manifold.
Experimental Protocols
Preparation of Standards and Quality Control Samples
The foundation of a quantitative assay is the accuracy of its standards. All solutions should be prepared with calibrated equipment.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve norfenfluramine HCl and norfenfluramine-d6 (IS) in separate volumetric flasks using methanol to create 1 mg/mL primary stock solutions.
-
Working Stock Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks with 50:50 MeOH:Water. These will be used to spike into the blank brain homogenate.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock in ACN to create the IS working solution. This solution will be used for protein precipitation.
-
Calibration Curve (CC) Standards: Prepare blank brain homogenate (see section 3.2). Spike appropriate volumes of the norfenfluramine working stock solutions into aliquots of the blank homogenate to create a calibration curve with 8-10 non-zero points. A suggested range is 0.5 ng/g to 500 ng/g of tissue.
-
Quality Control (QC) Samples: Prepare QC samples by spiking blank brain homogenate at a minimum of four concentration levels: LLOQ (Lower Limit of Quantitation), Low QC (approx. 3x LLOQ), Medium QC, and High QC (approx. 80% of the highest standard).
Brain Tissue Homogenization
This step is critical for ensuring the analyte is accessible for extraction. The choice of homogenization solvent and ratio is a balance between lysing the tissue and not co-extracting excessive interferences.[2]
-
Thaw frozen brain tissue samples on ice.
-
Accurately weigh approximately 50-100 mg of tissue into a bead mill tube.
-
Add a volume of cold deionized water or PBS corresponding to a 1:4 (w/v) ratio (e.g., for 100 mg of tissue, add 400 µL of water).
-
Add ceramic beads to the tube.
-
Homogenize the tissue using a bead mill homogenizer (e.g., 1600 rpm for 40 seconds).[1]
-
Visually inspect to ensure complete homogenization. If necessary, repeat the cycle.
-
Centrifuge the homogenate at 4000 rpm for 10 minutes to pellet any remaining solids. The resulting supernatant is the brain homogenate used for extraction.
Supported Liquid Extraction (SLE) Workflow
The SLE procedure is designed to efficiently extract norfenfluramine while leaving behind endogenous interferences like phospholipids.
-
Protein Precipitation & IS Addition: To a 100 µL aliquot of brain homogenate (from CC, QC, or unknown samples), add 200 µL of the IS working solution (100 ng/mL in ACN). This step simultaneously adds the internal standard and precipitates the majority of proteins.
-
Vortex & Centrifuge: Vortex the mixture for 30 seconds, then centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Sample Loading: Transfer the supernatant to a 96-well SLE plate.
-
Equilibration: Apply a light pulse of positive pressure or vacuum to initiate flow into the sorbent bed. Allow the sample to adsorb for 5 minutes. This step is crucial for proper partitioning.
-
Analyte Elution: Place a clean 96-well collection plate beneath the SLE plate. Add 800 µL of elution solvent (e.g., 95:5 DCM:EtOAc). Allow the solvent to percolate through the sorbent via gravity for 5 minutes.
-
Final Elution: Apply a gentle positive pressure (2-5 psi) for 30 seconds to elute the remaining solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:MeOH with 10 mM NH₄HCO₃).
-
Seal and Inject: Seal the plate and vortex briefly. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 100 mm, < 2.5 µm | Provides good reversed-phase retention for norfenfluramine.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Water, pH 10 | The basic pH ensures norfenfluramine (a primary amine) is in its neutral form, improving retention on a C18 column.[1] |
| Mobile Phase B | Methanol (MeOH) | A common strong solvent for eluting analytes in reversed-phase chromatography.[1] |
| Gradient | 70% to 90% B over 1.75 min, hold 0.5 min, re-equilibrate | A rapid gradient is suitable for high-throughput analysis.[1] |
| Flow Rate | 0.6 mL/min | A moderate flow rate compatible with standard 2.1 mm ID columns and ESI sources. |
| Column Temperature | 50°C | Elevated temperature can improve peak shape and reduce viscosity.[1] |
| Injection Volume | 5-10 µL | Balances sensitivity with potential for column overloading.[1] |
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Norfenfluramine contains a primary amine that readily accepts a proton to form a positive ion [M+H]⁺.[1] |
| MRM Transition 1 | Norfenfluramine: 204.0 → 159.0 | Precursor ion [M+H]⁺ fragments to a stable, characteristic product ion.[10] |
| MRM Transition 2 | Norfenfluramine-d6 (IS): 210.0 → 165.0 | The stable isotope labeled IS should have a similar fragmentation pattern to the analyte. (Note: Exact transition may vary, must be optimized). |
| Collision Energy (CE) | Compound-dependent; optimize via infusion | The energy required to induce fragmentation is specific to the molecule's structure. |
| Declustering Potential (DP) | Compound-dependent; optimize via infusion | Prevents ion clusters from entering the mass analyzer. |
| Source Temperature | 500-550°C | Optimizes desolvation of the ESI spray. |
| IonSpray Voltage | ~5500 V | Creates a stable electrospray. |
Workflow Visualization
The entire process, from sample receipt to data generation, can be visualized as a sequential workflow.
Caption: End-to-end workflow for norfenfluramine analysis in brain tissue.
Method Validation
To ensure the trustworthiness of the data, the method must be validated according to regulatory guidelines.[4][5][11] The following parameters should be assessed.
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be < 20% of the LLOQ response. |
| Linearity & Range | To define the concentration range over which the assay is accurate and precise. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured concentration to the nominal value. | Mean concentration should be within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability of measurements (intra- and inter-day). | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | To assess ion suppression or enhancement from the biological matrix. | CV of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.[1] |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible across the concentration range. |
| Stability | To assess analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top).[12] | Mean concentration of stability samples should be within ±15% of nominal fresh samples. |
| LLOQ | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy ±20%; precision ≤ 20% CV. |
Data Analysis and Reporting
-
Peak Integration: Integrate the chromatographic peaks for norfenfluramine and the norfenfluramine-d6 internal standard using the instrument's data processing software.
-
Calibration Curve: For each calibration standard, calculate the peak area ratio (Analyte Area / IS Area). Plot the peak area ratio against the nominal concentration (ng/g). Perform a linear regression with a 1/x or 1/x² weighting. The correlation coefficient (r²) should be ≥ 0.99.
-
Quantification: For QC and unknown samples, calculate the peak area ratio and determine the concentration by interpolating from the calibration curve.
-
Final Concentration: Adjust the calculated concentration for the initial tissue weight and homogenization volume to report the final result in ng/g of brain tissue.
Conclusion
This application note details a comprehensive and reliable LC-MS/MS method for the quantification of norfenfluramine in brain tissue. By combining an efficient supported liquid extraction protocol with the high selectivity of tandem mass spectrometry, this method overcomes the challenges associated with the complex brain matrix. The protocol is designed for high-throughput applications and, when fully validated, will provide accurate and reproducible data crucial for advancing CNS drug development and neuroscience research.
References
-
Spectroscopy Online. (2019). Brain extraction: A novel method for extracting neurotransmitters from live brains. Available at: [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Li, P., & Bartlett, M. G. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6(16), 6147-6158. Available at: [Link]
-
Royal Society of Chemistry. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
-
Altasciences. (2020). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]
-
Boyd, R. A., et al. (2020). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 8(5), e00647. Available at: [Link]
-
ResearchGate. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Available at: [Link]
-
Sourbron, J., et al. (2021). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Molecules, 26(11), 3298. Available at: [Link]
-
Zhang, Y., et al. (2018). Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer's Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge. Molecules, 23(12), 3123. Available at: [Link]
-
Waters Corporation. (n.d.). Automated Development of MRM Methods for Bioanalytical Assays. Available at: [Link]
-
Wikipedia. (n.d.). Selected reaction monitoring. Available at: [Link]
Sources
- 1. altasciences.com [altasciences.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol: Calculation and Administration of Norfenfluramine Hydrochloride for In Vivo Mouse Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic calculation, formulation, and administration of norfenfluramine hydrochloride for in vivo studies in mice. Norfenfluramine, the primary active metabolite of fenfluramine, is a potent serotonergic and noradrenergic agent with significant research interest, particularly in neuroscience and pharmacology.[1][2] Achieving accurate, reproducible, and ethically sound results in preclinical mouse models hinges on a robust dosing strategy. This guide moves beyond simple protocols to explain the scientific rationale behind dose calculation using allometric scaling, vehicle selection based on physicochemical properties, and best practices for administration and monitoring, ensuring both scientific integrity and animal welfare.
Scientific Background & Pre-calculation Considerations
A thorough understanding of the pharmacological and chemical properties of norfenfluramine hydrochloride is paramount before any dose is calculated or administered. This foundational knowledge informs every subsequent step of the experimental design.
1.1. Mechanism of Action: The "Why" Behind the Dose
Norfenfluramine is not a simple compound; it possesses a multi-faceted mechanism of action that dictates its therapeutic effects and potential toxicities. It primarily functions as a serotonin-norepinephrine releasing agent (SNRA).[3] Furthermore, it is a potent agonist of several serotonin receptor subtypes, including 5-HT₂A, 5-HT₂B, and 5-HT₂C.[3]
The causality behind careful dose selection is rooted in these mechanisms:
-
Therapeutic Efficacy: Its activity as a serotonin releaser and receptor agonist is linked to its anorectic and potential antiseizure effects.[1][2]
-
Safety & Toxicity: The potent agonism at the 5-HT₂B receptor is critically important, as this action has been linked to cardiac fibrosis and valvular heart disease, which led to the withdrawal of its parent compound, fenfluramine, from the market.[1][3] The dextro-(d)-enantiomer of norfenfluramine is particularly implicated in this cardiotoxicity.[4][5] Therefore, dose-escalation studies must proceed with caution, including careful monitoring for any signs of distress.
1.2. Physicochemical & Pharmacokinetic Profile
Norfenfluramine (3-trifluoromethylamphetamine) is the major active metabolite of fenfluramine, formed via N-dealkylation in the liver.[2][6] For experimental purposes, it is supplied as a hydrochloride salt (C₁₀H₁₂F₃N·HCl).[7]
Key properties influencing protocol design:
-
Solubility: Norfenfluramine hydrochloride is soluble in water and ethanol.[7][8][9] This high water solubility is a significant advantage, simplifying vehicle selection and enabling the preparation of clear, filterable solutions suitable for parenteral administration.
-
Metabolism: While it is a metabolite itself, further metabolism does occur. However, using norfenfluramine directly bypasses the pharmacokinetic variability associated with the metabolism of fenfluramine by cytochrome P450 enzymes.[10]
1.3. Established Dose Ranges in Murine Models
A critical starting point for any new study is a review of established literature. Norfenfluramine has been evaluated in several mouse models, providing an empirical foundation for dose selection.
| Study Type | Route | Effective Dose Range (mg/kg) | Toxic Dose (TD₅₀) (mg/kg) | Reference(s) |
| Antiseizure (General) | i.p. | 4 - 32 | Not specified | [1] |
| Antiseizure (MES Test) | i.p. | 5.1 - 14.8 (ED₅₀) | 20.7 (MMI) | [10] |
| Antiseizure (Audiogenic) | i.p. | 1.2 - 1.3 (ED₅₀) | Not specified | [10] |
| Anorectic (Parent Compound) | i.p. | 10 (of Fenfluramine) | Not applicable | [11] |
| Table 1: Summary of previously reported in vivo dosages of norfenfluramine hydrochloride in mice. ED₅₀ = Median Effective Dose; TD₅₀ = Median Toxic Dose; MES = Maximal Electroshock; MMI = Minimal Motor Impairment; i.p. = Intraperitoneal. |
This data suggests that an effective dose for neuropharmacological studies in mice likely falls within the 5 to 20 mg/kg range, with a known toxicity threshold around 21 mg/kg for motor impairment.
Dose Calculation Methodology
Calculating a dose for a mouse study can start from two points: translating a known human dose or selecting a dose based on preclinical literature. The gold standard for interspecies dose translation is allometric scaling.
2.1. The Principle of Allometric Scaling
It is a common misconception to scale doses between species based on body weight (mg/kg) alone.[12] Metabolic processes—including drug clearance—do not scale linearly with weight but correlate more closely with Body Surface Area (BSA).[13] Allometric scaling is the empirical method that normalizes dosage to BSA, providing a more accurate Human Equivalent Dose (HED) or, in this case, a Mouse Equivalent Dose (MED).[12][14] Mice have a much higher metabolic rate per unit of weight than humans, necessitating a proportionally higher mg/kg dose to achieve equivalent systemic drug exposure.[13]
2.2. Step-by-Step Calculation Using Kₘ Factors
The FDA and the research community have simplified BSA-based calculations using Kₘ factors, which represent the ratio of body weight (kg) to BSA (m²).[15]
The Formula: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Kₘ Human / Kₘ Animal)[14]
Standard Kₘ Values:
-
Human: 37
-
Mouse: 3
Calculation Example: Let's assume a hypothetical effective human dose of 2 mg/kg.
-
Find the Kₘ Ratio:
-
Kₘ Ratio = Kₘ Human / Kₘ Mouse = 37 / 3 ≈ 12.3 [15]
-
-
Calculate the Mouse Equivalent Dose:
-
Mouse Dose (mg/kg) = 2 mg/kg (Human) × 12.3
-
Mouse Dose (mg/kg) ≈ 24.6 mg/kg
-
This calculated dose aligns with the upper end of the effective ranges seen in the literature, providing a cross-validated starting point for experimental design.
Caption: Workflow for establishing an in vivo mouse dose.
Protocol for Formulation and Administration
Accuracy in formulation and consistency in administration are essential for reproducible results.
3.1. Vehicle Selection and Formulation Protocol
The goal of formulation in preclinical studies is to deliver the compound effectively and safely, maximizing exposure without introducing confounding variables from the vehicle itself.[16][17][18]
Rationale for Vehicle Choice: Given that norfenfluramine hydrochloride is readily soluble in water, the ideal vehicle is sterile 0.9% sodium chloride (isotonic saline) . This vehicle is physiologically neutral, minimizes irritation, and is appropriate for all common parenteral routes.[19][20]
Step-by-Step Formulation Protocol:
-
Determine Required Stock Concentration: Plan for a stock concentration that allows for a small, accurate injection volume (e.g., 5-10 mL/kg). For a target dose of 10 mg/kg, a stock solution of 1 or 2 mg/mL is practical.
-
Aseptic Preparation: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the required amount of norfenfluramine HCl powder using a calibrated analytical balance.
-
Dissolution: Add the weighed powder to a sterile container (e.g., a 15 mL conical tube). Using a sterile serological pipette, add the calculated volume of sterile 0.9% saline.
-
Mixing: Vortex the solution until the powder is completely dissolved and the solution is clear. Gentle warming (to 37°C) can be used if needed but is typically unnecessary.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final, sterile storage vial. This is a critical step for parenteral injections.[21]
-
Storage: Store the final solution at 2-8°C, protected from light. Assess stability for the intended duration of the experiment.
Example Calculation (for a 10 mg/kg dose):
-
Target Dose: 10 mg/kg
-
Desired Injection Volume: 10 mL/kg (equivalent to 0.01 mL/g)
-
Required Stock Concentration: Dose (mg/kg) / Volume (mL/kg) = 10 / 10 = 1 mg/mL
-
To make 10 mL of stock: Weigh 10 mg of norfenfluramine HCl and dissolve it in 10 mL of sterile 0.9% saline.
3.2. Administration Protocol: Intraperitoneal (i.p.) Injection
Intraperitoneal (i.p.) injection is a common, effective route for systemic drug delivery in mice, offering rapid absorption.[21]
Step-by-Step Administration Protocol:
-
Animal Restraint: Restrain the mouse firmly but gently, ensuring the head is tilted downwards to move abdominal organs away from the injection site. The scruff restraint method is common.
-
Calculate Injection Volume: Weigh the mouse immediately before dosing. Calculate the precise volume to inject using the formula: Volume (mL) = [Weight (kg) × Dose (mg/kg)] / Stock Concentration (mg/mL) For a 25g (0.025 kg) mouse and a 1 mg/mL stock for a 10 mg/kg dose: Volume = (0.025 × 10) / 1 = 0.25 mL
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Using an appropriate-sized needle (e.g., 25-27G), insert the needle bevel-up at a 15-20 degree angle.[19] Aspirate slightly to ensure the needle is not in a blood vessel or organ, then depress the plunger smoothly.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for at least 15-30 minutes for any immediate adverse reactions. Follow the detailed monitoring plan for the duration of the study.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 4. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 673-18-7: Norfenfluramine hydrochloride | CymitQuimica [cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ≥98% (HPLC), 5-HT2A/2B agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distribution of fenfluramine in normal and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human to Animal Dose Conversion & Allometric Scaling | Pharmacology Mentor [pharmacologymentor.com]
- 14. jbclinpharm.org [jbclinpharm.org]
- 15. Conversion between animals and human [targetmol.com]
- 16. altasciences.com [altasciences.com]
- 17. researchgate.net [researchgate.net]
- 18. admescope.com [admescope.com]
- 19. ntnu.edu [ntnu.edu]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. cea.unizar.es [cea.unizar.es]
Preparation of Norfenfluramine Hydrochloride Solutions for Cell Culture Assays: An Application Note and Protocol
Abstract
Norfenfluramine, the primary active metabolite of fenfluramine, is a critical pharmacological tool for in vitro studies of the serotonergic system.[1][2] As a potent serotonin-norepinephrine releasing agent and a high-affinity agonist of 5-HT2B and 5-HT2C receptors, its accurate and reproducible preparation in solution is paramount for reliable and translatable cell culture assay results.[3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, handling, and application of norfenfluramine hydrochloride solutions for cell-based assays. We delve into the causality behind experimental choices, from solvent selection to storage conditions, to ensure the integrity and self-validating nature of the described protocols.
Introduction: Understanding Norfenfluramine's Mechanism and In Vitro Relevance
Norfenfluramine (3-trifluoromethylamphetamine) is a key metabolite in the pharmacological activity of fenfluramine.[2] Its primary mechanism of action involves promoting the efflux of serotonin (5-HT) from neuronal vesicles and acting as a potent agonist at several serotonin receptors.[1][5] Of particular significance is its high affinity for the 5-HT2B receptor, an interaction linked to cardiac fibrosis, which led to the withdrawal of fenfluramine from the market as an anorectic.[3][5] This specific activity makes norfenfluramine a valuable tool for studying 5-HT2B receptor signaling, cardiac cell pathophysiology, and for screening compounds for potential off-target cardiovascular effects.[6]
In cell culture, norfenfluramine is employed to investigate a range of cellular processes, including but not limited to:
-
Receptor Activation and Signaling: Studying the downstream pathways of 5-HT2 receptor activation, such as inositol phosphate hydrolysis and intracellular calcium mobilization.[1]
-
Transporter Function: Assessing the activity of serotonin and norepinephrine transporters.
-
Cytotoxicity and Cell Viability: Evaluating the potential toxic effects on various cell types, particularly cardiomyocytes.
-
Antiseizure Mechanisms: Investigating its role in modulating neuronal excitability, given the repurposing of fenfluramine for certain forms of epilepsy.[7]
The hydrochloride salt of norfenfluramine is generally used in research due to its enhanced water solubility and stability compared to the free base.[8]
Physicochemical Properties and Data Presentation
A thorough understanding of the physicochemical properties of norfenfluramine hydrochloride is essential for accurate solution preparation.
| Property | Value | Source(s) |
| CAS Number | 673-18-7 | [8][9] |
| Molecular Formula | C₁₀H₁₂F₃N·HCl | [9] |
| Molecular Weight | 239.67 g/mol | [9][10] |
| Appearance | White to off-white powder/solid | [10] |
| Solubility (DMSO) | 100 mg/mL (417.24 mM) | [8] |
| Solubility (Water) | >10 mg/mL | [10] |
| Storage of Powder | 2-8°C, desiccated | [10] |
| Storage of Stock Sol. | See Section 4.3 |
Core Experimental Workflow: From Powder to Cellular Assay
The successful application of norfenfluramine hydrochloride in cell culture hinges on a meticulous and sterile workflow. The diagram below outlines the critical steps from receiving the powdered compound to its final application in a cell-based assay.
Caption: Experimental workflow for norfenfluramine HCl from powder to assay.
Detailed Protocols
These protocols are designed to be self-validating by emphasizing accuracy, sterility, and proper documentation at each stage.
Preparation of a 100 mM Norfenfluramine Hydrochloride Stock Solution in DMSO
Rationale for Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of norfenfluramine hydrochloride due to its high solvating power for organic molecules and its miscibility with aqueous cell culture media.[8] A high concentration stock minimizes the volume of solvent added to the cell culture, thereby reducing the risk of solvent-induced cytotoxicity.
Materials:
-
Norfenfluramine hydrochloride (MW: 239.67 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Sterile, disposable syringe (1 mL or 3 mL)
-
Sterile, 0.22 µm syringe filter (PTFE or other DMSO-compatible material)
-
Pipettors and sterile, filtered pipette tips
Protocol:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of norfenfluramine hydrochloride:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 239.67 g/mol x 1000 mg/g = 23.97 mg
-
-
Weighing: In a laminar flow hood or biological safety cabinet, carefully weigh 23.97 mg of norfenfluramine hydrochloride powder into a sterile polypropylene tube. It is critical to perform this step in a sterile environment to prevent contamination of the stock solution.
-
Dissolution: Aseptically add 1 mL of sterile, anhydrous DMSO to the tube containing the powder. Cap the tube tightly.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use gentle warming (e.g., a 37°C water bath) or sonication to ensure complete dissolution.[8] Visually inspect the solution against a light source to confirm that no particulates remain.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Dispense the filtered solution into a new, sterile polypropylene tube. This step is crucial for removing any potential microbial contaminants.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. This practice prevents multiple freeze-thaw cycles which can degrade the compound.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Preparation of Working Solutions in Cell Culture Medium
Rationale for Serial Dilution: Direct dilution of a highly concentrated stock into a large volume of media can lead to inaccuracies. A serial dilution approach or the creation of an intermediate dilution ensures a more homogenous and accurate final concentration in the working solution.
Materials:
-
100 mM Norfenfluramine hydrochloride stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettors and sterile, filtered pipette tips
Protocol:
-
Thawing the Stock: Remove one aliquot of the 100 mM stock solution from the freezer and thaw it at room temperature. Once thawed, briefly centrifuge the tube to collect the entire volume at the bottom.
-
Preparing an Intermediate Dilution (Example for a 10 µM final concentration):
-
It is often practical to first prepare an intermediate dilution. For example, to make a 1 mM intermediate solution, add 5 µL of the 100 mM stock to 495 µL of sterile cell culture medium. Mix thoroughly by pipetting.
-
-
Preparing the Final Working Solution:
-
Using the 1 mM intermediate solution, you can now easily prepare your final working concentrations. To prepare 10 mL of a 10 µM working solution, use the C1V1 = C2V2 formula:
-
(1 mM) x V1 = (10 µM) x (10 mL)
-
(1000 µM) x V1 = (10 µM) x (10 mL)
-
V1 = (10 µM x 10 mL) / 1000 µM = 0.1 mL = 100 µL
-
-
Add 100 µL of the 1 mM intermediate solution to 9.9 mL of pre-warmed cell culture medium.
-
-
Solvent Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of norfenfluramine hydrochloride used. In the example above, the final DMSO concentration is 0.1%. Therefore, your vehicle control would be cells treated with culture medium containing 0.1% DMSO.
-
Application to Cells: Immediately add the prepared working solutions (and vehicle control) to your cell cultures. Gently swirl the plates or flasks to ensure even distribution.
Mechanism of Action: Serotonin Receptor Activation
Norfenfluramine's biological effects are primarily mediated through its interaction with serotonin (5-HT) receptors, particularly the 5-HT2 subfamily. The diagram below illustrates the signaling pathway initiated by norfenfluramine binding to the 5-HT2B receptor.
Caption: Signaling pathway of Norfenfluramine via the 5-HT2B receptor.
This Gq/11-coupled receptor pathway leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] These second messengers, in turn, trigger intracellular calcium release and activate Protein Kinase C (PKC), leading to a cascade of downstream cellular responses.[2]
Safety and Handling
Norfenfluramine hydrochloride should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the powdered compound and its solutions.
-
Handling Powder: Handle the powder in a chemical fume hood or a powder containment hood to avoid inhalation.
-
Disposal: Dispose of all waste materials (tubes, tips, excess solutions) in accordance with your institution's chemical waste disposal guidelines.
Conclusion
The protocols and information presented in this application note provide a robust framework for the accurate and reproducible preparation of norfenfluramine hydrochloride solutions for cell culture assays. By understanding the rationale behind each step, from solvent selection to the importance of vehicle controls, researchers can ensure the integrity of their experiments and generate high-quality, reliable data. Adherence to these guidelines is critical for advancing our understanding of the serotonergic system and the pharmacological effects of norfenfluramine.
References
-
Martin P, et al. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacol Res Perspect. 2022 Jun;10(3):e00958. [Link]
-
Rothman RB, et al. Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation. 2000;102:2836-2841. [Link]
-
Wikipedia. Norfenfluramine. [Link]
-
U.S. Food and Drug Administration. FINTEPLA (fenfluramine) oral solution, CIV. [Link]
-
Nabbout R, et al. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Pharmaceuticals (Basel). 2022;15(11):1378. [Link]
Sources
- 1. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. pa2online.org [pa2online.org]
Application Notes & Protocols: Utilizing Norfenfluramine Hydrochloride in Rodent Models of Seizures
For: Researchers, scientists, and drug development professionals investigating novel anti-seizure medications.
I. Introduction: Rationale and Scientific Context
Norfenfluramine is the primary active metabolite of fenfluramine, a compound that has been successfully repurposed and approved by the FDA under the brand name Fintepla® for the treatment of seizures associated with severe epileptic encephalopathies such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3] The robust clinical efficacy of fenfluramine has catalyzed significant interest in its underlying pharmacology. Studying norfenfluramine directly in preclinical rodent models is a critical step to deconstruct the parent drug's activity, isolate the specific contributions of this major metabolite, and evaluate its potential as a standalone therapeutic agent.[4][5]
Recent research suggests that specific enantiomers, particularly l-norfenfluramine, may possess a favorable efficacy and safety profile, potentially mitigating some of the historical concerns associated with racemic fenfluramine while retaining potent anti-seizure activity.[6][7][8] These application notes provide a comprehensive, field-proven guide for the effective use of norfenfluramine hydrochloride in established rodent models of seizures, explaining the causality behind protocol design and ensuring a self-validating experimental framework.
II. Core Mechanism of Action: A Dual-Pronged Approach
The anti-seizure effect of norfenfluramine is not attributed to a single pathway but rather a synergistic interaction with multiple neurotransmitter systems. Understanding this dual mechanism is fundamental to selecting appropriate seizure models and interpreting experimental outcomes.
-
Serotonergic System Modulation: Norfenfluramine is a potent agonist at multiple serotonin (5-HT) receptors, particularly the 5-HT2 family.[9] Its parent compound, fenfluramine, increases extracellular serotonin levels, and norfenfluramine continues this activity through direct receptor agonism.[10][11] This enhancement of the serotonergic system is known to increase the seizure threshold, in part by potentiating GABAergic inhibitory neurotransmission via 5-HT2A and 5-HT2C receptors located on GABAergic interneurons.[10]
-
Sigma-1 Receptor (σ1R) Antagonism: Independently of its serotonergic actions, norfenfluramine also functions as a sigma-1 receptor antagonist.[9][11] The σ1R is a unique intracellular chaperone protein that modulates excitatory neurotransmission. By binding to σ1R, norfenfluramine disrupts its regulatory association with the NR1 subunit of the NMDA glutamate receptor, thereby reducing glutamatergic excitability and dampening a key driver of seizure activity.[9][10]
This dual mechanism suggests that norfenfluramine can uniquely temper neuronal hyperexcitability by both enhancing inhibition (via serotonin/GABA) and reducing excitation (via σ1R/glutamate).
III. Pharmacokinetics in Rodents: A Guide to Experimental Design
The pharmacokinetic profile of norfenfluramine is critical for designing robust experiments, particularly for determining appropriate pre-treatment times and dose levels. After intraperitoneal (i.p.) administration, norfenfluramine is rapidly absorbed and demonstrates extensive brain penetration, a highly desirable characteristic for a centrally acting anti-seizure drug.[4][12]
Key Insight: Brain-to-plasma concentration ratios for norfenfluramine enantiomers are consistently high, often exceeding 15-to-1.[6][8][12][13] This indicates that the compound readily crosses the blood-brain barrier and accumulates in the target tissue.
| Parameter | Species (Strain) | Value | Significance & Experimental Insight | Source |
| Route of Admin. | Rat, Mouse | Intraperitoneal (i.p.) | Standard route for preclinical screening; ensures rapid absorption. | [4][8] |
| Plasma Half-Life (t½) | Rat (Sprague-Dawley) | l-norfenfluramine: ~6.1 h (20 mg/kg) | Guides duration of action. Protection is expected to be long-lasting. | [4][12] |
| Brain Half-Life (t½) | Rat (Sprague-Dawley) | l-fenfluramine: ~8.0 h | Brain concentrations are sustained, suggesting a prolonged therapeutic window. | [4][12] |
| Time to Peak Effect (TPE) | Mouse (MES Test) | 4-8 hours (enantiomer dependent) | Crucial: Seizure induction should be timed to coincide with this window. | [14][15] |
| Brain/Plasma Ratio | Rat, Mouse | >15 | Confirms excellent CNS penetration. | [4][6][7][8][12][13][14] |
| Toxicity Note | Rat, Mouse | d-norfenfluramine shows dose-limiting neurotoxicity. | l-enantiomer is preferred for safety and is a more attractive therapeutic candidate. | [6][7][13] |
IV. Efficacy in Validated Rodent Seizure Models
Norfenfluramine exhibits a distinct profile of activity across various seizure models, which helps to define its therapeutic potential. It is highly effective against generalized and reflex seizures but shows limited to no activity in models of absence or therapy-resistant partial seizures.
| Seizure Model | Description | Norfenfluramine Efficacy | ED₅₀ (Median Effective Dose) | Source |
| Maximal Electroshock (MES) | Models generalized tonic-clonic seizures. | Active in rats and mice. | Mouse: 5.1 - 14.8 mg/kg Rat: ~10.2 mg/kg (l-norfenfluramine) | [6][7][8][14] |
| Audiogenic Seizures (DBA/2 mice) | Models reflex seizures; relevant to some genetic epilepsies like Dravet syndrome. | Highly Active (l-norfenfluramine is ~9x more potent than racemic fenfluramine). | Mouse: ~1.2 mg/kg (l-norfenfluramine) | [8][14] |
| Pentylenetetrazole (PTZ) | Models generalized myoclonic (absence-like) seizures via GABA-A antagonism. | Not Active (finding from fenfluramine in zebrafish). | N/A | [16] |
| 6-Hz Test | Models therapy-resistant psychomotor (focal) seizures. | Not Active (up to 30 mg/kg). | N/A | [6][7][13] |
Expert Insight: The lack of efficacy in the PTZ and 6-Hz models is as informative as the positive results. It strongly suggests that norfenfluramine's primary mechanism is not direct GABA-A modulation and that it may be less effective for certain types of drug-resistant focal seizures. This guides the selection of appropriate clinical indications for further development.
V. Experimental Protocols
These protocols are designed to be self-validating, with clear endpoints and rationale. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Protocol 1: Drug Preparation and Administration
Objective: To prepare a clear, injectable solution of norfenfluramine hydrochloride for intraperitoneal administration.
Materials:
-
Norfenfluramine hydrochloride (HCl) salt
-
Vehicle: Sterile 0.9% saline
-
Vortex mixer
-
Analytical balance
-
1 mL tuberculin syringes with 27-gauge needles
Procedure:
-
Calculate Required Mass: Determine the total amount of norfenfluramine HCl needed based on the desired dose (e.g., 10 mg/kg), the number of animals, and their average weight. Assume an injection volume of 10 mL/kg for mice or 1 mL/kg for rats.
-
Weigh Compound: Accurately weigh the norfenfluramine HCl powder using an analytical balance.
-
Solubilization: Add the powder to the appropriate volume of sterile 0.9% saline. Norfenfluramine HCl is generally soluble in saline. Vortex thoroughly until the solution is completely clear and free of particulates.
-
Troubleshooting: If solubility is an issue at higher concentrations, a vehicle of 5% DMSO / 5% Cremophor EL / 90% saline can be considered, though saline is preferred.
-
-
Administration:
-
Gently restrain the mouse or rat, exposing the lower abdominal quadrants.
-
Insert the needle into the intraperitoneal cavity, taking care to avoid puncturing the bladder or internal organs.
-
Inject the calculated volume smoothly.
-
Return the animal to its home cage.
-
Protocol 2: Maximal Electroshock (MES) Test
Objective: To assess the ability of norfenfluramine to prevent the tonic hindlimb extension phase of a maximal seizure.
Materials:
-
Male CF-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g)
-
MES generator (e.g., Ugo Basile ECT unit)
-
Corneal electrodes
-
Electrode solution (0.9% saline)
Procedure:
-
Animal Grouping: Randomly assign animals to vehicle and norfenfluramine dose groups (n=8-10 per group).
-
Drug Administration: Administer vehicle or norfenfluramine HCl i.p. as described in Protocol 1.
-
Pre-Treatment Interval: Wait for the time to peak effect (TPE). Based on literature, a pre-treatment time of 4 to 6 hours is recommended for mice.[14][15]
-
Seizure Induction:
-
Apply a drop of electrode solution to each corneal electrode.
-
Gently place the electrodes on the corneas of the animal.
-
Deliver the electrical stimulus (e.g., for mice: 50 mA, 60 Hz, 0.2-second duration).
-
-
Endpoint Measurement: Immediately after stimulation, observe the animal for the presence or absence of a full tonic hindlimb extension (hindlimbs become rigid and parallel to the body). The absence of this sign indicates protection.
-
Data Analysis: For each dose group, calculate the percentage of animals protected. Use this data to determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Protocol 3: Audiogenic Seizure Test (DBA/2 Mice)
Objective: To evaluate the efficacy of norfenfluramine against reflex seizures induced by a high-intensity acoustic stimulus.
Materials:
-
Male DBA/2 mice (21-30 days old, the age of peak sensitivity)
-
Acoustic stimulation chamber with a sound source (e.g., bell or speaker) capable of producing a high-decibel stimulus.
-
Sound level meter to calibrate the stimulus.
Procedure:
-
Animal Grouping: Randomly assign mice to vehicle and norfenfluramine dose groups (n=8-10 per group).
-
Drug Administration: Administer vehicle or norfenfluramine HCl i.p.
-
Pre-Treatment Interval: A shorter pre-treatment time of 1 hour has been shown to be effective in this model.[17]
-
Seizure Induction:
-
Place a single mouse into the acoustic chamber.
-
Allow a 1-minute acclimatization period.
-
Present the acoustic stimulus (e.g., 110 dB for 60 seconds).
-
-
Endpoint Measurement: Observe and score the seizure progression:
-
Phase 1: Wild, explosive running.
-
Phase 2: Clonic seizure (loss of righting reflex, clonus of limbs).
-
Phase 3: Tonic seizure (hindlimb extension).
-
Phase 4: Respiratory arrest/death. The primary endpoint is the prevention of clonic and tonic seizures.
-
-
Data Analysis: Compare the percentage of animals in each group that exhibit clonic or tonic seizures. ED₅₀ can be calculated based on protection from the tonic seizure phase.
VI. References
-
Bialer, M., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia. [Link]
-
Erenburg, N., et al. (2024). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats. Epilepsia. [Link]
-
Caccia, S., et al. (1993). Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study. Xenobiotica. [Link]
-
The Hebrew University of Jerusalem. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Scholars Hub. [Link]
-
Perucca, E., et al. (2024). Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats. Semantic Scholar. [Link]
-
Bialer, M., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. ResearchGate. [Link]
-
Li, J., et al. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Neurochemical Research. [Link]
-
Erenburg, N., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? International Journal of Molecular Sciences. [Link]
-
Erenburg, N., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? MDPI. [Link]
-
Li, J., et al. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. PubMed. [Link]
-
Martin, P., et al. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget. [Link]
-
Odi, R., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI. [Link]
-
Strzelczyk, A., et al. (2023). Fenfluramine: a plethora of mechanisms? Frontiers in Neurology. [Link]
-
Li, J., et al. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. ResearchGate. [Link]
-
Odi, R., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI. [Link]
-
Marchant, N. C., et al. (1992). Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man. Xenobiotica. [Link]
-
Wikipedia. (n.d.). Serotonin releasing agent. Wikipedia. [Link]
-
Knupp, K. (2024). Supplemental Data on the Efficacy of Fenfluramine to Treat Dravet Syndrome-Associated Seizures. YouTube. [Link]
-
Odi, R., et al. (2023). Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding. Journal of Personalized Medicine. [Link]
-
Epilepsy Foundation. (2023). Fenfluramine. Epilepsy Foundation. [Link]
-
Gasior, M., et al. (1999). Scheme illustrating the treatment protocols. PTZ was... ResearchGate. [Link]
-
American Epilepsy Society. (2017). Fenfluramine-in-the-Treatment-of-Drug-Resistant-Seizures--Back-Translation-using-Zebrafish-and-Mice. American Epilepsy Society. [Link]
-
ResearchGate. (n.d.). Revised testing approach for the validation of the screening of... ResearchGate. [Link]
-
Erenburg, N., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? PubMed Central. [Link]
-
U.S. Food and Drug Administration. (2020). 212102Orig1s000. FDA. [Link]
-
Neurology Today. (2020). FDA Approves Fenfluramine for Seizures Related to Dravet Syndrome. Neurology Today. [Link]
-
Erenburg, N., et al. (2023). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? ResearchGate. [Link]
-
Practical Neurology. (2020). FDA Approves Fenfluramine for Treatment of Seizures Associated with Dravet Syndrome. Practical Neurology. [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]
-
Fichna, J., et al. (2021). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. MDPI. [Link]
-
JoVE. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. JoVE. [Link]
Sources
- 1. epilepsy.com [epilepsy.com]
- 2. neurologytoday.aan.com [neurologytoday.aan.com]
- 3. FDA Approves Fenfluramine for Treatment of Seizures Associated with Dravet Syndrome - - Practical Neurology [practicalneurology.com]
- 4. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats | Semantic Scholar [semanticscholar.org]
- 13. cris.huji.ac.il [cris.huji.ac.il]
- 14. mdpi.com [mdpi.com]
- 15. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fenfluramine-in-the-Treatment-of-Drug-Resistant-Seizures--Back-Translation-using-Zebrafish-and-Mice [aesnet.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Intraperitoneal versus Oral Administration of Norfenfluramine Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
Norfenfluramine, the primary active metabolite of the anorectic agent fenfluramine, is a potent serotonergic and noradrenergic releasing agent.[1][2] It has been extensively studied as an experimental tool in animal models to investigate its neuropharmacological effects, including appetite suppression and, more recently, its potential antiseizure properties.[3] The choice of administration route is a critical parameter in preclinical study design, profoundly influencing the pharmacokinetic and pharmacodynamic profile of a compound. This guide provides a detailed comparative analysis of two common administration routes for norfenfluramine hydrochloride in rats: intraperitoneal (IP) injection and oral gavage (PO).
The selection between IP and PO administration hinges on the specific objectives of the research. Intraperitoneal administration typically leads to rapid absorption and higher bioavailability, bypassing the gastrointestinal tract and first-pass metabolism in the liver to a large extent. This route is often preferred for acute dosing studies where a rapid onset of action and precise dose delivery are paramount. Conversely, oral administration via gavage mimics the clinical route of administration for many pharmaceuticals, providing valuable insights into a drug's oral bioavailability, absorption kinetics, and the impact of gastrointestinal and hepatic metabolism.[4] For norfenfluramine, which is a metabolite of orally administered fenfluramine, understanding its own oral pharmacokinetic profile is crucial for interpreting the overall effects of the parent drug.
This document will furnish researchers with the foundational knowledge and detailed protocols necessary to make informed decisions regarding the appropriate administration route for their studies involving norfenfluramine hydrochloride in rats. We will delve into the mechanistic underpinnings of the compound, provide step-by-step experimental procedures, and present expected pharmacokinetic outcomes in a comparative framework.
Pharmacological Profile of Norfenfluramine
Norfenfluramine (3-trifluoromethylamphetamine) exerts its effects primarily through its interaction with monoamine systems in the central nervous system.[1] A comprehensive understanding of its mechanism of action is essential for designing and interpreting studies, regardless of the administration route.
Mechanism of Action
Norfenfluramine is a potent serotonin-norepinephrine releasing agent (SNRA).[1] It inhibits the reuptake of serotonin (5-HT) and stimulates its release from neuronal vesicles.[3][5] At higher concentrations, it also induces dopamine release.[3][5] Furthermore, norfenfluramine is a potent agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, with a much higher affinity for these receptors than its parent compound, fenfluramine.[1][6] The agonism at 5-HT2B receptors in heart valves has been linked to cardiac fibrosis, a serious adverse effect that led to the withdrawal of fenfluramine from the market.[1]
Metabolism in Rats
In rats, fenfluramine is extensively dealkylated to norfenfluramine.[7] The metabolism of norfenfluramine itself involves further biotransformation into more polar, inactive metabolites that are primarily excreted in the urine.[7] It is important to note that there are significant species differences in the metabolism of these compounds, with rats showing a much higher plasma ratio of norfenfluramine to fenfluramine compared to humans.[7]
Comparative Pharmacokinetics: Intraperitoneal vs. Oral Administration
The route of administration significantly alters the pharmacokinetic profile of norfenfluramine. The following table summarizes the expected differences based on existing literature for similar compounds and general pharmacokinetic principles.
| Pharmacokinetic Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration | Rationale and Implications for Study Design |
| Absorption Rate (Tmax) | Rapid (typically < 1 hour) | Slower and more variable | IP administration is suitable for studies requiring a rapid onset of action. PO administration provides a more gradual increase in plasma concentrations, which may be more clinically relevant for some therapeutic applications. |
| Bioavailability (%F) | High (approaching 100%) | Lower and variable (e.g., ~20% for fenfluramine)[4] | IP administration ensures that a known quantity of the drug reaches systemic circulation. PO bioavailability is influenced by gastrointestinal absorption and first-pass metabolism, providing a more realistic assessment of a drug's potential for oral delivery. |
| Peak Plasma Concentration (Cmax) | Higher | Lower | The higher Cmax following IP administration may be necessary to elicit certain pharmacological effects but could also increase the risk of acute toxicity. |
| Area Under the Curve (AUC) | Larger | Smaller | A larger AUC with IP administration reflects greater overall drug exposure. |
| Variability | Lower | Higher | The controlled nature of IP injections leads to less inter-individual variability compared to oral gavage, which can be affected by factors such as stomach content and gastrointestinal motility. |
Experimental Protocols
The following protocols are provided as a comprehensive guide for the intraperitoneal and oral administration of norfenfluramine hydrochloride in rats. These protocols are designed to be self-validating by incorporating critical steps for ensuring accuracy and animal welfare.
General Considerations for Animal Welfare
All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Animals should be properly acclimatized and handled by trained personnel to minimize stress.[8]
Preparation of Norfenfluramine Hydrochloride Solution
Norfenfluramine hydrochloride is typically soluble in aqueous vehicles. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common choices.
Protocol for Solution Preparation:
-
Calculate the required amount of norfenfluramine hydrochloride based on the desired dose and the number of animals.
-
Weigh the compound accurately using a calibrated analytical balance.
-
Dissolve the compound in the chosen sterile vehicle. Gentle warming or vortexing may be used to aid dissolution.
-
Ensure the final solution is clear and free of particulates.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
Protocol for Intraperitoneal (IP) Injection
Materials:
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)[9]
-
Prepared norfenfluramine hydrochloride solution
-
70% ethanol or other suitable disinfectant
-
Animal scale
Procedure:
-
Weigh the rat to determine the precise injection volume. The maximum recommended injection volume for rats is 10 mL/kg.[9][10]
-
Gently restrain the rat. One common method is to hold the rat along your forearm with its head lower than its body, which causes the abdominal organs to shift forward.[10]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][11]
-
Swab the injection site with a disinfectant.
-
Insert the needle at a 30-40° angle with the bevel facing up.[9][10]
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[11]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for at least 10-15 minutes for any signs of distress.
Protocol for Oral Gavage (PO)
Materials:
-
Sterile oral gavage needles (16-18 gauge for adult rats)[12]
-
Syringes of appropriate volume
-
Prepared norfenfluramine hydrochloride solution
-
Animal scale
-
Water or a water-based lubricant
Procedure:
-
Weigh the rat to calculate the dosing volume. The recommended maximum volume for oral gavage in rats is 10-20 mL/kg.[13][14]
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[13]
-
Properly restrain the rat to ensure its head and body are in a straight line, facilitating passage of the gavage needle into the esophagus.[13]
-
Moisten the tip of the gavage needle with water or a suitable lubricant.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is advanced.[15]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause perforation of the esophagus or trachea.[13]
-
Once the needle is inserted to the predetermined depth, administer the solution slowly.
-
Gently remove the gavage needle along the same path of insertion.
-
Return the rat to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.[12]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of norfenfluramine hydrochloride in rats.
Caption: Experimental workflow for comparing IP and PO administration of norfenfluramine in rats.
Norfenfluramine Signaling Pathway
This diagram illustrates the proposed mechanism of action of norfenfluramine at the synaptic level.
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.uky.edu [research.uky.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. research.sdsu.edu [research.sdsu.edu]
Application Notes & Protocols: A Comprehensive Guide to Assessing Norfenfluramine Hydrochloride-Induced Behavioral Changes in Preclinical Models
Introduction
Norfenfluramine, the primary active metabolite of the anorectic agent fenfluramine, is a potent neuropharmacological tool with a complex mechanism of action.[1][2][3] As a powerful serotonin (5-HT) releasing agent and agonist at multiple 5-HT₂ receptors, its influence extends beyond appetite suppression to modulate a wide spectrum of behaviors, including locomotion, anxiety, and mood.[2][4] Recent investigations have also highlighted its potential antiseizure properties, renewing interest in its therapeutic applications.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust preclinical studies for assessing the behavioral effects of norfenfluramine hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind protocol design, ensuring that the generated data is both reliable and interpretable within the complex context of serotonergic modulation. Our focus is on establishing self-validating experimental workflows that yield a holistic behavioral profile of the compound.
Part 1: Foundational Principles & Pre-Experimental Design
A rigorous assessment of any psychoactive compound begins not in the testing arena, but with a thorough understanding of its pharmacology and the principles of sound experimental design.
Mechanism of Action: The Serotonergic Hub
Norfenfluramine's behavioral effects are intrinsically linked to its profound impact on the serotonin system. A clear understanding of this mechanism is critical for hypothesis generation and data interpretation.
-
Serotonin Release and Reuptake Inhibition: Norfenfluramine disrupts the vesicular storage of serotonin and reverses the function of the serotonin transporter (SERT), leading to a significant increase in synaptic serotonin levels.[3][7] This potent release is a key driver of its acute behavioral effects.
-
5-HT₂ Receptor Agonism: Unlike its parent compound, norfenfluramine is a potent agonist at 5-HT₂B and 5-HT₂C receptors and a moderate agonist at the 5-HT₂A receptor.[2][7] This direct receptor activity contributes significantly to its pharmacological profile and can influence everything from mood to motor control.
-
Modulation of Other Neurotransmitters: While primarily serotonergic, norfenfluramine also facilitates the release of norepinephrine and, at higher concentrations, dopamine, adding further layers to its behavioral signature.[2]
Diagram: Norfenfluramine's Impact on the Serotonergic Synapse
Caption: Norfenfluramine's multifaceted mechanism of action at the serotonergic synapse.
Pharmacokinetics and Dosing Strategy
The timing of behavioral assessment relative to compound administration is paramount. This decision must be data-driven, based on the pharmacokinetic profile of norfenfluramine in the chosen animal model.
In Sprague-Dawley rats, norfenfluramine is rapidly absorbed following intraperitoneal (i.p.) administration and demonstrates extensive brain penetration, with brain-to-plasma concentration ratios exceeding 27.[8][9] The plasma half-life can range from approximately 6 to 12 hours, depending on the dose and specific enantiomer.[8][10] This informs a testing window that should typically fall within 1-8 hours post-administration to capture peak effects.
Table 1: Dosing Considerations for Norfenfluramine in Rodent Models
| Research Area | Typical Dose Range (i.p.) | Rationale & Key Considerations | Supporting Sources |
| Locomotor Activity | 1 - 10 mg/kg | Norfenfluramine dose-dependently reduces locomotor and investigatory activity. Higher doses may induce profound hypoactivity, which can be a confounding factor in other behavioral tests. | [11] |
| Anorectic Effects | 1 - 5 mg/kg | Doses in this range have been shown to suppress food intake, reflecting its historical use. The d-isomer is generally more potent than the l-isomer. | [12] |
| Anxiety/Depression | 5 - 20 mg/kg | Higher doses are often required to elicit robust responses in assays like the Forced Swim Test or Novelty-Suppressed Feeding. Chronic dosing may be necessary for antidepressant-like effects. | [13][14] |
| Antiseizure Activity | 4 - 32 mg/kg | Effective doses for protection against electrically or chemically induced seizures have been established in this range. Dose-limiting neurotoxicity can occur at the higher end, particularly with the d-enantiomer. | [1][5][6] |
Causality in Dosing: The choice of dose is not arbitrary; it is a hypothesis. A low dose might be selected to probe for subtle anxiolytic effects without the confounding influence of sedation, while a higher dose might be used to maximize target engagement for assessing antidepressant-like potential. The vehicle (e.g., 0.9% saline) must be inert and administered to a control group to isolate the compound's effects.
Foundational Experimental Design
To ensure trustworthiness and reproducibility, every study must be built on a foundation of rigorous experimental design.
-
Controls: A vehicle-treated control group is mandatory. Depending on the hypothesis, a positive control (e.g., a known anxiolytic like diazepam or an antidepressant like fluoxetine) can be invaluable for validating the assay's sensitivity.
-
Randomization and Blinding: Animals must be randomly assigned to treatment groups. Furthermore, the experimenter conducting the behavioral tests and scoring the data should be blinded to the treatment conditions to eliminate unconscious bias.[15][16]
-
Habituation: All animals must be adequately habituated to the testing room for at least 60 minutes before any procedure begins.[17][18] This minimizes the confounding effects of stress from a novel environment.
-
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.[19][20]
Part 2: A Battery of Core Behavioral Protocols
No single test can fully capture the behavioral profile of a complex compound. A battery of assays is essential to build a comprehensive picture, allowing for cross-validation of findings. The following protocols are selected for their relevance to norfenfluramine's known serotonergic activity.
Diagram: General Experimental Workflow
Caption: A standardized workflow for preclinical behavioral assessment.
Protocol: Open Field Test (OFT)
-
Principle: The OFT is a fundamental assay for assessing general locomotor activity and anxiety-like behavior in a novel environment.[21][22] Rodents naturally tend to remain close to the walls (thigmotaxis), and increased exploration of the brightly lit center is interpreted as reduced anxiety.[23] This test is critical for interpreting data from other assays, as a drug-induced reduction in overall movement can be mistaken for anxiogenic or depressant-like effects. Studies have shown norfenfluramine dose-dependently reduces locomotor activity.[11]
-
Apparatus: A square arena (e.g., 40x40 cm for mice, 60x60 cm for rats) with high walls, typically made of non-reflective material.[23][24] The arena is evenly illuminated and monitored by an overhead video camera connected to tracking software.[21][25]
-
Step-by-Step Methodology:
-
Administer norfenfluramine hydrochloride or vehicle at the predetermined dose and time point.
-
Gently place the animal in the center of the open field arena.[21]
-
Immediately begin video recording and allow the animal to explore undisturbed for a set duration (typically 5-10 minutes).[21][24]
-
After the session, return the animal to its home cage.
-
Thoroughly clean the apparatus with 70% ethanol between trials to remove olfactory cues.[21]
-
-
Key Parameters & Interpretation:
-
Total Distance Traveled: A primary measure of general locomotor activity. A significant decrease would be expected with norfenfluramine.
-
Time Spent in Center vs. Periphery: A ratio indicating anxiety-like behavior. An anxiolytic effect would be suggested by more time in the center.
-
Rearing Frequency: A measure of exploratory behavior.
-
Protocol: Elevated Plus Maze (EPM)
-
Principle: The EPM assesses anxiety-like behavior by capitalizing on the conflict between a rodent's drive to explore a novel environment and its innate fear of open, elevated spaces.[26][27][28] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.[15]
-
Apparatus: A plus-shaped maze, elevated above the ground (e.g., 50 cm), with two open arms and two arms enclosed by high walls.[26][27] Dimensions are species-specific.
-
Step-by-Step Methodology:
-
Following drug/vehicle administration and the appropriate waiting period, place the animal in the center of the maze, facing an open arm.[26]
-
Allow the animal to freely explore the maze for 5 minutes, recording its movement with an overhead video camera.[26][28]
-
The experimenter should remain out of the animal's sight.[26]
-
Return the animal to its home cage and clean the maze thoroughly between subjects.[17]
-
-
Key Parameters & Interpretation:
-
Percentage of Time in Open Arms: The most common measure of anxiety; an increase suggests an anxiolytic effect.
-
Percentage of Open Arm Entries: A secondary measure corroborating the time-based data.
-
Total Arm Entries: A measure of overall activity. This parameter is crucial and must be considered alongside the OFT data. If total entries are reduced, a decrease in open arm time may be due to hypoactivity, not increased anxiety.
-
Protocol: Forced Swim Test (FST)
-
Principle: The FST is a widely used assay for screening potential antidepressant compounds.[29] It is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[30][31] This immobility is interpreted as a state of "behavioral despair." Effective antidepressants reduce the duration of immobility and increase active behaviors like swimming or climbing.[19]
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[19][30][31]
-
Step-by-Step Methodology:
-
Administer drug/vehicle as planned.
-
Gently place the animal into the water-filled cylinder.
-
The test session typically lasts 6 minutes.[30] Often, the first 2 minutes are considered a habituation period and are excluded from the final analysis.[18]
-
Behavior is recorded via video for later scoring. The primary measure is the duration of immobility (making only movements necessary to keep the head above water).
-
After the test, remove the animal, dry it thoroughly, and place it in a heated cage to prevent hypothermia before returning it to its home cage.[18][19]
-
-
Key Parameters & Interpretation:
-
Duration of Immobility: The primary endpoint. A significant decrease in immobility time suggests an antidepressant-like effect.
-
Time Spent Swimming/Climbing: Active, escape-directed behaviors. An increase in these behaviors is also indicative of an antidepressant effect.
-
Protocol: Novelty-Suppressed Feeding (NSF) Test
-
Principle: This conflict-based test measures anxiety and is particularly sensitive to the effects of chronic, but not acute, antidepressant treatment.[13][14][32] It pits the drive to eat (after food deprivation) against the fear of venturing into the center of a novel, brightly lit arena.[32]
-
Apparatus: An open field box (as in the OFT) with a single food pellet placed on a small piece of white paper in the center.
-
Step-by-Step Methodology:
-
Food deprive the animals for 24 hours prior to testing, ensuring free access to water.[32][33]
-
Administer drug/vehicle. This test is often used after a chronic dosing regimen (e.g., 14 days).[34]
-
Place the animal in a corner of the testing arena.
-
Record the latency (time taken) for the animal to approach and take the first bite of the food pellet (maximum test duration is typically 5-10 minutes).[14]
-
Immediately after the test, return the animal to its home cage and measure the amount of food consumed in a 5-minute period. This "home cage consumption" test is a critical control to ensure the drug has not independently suppressed appetite.[32]
-
-
Key Parameters & Interpretation:
-
Latency to Eat in Novel Arena: The primary measure. Anxiolytic or antidepressant treatments decrease this latency.
-
Food Consumed in Home Cage: A control measure. If norfenfluramine significantly reduces home cage consumption, it indicates an anorectic effect that confounds the interpretation of the latency measure.
-
Part 3: Data Synthesis and Interpretation
Analyzing individual tests in isolation can be misleading. A comprehensive behavioral profile is achieved by synthesizing the data from the entire battery.
Table 2: Integrated Interpretation of Potential Norfenfluramine-Induced Behavioral Changes
| Behavioral Assay | Primary Parameter | Expected Effect of Norfenfluramine | Interpretation & Cross-Validation |
| Open Field Test | Total Distance Traveled | Decrease | Confirms hypoactive effect. Essential for interpreting EPM and FST data. |
| Elevated Plus Maze | % Time in Open Arms | Variable/Decrease | A decrease must be interpreted with caution. If total activity (from OFT/EPM) is also low, it may reflect sedation rather than anxiogenesis. |
| Forced Swim Test | Immobility Time | Decrease | Suggests a potential antidepressant-like effect, consistent with its potent serotonergic mechanism. |
| Novelty-Suppressed Feeding | Latency to Eat | Increase | Likely due to both anxiety in a novel setting and inherent anorectic properties. The home cage consumption test is vital to disentangle these factors. |
Causality in Interpretation: If an animal treated with norfenfluramine spends less time in the open arms of the EPM, is it more anxious? The OFT data provides the answer. If the total distance traveled in the OFT is also significantly reduced, the most parsimonious explanation is a general motor suppression, not a specific change in anxiety state. This cross-validation is the cornerstone of a self-validating protocol.
Conclusion
Assessing the behavioral effects of norfenfluramine hydrochloride requires a systematic, multi-assay approach grounded in its known pharmacology. By employing a battery of tests—including the Open Field Test, Elevated Plus Maze, Forced Swim Test, and Novelty-Suppressed Feeding Test—researchers can move beyond single data points to construct a comprehensive and reliable behavioral profile. The key to trustworthy results lies in rigorous experimental design, including proper controls, blinding, and an integrated interpretation of the data that accounts for potential confounds like sedation and anorexia. The protocols and principles outlined in this guide provide a robust framework for elucidating the complex behavioral signature of this potent serotonergic modulator.
References
- Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
-
protocols.io. (2023). Elevated plus maze protocol.
-
Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse.
- ResearchGate. (n.d.). A standardization of the Novelty-Suppressed Feeding Test protocol in rats.
-
JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior.
-
PubMed. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior.
- Maze Engineers. (n.d.). Open Field Test.
- Grokipedia. (n.d.). Open field (animal test).
- IACUC. (n.d.). Forced Swim Test v.3.
- BenchChem. (n.d.). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents.
- Semantic Scholar. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse.
-
PubMed. (n.d.). Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release.
- Samuels Lab. (n.d.). Novelty-Suppressed Feeding in the Mouse.
-
PubMed. (2017). A standardization of the Novelty-Suppressed Feeding Test protocol in rats.
- UCSF IACUC. (n.d.). Elevated Plus Maze.
- UCSF IACUC. (n.d.). Forced Swim Test in Mice.
-
PubMed. (n.d.). Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study.
-
PMC - NIH. (2015). The Forced Swim Test as a Model of Depressive-like Behavior.
- Grokipedia. (n.d.). Norfenfluramine.
-
Understanding Animal Research. (2020). Factsheet on the forced swim test.
-
protocols.io. (2024). Open field test for mice.
- Rutgers, The State University of New Jersey. (2011). Novelty-suppressed feeding in the mouse.
-
PubMed. (n.d.). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats.
- Wikipedia. (n.d.). Fenfluramine.
- ResearchGate. (n.d.). Novelty-Suppressed Feeding in the Mouse | Request PDF.
- Wikipedia. (n.d.). Norfenfluramine.
-
PubMed. (1990). Temporal differences in behavioral effect of fenfluramine and norfenfluramine.
-
PMC - PubMed Central. (2023). Fenfluramine: a plethora of mechanisms?.
- Semantic Scholar. (n.d.). Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats.
-
PubMed Central. (n.d.). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?.
-
PubMed. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain.
-
PubChem - NIH. (n.d.). Fenfluramine.
-
PMC - NIH. (n.d.). Behavioral Assessments for Pre-Clinical Pharmacovigilance.
- accessdata.fda.gov. (2020). NDA 212102Orig1s000 Review.
- QUEST Center for Responsible Research. (n.d.). Guidance for planning and conducting confirmatory preclinical studies and systematic reviews.
- Wikipedia. (n.d.). Serotonin releasing agent.
-
PMC - NIH. (n.d.). General Principles of Preclinical Study Design.
- Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
-
PMC - PubMed Central. (n.d.). Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action.
-
FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
-
Frontiers. (2023). Serotonergic psychedelics for depression: What do we know about neurobiological mechanisms of action?.
-
PMC - PubMed Central. (n.d.). Biological markers of treatment response to serotonergic psychedelic therapies: a systematic review.
- Wikipedia. (n.d.). Selective serotonin reuptake inhibitor.
-
MDPI. (n.d.). Psychedelic Drugs Rediscovered—In Silico Study of Potential Fetal Exposure to Analogues of Psychedelic Drugs During Pregnancy.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 3. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 5. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenfluramine - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats | Semantic Scholar [semanticscholar.org]
- 10. Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temporal differences in behavioral effect of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. bihealth.org [bihealth.org]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. fda.gov [fda.gov]
- 21. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 22. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. grokipedia.com [grokipedia.com]
- 25. Open field test for mice [protocols.io]
- 26. bio-protocol.org [bio-protocol.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. [PDF] Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse | Semantic Scholar [semanticscholar.org]
- 29. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 30. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 31. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 32. samuelslab.com [samuelslab.com]
- 33. researchgate.net [researchgate.net]
- 34. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical method development for separating norfenfluramine enantiomers
An Application Note and Protocol for the Analytical Method Development of Norfenfluramine Enantiomers
Abstract
This comprehensive application note provides a detailed guide for the development and validation of analytical methods for the stereoselective separation of norfenfluramine enantiomers. Norfenfluramine, the primary active metabolite of fenfluramine, possesses significantly different pharmacological and toxicological activities between its (S)- and (R)-enantiomers, making their accurate quantification essential in pharmaceutical development, clinical monitoring, and forensic analysis.[1][2] This guide focuses on chiral High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, offering in-depth protocols for method development, optimization, and validation in accordance with international regulatory standards.[3]
Introduction: The Criticality of Enantioselective Analysis
Norfenfluramine, chemically known as 1-[3-(trifluoromethyl)phenyl]propan-2-amine, is a chiral molecule and the major active metabolite of the anorectic drug fenfluramine.[1] The two enantiomers, dexnorfenfluramine ((+)-norfenfluramine) and levonorfenfluramine ((-)-norfenfluramine), exhibit distinct pharmacological profiles. For instance, dexnorfenfluramine is a more potent serotonin and norepinephrine releasing agent than its levo counterpart.[1] Furthermore, the agonistic activity at the serotonin 5-HT2B receptor, which is linked to cardiac fibrosis, is also stereoselective.[1]
Given these differences, regulatory agencies such as the U.S. Food and Drug Administration (FDA) mandate the separate evaluation of enantiomers of a chiral drug. This necessitates the development of robust, validated analytical methods capable of baseline separating and accurately quantifying each enantiomer. This document serves as a practical guide for researchers and drug development professionals to establish such methods.
Foundational Principles of Chiral Separation via HPLC
The separation of enantiomers, which have identical physical properties in an achiral environment, requires the introduction of a chiral selector. In chiral HPLC, this is typically accomplished by using a Chiral Stationary Phase (CSP). The fundamental principle relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector immobilized on the stationary phase. The differing stability and energy of these complexes lead to differential retention times, enabling their separation.[4]
Mechanism of Chiral Recognition: The interaction between the enantiomers and the CSP is a multi-point process, often involving a combination of:
-
Hydrogen bonding
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
The subtle differences in how each enantiomer fits into the chiral environment of the CSP result in one being retained longer than the other.
Method Development Workflow: A Step-by-Step Guide
A systematic approach to method development is crucial for efficiency and success. The following workflow is a proven strategy for developing a robust chiral separation method for norfenfluramine.
Figure 1: Systematic Workflow for Chiral Method Development.
Step 1: Screening of Chiral Stationary Phases (CSPs)
The selection of the CSP is the most critical decision in chiral method development. For primary amines like norfenfluramine, polysaccharide-based CSPs are a highly effective starting point.[5] These are derivatives of cellulose or amylose coated or bonded to a silica support.
Protocol 1: CSP Screening
-
Objective: To identify a CSP that shows enantioselectivity for norfenfluramine.
-
Materials:
-
Racemic norfenfluramine standard (1 mg/mL in mobile phase).
-
Recommended CSPs for screening:
-
Amylose-based: Chiralpak IA, Chiralpak ID
-
Cellulose-based: Chiralcel OD-H, Chiralcel OJ-H
-
-
-
Initial Screening Conditions:
-
Mode: Normal Phase
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v). Rationale: The apolar bulk solvent (hexane) with a polar modifier (IPA) is standard for polysaccharide CSPs. DEA is a basic additive that minimizes peak tailing by interacting with residual acidic silanol groups on the silica surface, which is crucial for basic analytes like norfenfluramine.[5]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 264 nm.
-
-
Procedure:
-
Equilibrate each column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the racemic norfenfluramine standard.
-
Run the analysis for approximately 15-20 minutes.
-
-
Evaluation:
-
Assess the chromatograms for any separation between the two enantiomer peaks.
-
A promising CSP will show at least partial separation (two distinct, albeit overlapping, peaks). A resolution (Rs) greater than 1.0 is a strong candidate for optimization.
-
Step 2: Mobile Phase Optimization
Once a promising CSP is identified, the mobile phase composition is optimized to improve resolution, peak shape, and analysis time.
Protocol 2: Mobile Phase Optimization
-
Objective: To achieve baseline resolution (Rs ≥ 1.5) with symmetrical peaks and a reasonable run time.
-
Starting Point: The CSP and initial mobile phase that showed the best results in the screening step.
-
Procedure:
-
Vary the Polar Modifier (IPA) Concentration:
-
Test IPA concentrations from 5% to 20% in n-Hexane (maintaining 0.1% DEA).
-
Expected Outcome: Increasing IPA concentration will decrease retention times. This may either increase or decrease resolution, so a systematic evaluation is necessary.
-
-
Vary the Basic Additive (DEA) Concentration:
-
Test DEA concentrations from 0.05% to 0.2%.
-
Expected Outcome: The optimal DEA concentration will provide the best peak symmetry (tailing factor close to 1.0) without compromising retention.
-
-
Consider Alternative Alcohols: Ethanol or n-propanol can sometimes offer different selectivity compared to IPA.
-
-
Evaluation: For each condition, calculate the resolution (Rs), tailing factor (Tf), and retention factor (k). The goal is to maximize Rs while keeping Tf between 0.9 and 1.2.
Example Optimized Method and Data
Based on extensive experience, a method utilizing a cellulose-based CSP often provides excellent results for norfenfluramine.
| Parameter | Optimized Condition | Rationale |
| Column | Chiralcel OD-R (Reversed Phase version of OD) | Provides robust separation for basic compounds. |
| Mobile Phase | Acetonitrile / 0.1 M Potassium Phosphate Buffer pH 3.0 (40:60, v/v) | Reversed-phase mode offers good peak shape and compatibility with aqueous samples. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can enhance efficiency and resolution.[6] |
| Temperature | 30 °C | Temperature can influence enantioselectivity; optimization is key.[6] |
| Detection | UV at 264 nm | Wavelength of maximum absorbance for the phenyl ring. |
| Injection Volume | 10 µL |
Typical Chromatographic Performance:
| Parameter | Value | Acceptance Criteria (ICH) |
| Retention Time (S)-Norf | ~ 8.2 min | - |
| Retention Time (R)-Norf | ~ 9.5 min | - |
| Resolution (Rs) | > 2.0 | Rs > 1.5 |
| Tailing Factor (Tf) | 1.1 | 0.8 < Tf < 1.5 |
| Theoretical Plates (N) | > 2000 | - |
Method Validation
A developed method is not complete until it has been validated to prove its suitability for the intended purpose. Validation should be performed according to the ICH Q2(R1) guidelines.[3][7]
Figure 2: Key Parameters for Analytical Method Validation.
Summary of Validation Parameters and Typical Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the enantiomers from each other and from impurities or matrix components. | Baseline resolution (Rs > 1.5) between all peaks of interest.[3] |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target concentration.[7] |
| Accuracy | The closeness of the measured value to the true value. | 98.0% - 102.0% recovery for the major enantiomer. |
| Precision | The degree of scatter in a series of measurements. | Repeatability (RSD) ≤ 2.0% for the major enantiomer.[3] |
| LOD / LOQ | The lowest concentration that can be reliably detected / quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method's ability to remain unaffected by small, deliberate variations in parameters. | No significant change in resolution or quantification when varying flow rate (±5%), pH (±0.2), etc. |
Analysis in Biological Matrices
For pharmacokinetic or clinical studies, norfenfluramine enantiomers must be quantified in complex matrices like plasma or urine.[8] This requires an efficient sample preparation step to extract the analytes and remove interferences.
Protocol 3: Solid-Phase Extraction (SPE) from Plasma
-
Objective: To extract norfenfluramine enantiomers from plasma with high recovery and minimal matrix effects.
-
Materials:
-
Mixed-mode Cation Exchange SPE cartridge.
-
Plasma sample containing norfenfluramine.
-
Methanol, Deionized Water, 5% Ammonium Hydroxide in Methanol.
-
-
Procedure:
-
Condition: Pass 1 mL of Methanol, followed by 1 mL of Deionized Water through the SPE cartridge.
-
Load: Load 0.5 mL of the plasma sample.
-
Wash: Pass 1 mL of Deionized Water, followed by 1 mL of Methanol to remove interferences.
-
Elute: Elute the analytes with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis: Inject the reconstituted sample into the validated chiral HPLC system.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Norfenfluramine. Wikipedia. [Link]
-
Al-Majed, A. A. (2001). Chiral HPLC Determination of dl-Fenfluramine and dl-Norfenfluramine in Biological Fluids Using DIB-Cl as a Label. Journal of the Pharmaceutical Society of Japan, 121(10), 731-738. [Link]
-
Bialer, M., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. International Journal of Molecular Sciences, 25(5), 2522. [Link]
-
Li, T., & Wei, J. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the American Chemical Society, 136(4), 1557-1563. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]
-
Ullah, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204. [Link]
-
Bialer, M., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(5), 1269-1280. [Link]
-
Erenburg, N., et al. (2024). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats. Epilepsia, 65(2), e14-e19. [Link]
-
Nakashima, K., et al. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 760(1), 151-159. [Link]
-
Erenburg, N., et al. (2024). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats. The Hebrew University of Jerusalem. [Link]
-
Berthod, A., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1305, 145-154. [Link]
-
Srinivas, N. R., et al. (1994). New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. Journal of Chromatography B: Biomedical Sciences and Applications, 654(1), 89-96. [Link]
-
Dolan, J. W. (2002). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 20(8), 732-738. [Link]
-
Caccia, S., & Jori, A. (1977). Gas-liquid chromatographic determination of the optical isomers of fenfluramine and norfenfluramine in biological samples. Journal of Chromatography A, 144(1), 127-131. [Link]
-
G. Furlanetto, et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. [Link]
-
Bialer, M., et al. (2023). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia Open, 8(3), 960-969. [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]
-
Bialer, M., et al. (2023). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. ResearchGate. [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Matarashvili, I., & Chankvetadze, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 155-164. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Bialer, M., et al. (2024). Stereoselective analysis of the antiseizure activity of fenfluramine and norfenfluramine in mice: Is l-norfenfluramine a better follow-up compound to racemic-fenfluramine?. International Journal of Molecular Sciences, 25(5), 2522. [Link]
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Gas-liquid chromatographic determination of the optical isomers of fenfluramine and norfenfluramine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Norfenfluramine Hydrochloride in Zebrafish Models of Dravet Syndrome
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to utilizing norfenfluramine hydrochloride in zebrafish (Danio rerio) models of Dravet syndrome (DS). Dravet syndrome is a severe, developmental, and epileptic encephalopathy, predominantly caused by loss-of-function mutations in the SCN1A gene, which encodes the α1 subunit of the Nav1.1 voltage-gated sodium channel.[1] Zebrafish models carrying mutations in the orthologous scn1lab gene effectively recapitulate key phenotypes of DS, including spontaneous seizures and pharmaco-resistance, making them an ideal platform for high-throughput drug screening.[2][3][4] Norfenfluramine, the primary active metabolite of the FDA-approved drug fenfluramine, has demonstrated significant anti-seizure activity.[5][6] These application notes detail the scientific rationale, step-by-step protocols for drug administration and efficacy assessment, and data interpretation guidelines for investigating norfenfluramine hydrochloride in this preclinical model.
Scientific Rationale and Background
1.1 Dravet Syndrome: A Channelopathy
Dravet syndrome begins in the first year of life, characterized by febrile seizures that progress to multiple, treatment-resistant seizure types, developmental delays, and an increased risk of sudden unexpected death in epilepsy (SUDEP).[7] Over 80% of cases are linked to mutations in SCN1A, leading to haploinsufficiency of the Nav1.1 channel, which is crucial for the proper function of inhibitory interneurons.[8] This disruption creates an imbalance between excitatory and inhibitory signaling in the brain, leading to hyperexcitability and seizures.
1.2 The Zebrafish scn1lab Mutant Model
The zebrafish genome contains two orthologs of the human SCN1A gene: scn1laa and scn1lab.[9] Homozygous loss-of-function mutations in the scn1lab gene effectively model the SCN1A haploinsufficiency seen in human patients, as the scn1laa paralog is still present.[4] These scn1lab mutant larvae exhibit spontaneous, convulsive seizure-like behaviors and associated epileptiform discharges in the brain, which can be quantitatively assessed.[4][10] The model's key advantages include:
-
High-throughput Screening: Small larval size and rapid development permit large-scale screening in multi-well plates.[2]
-
Genetic Homology: High genetic conservation with humans, with 84% of human disease-associated genes having a zebrafish ortholog.[2]
-
Phenotypic Relevance: The model mimics the clinical features of DS, including response to known anti-epileptic drugs (AEDs), showing efficacy for compounds like valproate and fenfluramine, and resistance to others.[4][9]
1.3 Norfenfluramine: A Serotonergic Modulator
Fenfluramine (FFA) was approved by the FDA for the treatment of seizures associated with DS.[5] It is extensively metabolized in the body to norfenfluramine (norFFA).[5][11] The anti-seizure mechanism of action is believed to involve multiple pathways, primarily centered on serotonergic (5-HT) neurotransmission.[12][13] Norfenfluramine acts as a serotonin releasing agent and a potent agonist at several serotonin receptors, including 5-HT2B and 5-HT2C.[14][15] Studies in the scn1lab zebrafish model have shown that both FFA and its metabolite norFFA can effectively suppress seizure activity, implicating specific serotonin receptor subtypes in this therapeutic effect.[13][16] Research has also shown that different enantiomers of norfenfluramine may have varying levels of efficacy and contribution to the overall clinical effect.[5][6]
Experimental Design and Workflow
A rigorous evaluation of norfenfluramine hydrochloride involves a multi-stage process, beginning with toxicity assessment, followed by a high-throughput behavioral screen, and culminating in a definitive electrophysiological validation. This workflow ensures that observed effects are specific to seizure suppression and not due to general toxicity or sedation.
Protocols and Methodologies
3.1 Zebrafish Lines and Husbandry
-
Zebrafish Line: Use a validated scn1lab mutant line (e.g., scn1labs552 or a CRISPR/Cas9 generated knockout).[9] Maintain heterozygous (scn1lab+/-) adults under standard conditions (28.5°C, 14/10 light/dark cycle).[17]
-
Embryo Generation: Set up natural crosses of heterozygous adults. Collect embryos and raise them in standard embryo medium.[17]
-
Genotyping: At an appropriate developmental stage (e.g., 3-4 days post-fertilization, dpf), fluorescently tag or physically separate larvae and perform genotyping on tail clips to identify homozygous mutants (scn1lab-/-) and wild-type (scn1lab+/+) siblings for use as controls.
3.2 Norfenfluramine Hydrochloride Preparation
-
Rationale: Norfenfluramine HCl is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then diluted into the embryo medium for larval exposure. The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid solvent-induced toxicity.[5]
-
Protocol:
-
Prepare a 10-50 mM stock solution of norfenfluramine hydrochloride in 100% DMSO. For example, to make a 50 mM stock of a compound with a molecular weight of 203.20 g/mol , dissolve 10.16 mg in 1 mL of DMSO.[18]
-
Vortex thoroughly to ensure complete dissolution. Store stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles.
-
On the day of the experiment, perform serial dilutions of the stock solution in embryo medium to achieve the desired final concentrations.
-
Always prepare a vehicle control (VHC) containing the same final concentration of DMSO (e.g., 0.1%) in embryo medium.[5]
-
3.3 Protocol: Maximum Tolerated Concentration (MTC) Assay
-
Rationale: Before assessing efficacy, it is critical to determine the highest concentration of the drug that does not cause overt toxicity or non-specific behavioral changes (like sedation) in wild-type larvae. This ensures that any reduction in movement in the efficacy assay is due to anti-seizure activity, not sickness or sedation.
-
Protocol:
-
At 6 dpf, place individual wild-type (WT) larvae into single wells of a 96-well plate containing 100 µL of embryo medium.
-
Prepare a series of two-fold serial dilutions of norfenfluramine in embryo medium, ranging from a high concentration (e.g., 200 µM) down to a low concentration (e.g., <1 µM). Include a vehicle-only control group.
-
Replace the medium in the wells with the corresponding drug dilutions. Aim for at least n=12 larvae per concentration.[18]
-
Incubate the plate under standard conditions for a period that matches your planned efficacy assay (e.g., 1 to 22 hours).[5]
-
After incubation, visually inspect each larva under a stereomicroscope for signs of toxicity, including:
-
Lack of touch response
-
Edema (cardiac or yolk sac)
-
Postural defects
-
Necrosis
-
Altered heart rate
-
-
The MTC is defined as the highest concentration at which no significant toxicity is observed compared to the vehicle control. All efficacy experiments should be conducted at or below this concentration.
-
3.4 Protocol: Locomotor Activity Assay for Seizure Behavior
-
Rationale: scn1lab-/- mutant larvae exhibit spontaneous, high-velocity, convulsive swimming movements that are indicative of seizure-like activity.[4] Automated tracking systems can quantify this behavior, providing a high-throughput measure of drug efficacy. A reduction in this specific type of movement suggests anti-seizure potential.[4][19]
-
Protocol:
-
Plating: At 6 or 7 dpf, individually place scn1lab-/- mutant and WT sibling larvae into the wells of a 96-well plate containing 100 µL of embryo medium.
-
Acclimation: Allow larvae to acclimate to the plate inside the tracking device for at least 30 minutes.
-
Pre-incubation: Add 100 µL of 2x concentrated norfenfluramine solution (or vehicle) to each well to achieve the final desired concentration. Incubate for a defined period (e.g., 1 hour).[20]
-
Tracking: Place the 96-well plate into an automated tracking device (e.g., Viewpoint ZebraBox or similar). Record larval movement for a set duration, typically 30-90 minutes.[17][19]
-
Data Analysis: Use the tracking software to quantify the total distance moved and, critically, the distance moved at high velocity (e.g., >20 mm/s).[21] Compare the high-velocity movement of drug-treated mutants to vehicle-treated mutants. A statistically significant decrease indicates potential efficacy. WT larvae serve as a baseline for normal activity.
-
3.5 Protocol: Local Field Potential (LFP) Recordings
-
Rationale: This electrophysiological assay provides direct evidence of anti-seizure activity by measuring epileptiform discharges in the brain. It is the gold standard for validating hits from the behavioral screen.[4][22] EEG/LFP recordings in zebrafish have shown homologies to human EEG recordings.[22]
-
Protocol:
-
Immobilization: Anesthetize a 6-7 dpf larva and embed it, dorsal side up, in low-melting-point agarose in a recording chamber.
-
Paralysis (Optional but Recommended): To eliminate movement artifacts, add a paralytic agent like D-tubocurarine to the surrounding medium.[23]
-
Electrode Placement: Under a microscope, carefully insert a glass microelectrode (filled with artificial cerebrospinal fluid) into the optic tectum of the larval brain.[23]
-
Baseline Recording: Record baseline brain activity for 10-15 minutes to observe spontaneous epileptiform discharges. These are characterized by high-amplitude, polyspiking events.
-
Drug Perfusion: Perfuse the recording chamber with embryo medium containing norfenfluramine hydrochloride at the desired concentration.
-
Post-Drug Recording: Record brain activity for an extended period (e.g., 30-60 minutes) during and after drug application.
-
Data Analysis: Quantify the frequency and cumulative duration of epileptiform events before and after drug application. A significant reduction confirms anti-epileptic activity.
-
Data and Interpretation
4.1 Summary of Efficacy Data
Studies have systematically evaluated the enantiomers of both fenfluramine (FFA) and norfenfluramine (norFFA) in the scn1lab-/- zebrafish model. The results indicate that multiple components contribute to the overall therapeutic effect.
| Compound | Effect on Locomotor Activity in scn1lab-/- | Effect on Epileptiform Discharges in scn1lab-/- | Reference(s) |
| (±)-Fenfluramine (FFA) | Significant Reduction | Significant Reduction | [5][6] |
| (+)-Fenfluramine | Significant Reduction | Significant Reduction | [5][6] |
| (-)-Fenfluramine | Significant Reduction | Significant Reduction | [5][6] |
| (+)-Norfenfluramine | Significant Reduction | Significant Reduction | [5][6] |
| (-)-Norfenfluramine | No Significant Reduction | Less Conclusive / No Significant Reduction | [5][6] |
| Valproate (VPA) | Significant Reduction | Significant Reduction | [5] |
| Carbamazepine (CBZ) | No Reduction / Worsening | No Reduction / Worsening | [5][9] |
This table synthesizes findings from published literature. Results indicate that (+)-FFA, (-)-FFA, and (+)-norFFA are the primary active compounds in suppressing seizure phenotypes in the zebrafish DS model.
4.2 Proposed Mechanism of Action
The efficacy of norfenfluramine is strongly linked to its modulation of the serotonin system. The compound acts as a serotonin releasing agent and directly stimulates multiple 5-HT receptors.[14][15] Research in zebrafish has implicated 5-HT2B receptors as a critical mediator of seizure suppression.[16] This suggests that norfenfluramine helps restore a neurochemical imbalance that contributes to the pathophysiology of Dravet syndrome.
References
- Grone B, et al. (2017). Behavioral Comorbidities and Drug Treatments in a Zebrafish scn1 lab Model of Dravet Syndrome. This source is not a formal publication but provides a summary of research.
-
Baraban, S. C., et al. (2015). Large-Scale Phenotype-Based Antiepileptic Drug Screening in a Zebrafish Model of Dravet Syndrome. eNeuro. [Link]
-
InVivo Biosystems. (N.D.). Unraveling Epilepsy: Modeling Dravet Syndrome in Zebrafish. InVivo Biosystems Blog. [Link]
-
Cleveland Clinic. (2023). Dravet Syndrome. Cleveland Clinic Health Library. [Link]
-
Zhang, Y., et al. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Neurochemical Research. [Link]
-
Al-Bari, M. A. A., et al. (2022). Genetic and Functional Differences between Duplicated Zebrafish Genes for Human SCN1A. International Journal of Molecular Sciences. [Link]
-
Auvin, S., et al. (2023). Clinical and Genetic Features of Dravet Syndrome: A Prime Example of the Role of Precision Medicine in Genetic Epilepsy. Journal of Personalized Medicine. [Link]
-
Marini, C., et al. (2011). The genetics of Dravet syndrome. Epilepsia. [Link]
-
Dinday, M. T., & Baraban, S. C. (2021). Testing of putative antiseizure medications in a preclinical Dravet syndrome zebrafish model. Brain Communications. [Link]
-
Lee, S., et al. (2020). A Microfluidic System for Stable and Continuous EEG Monitoring from Multiple Larval Zebrafish. Sensors. [Link]
-
UpToDate. (2018). Dravet syndrome: Genetics, clinical features, and diagnosis. UpToDate. [Link]
-
Children's Hospital of Philadelphia. (N.D.). Dravet Syndrome. CHOP Website. [Link]
-
Griffin, A., et al. (2019). Zebrafish studies identify serotonin receptors mediating antiepileptic activity in Dravet syndrome. Brain Communications. [Link]
-
Grokipedia. (N.D.). Norfenfluramine. Grokipedia. [Link]
-
Dinday, M. T., & Tanguay, R. L. (2016). High-Throughput Behavioral Assay to Investigate Seizure Sensitivity in Zebrafish Implicates ZFHX3 in Epilepsy. G3: Genes, Genomes, Genetics. [Link]
-
ResearchGate. (2021). (PDF) Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. ResearchGate. [Link]
-
bioRxiv. (2024). Automatic detection of seizures within zebrafish larvae epilepsy models using single-channel electroencephalography. bioRxiv. [Link]
-
Zhang, Y., et al. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. PubMed. [Link]
-
ResearchGate. (N.D.). EEG signals recorded simultaneously from 4 larval zebrafish in the... ResearchGate. [Link]
-
Wikipedia. (N.D.). Fenfluramine. Wikipedia. [Link]
-
ResearchGate. (N.D.). Larval zebrafish behavioral assays. (A) Doxycycline behavioral assay... ResearchGate. [Link]
-
Wikipedia. (N.D.). Norfenfluramine. Wikipedia. [Link]
-
Diaz Verdugo, C., et al. (2020). Imaging epilepsy in larval zebrafish. Neuroscience & Biobehavioral Reviews. [Link]
-
protocols.io. (2023). Drug treatment in Zebrabox. protocols.io. [Link]
-
Schoonjans, A. S., et al. (2023). Fenfluramine: a plethora of mechanisms? Epileptic Disorders. [Link]
-
Al-Ghraiybah, N. F., et al. (2023). Assessing Drug Administration Techniques in Zebrafish Models of Neurological Disease. Pharmaceuticals. [Link]
-
Schoonheim, P. J., et al. (2013). Epilepsy in kcnj10 Morphant Zebrafish Assessed with a Novel Method for Long-Term EEG Recordings. PLOS ONE. [Link]
-
Semantic Scholar. (N.D.). A Zebrafish Behavior Assay for Assessing Anti-Epileptic Drug Efficacy. Semantic Scholar. [Link]
-
Liu, C., et al. (2019). A Zebrafish Behavior Assay for Assessing Anti-Epileptic Drug Efficacy. NeuroQuantology. [Link]
-
PubChem. (N.D.). Fenfluramine. PubChem. [Link]
-
Cunliffe, V. T., et al. (2022). Neural Activity Correlates With Behavior Effects of Anti-Seizure Drugs Efficacy Using the Zebrafish Pentylenetetrazol Seizure Model. Frontiers in Molecular Neuroscience. [Link]
-
Doszyn, K., et al. (2025). Protocol for microinjection of rapamycin into the zebrafish habenula. STAR Protocols. [Link]
-
Pelka, J., et al. (2024). Standardization of zebrafish drug testing parameters for muscle diseases. Disease Models & Mechanisms. [Link]
-
JoVE. (2022). Drug Administration to Zebrafish and Withdrawal Quantification. Journal of Visualized Experiments. [Link]
-
Sourbron, J., et al. (2016). Serotonergic Modulation as Effective Treatment for Dravet Syndrome in a Zebrafish Mutant Model. ACS Chemical Neuroscience. [Link]
-
Lirias | KU Leuven. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Lirias. [Link]
-
U.S. Food and Drug Administration. (2020). NDA 212102Orig1s000 Review. accessdata.fda.gov. [Link]
-
Bialer, M., et al. (2022). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? Pharmaceuticals. [Link]
Sources
- 1. The genetics of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large-Scale Phenotype-Based Antiepileptic Drug Screening in a Zebrafish Model of Dravet Syndrome | eNeuro [eneuro.org]
- 3. invivobiosystems.com [invivobiosystems.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dravet Syndrome | Children's Hospital of Philadelphia [chop.edu]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Genetic and Functional Differences between Duplicated Zebrafish Genes for Human SCN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dravetfoundation.org [dravetfoundation.org]
- 11. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Neural Activity Correlates With Behavior Effects of Anti-Seizure Drugs Efficacy Using the Zebrafish Pentylenetetrazol Seizure Model [frontiersin.org]
- 18. Drug treatment in Zebrabox [protocols.io]
- 19. High-Throughput Behavioral Assay to Investigate Seizure Sensitivity in Zebrafish Implicates ZFHX3 in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Zebrafish Behavior Assay for Assessing Anti-Epileptic Drug Efficacy - ProQuest [proquest.com]
- 21. researchgate.net [researchgate.net]
- 22. Imaging epilepsy in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Epilepsy in kcnj10 Morphant Zebrafish Assessed with a Novel Method for Long-Term EEG Recordings | PLOS One [journals.plos.org]
Troubleshooting & Optimization
overcoming solubility issues of norfenfluramine hydrochloride in buffers
Technical Support Center: Norfenfluramine Hydrochloride Solubility
Introduction
Norfenfluramine hydrochloride is a key pharmacological tool and a major active metabolite of fenfluramine.[1][2] As a primary amine, its hydrochloride salt form is utilized to enhance aqueous solubility.[3][4] However, researchers frequently encounter challenges in achieving desired concentrations in various buffer systems, often due to pH-dependent solubility. This guide provides a comprehensive framework for understanding and overcoming these solubility issues, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my norfenfluramine hydrochloride not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?
A1: Norfenfluramine is a primary amine. Its hydrochloride salt is an acidic salt that is most soluble in an acidic environment where the amine group is fully protonated (R-NH₃⁺). The parent compound of norfenfluramine, fenfluramine, has a pKa of 9.92.[5] The pKa of norfenfluramine is expected to be similar. At neutral or alkaline pH, the protonated amine can lose its proton, converting to the less soluble free base form (R-NH₂), which may precipitate out of solution. This is a common property of amine hydrochloride salts.[4][6]
Q2: The product datasheet says the solubility in water is >10 mg/mL. Why can't I achieve this in my buffer?
A2: The stated solubility of >10 mg/mL for (+)-Norfenfluramine hydrochloride is typically determined in deionized water. When dissolved in pure water, the hydrochloride salt itself creates a slightly acidic solution, which favors the soluble, protonated form. Buffers, by definition, resist changes in pH and will force the equilibrium toward the free base if the buffer's pH is near or above the pKa of the amine, leading to precipitation even at concentrations that would be soluble in unbuffered water.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can be a useful technique to increase the rate of dissolution. However, it does not change the fundamental pH-dependent equilibrium. If the compound dissolves upon heating but precipitates upon cooling to room temperature, it indicates that the solution is supersaturated at room temperature due to an unfavorable pH. Prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q4: Is it better to add the solid compound directly to the buffer or to make a concentrated stock in another solvent first?
A4: Making a concentrated stock solution is the recommended best practice. It is often easier to first dissolve norfenfluramine hydrochloride in an appropriate solvent (like water or a slightly acidic buffer) at a high concentration and then dilute it into your final experimental buffer. This minimizes the time the compound is in a potentially unfavorable pH environment at a high concentration. Direct addition to a high pH buffer increases the likelihood of the less soluble free base forming on the surface of the solid particles, hindering dissolution.
Troubleshooting Guide: A Step-by-Step Protocol for Solubilization
This section provides a systematic approach to successfully dissolve norfenfluramine hydrochloride for your experiments.
Pillar 1: Understanding the Physicochemical Properties
A successful protocol is built on understanding the molecule's behavior.
| Property | Value / Information | Implication for Solubility |
| Compound Type | Primary Amine Hydrochloride Salt | Solubility is highly pH-dependent.[4][7] |
| pKa | ~9.9 (estimated from fenfluramine)[5] | The compound is >99% in the soluble, protonated form at pH < 7.9. |
| Form | White to off-white powder/solid.[8] | Visual confirmation of dissolution is straightforward. |
| Aqueous Solubility | >10 mg/mL in H₂O. | Achievable in the correct pH environment. |
Pillar 2: The Solubilization Workflow
The following workflow is designed to prevent precipitation and ensure a stable solution.
Caption: Recommended workflow for dissolving norfenfluramine hydrochloride.
Step-by-Step Experimental Protocol
Objective: To prepare a 10 mM stock solution of Norfenfluramine HCl (MW: 239.67 g/mol )[9] and dilute it to a final concentration of 100 µM in a pH 7.4 buffer.
Materials:
-
Norfenfluramine hydrochloride powder
-
Deionized water (18 MΩ·cm)
-
0.1 M Hydrochloric Acid (HCl)
-
Target experimental buffer (e.g., PBS, pH 7.4)
Procedure:
-
Calculate the required mass for the stock solution.
-
For 1 mL of a 10 mM stock: 0.010 mol/L * 0.001 L * 239.67 g/mol = 0.0023967 g = 2.40 mg.
-
-
Prepare the Primary Stock Solution (10 mM).
-
Weigh 2.40 mg of norfenfluramine hydrochloride and place it in a sterile microcentrifuge tube.
-
Add 900 µL of deionized water.
-
Vortex the solution. If the solid does not dissolve completely, proceed to the next step.
-
pH Adjustment (if necessary): Add 1-2 µL of 0.1 M HCl to the suspension and vortex. The solution should become clear as the pH drops, fully protonating the amine.
-
Once fully dissolved, add deionized water to a final volume of 1.0 mL. This is your 10 mM stock solution .
-
-
Perform Serial Dilution.
-
To achieve a final concentration of 100 µM in your pH 7.4 buffer, perform a 1:100 dilution.
-
For 1 mL of final solution: Add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed (37°C) target buffer.
-
Immediately vortex the final solution to ensure rapid and uniform dispersion. The transient local acidity from the stock solution aids in keeping the compound soluble during mixing.
-
Advanced Troubleshooting
Issue: Precipitation occurs even after following the dilution protocol.
-
Cause: The final concentration in the high-pH buffer is still above the solubility limit of the free base.
-
Solution 1: Lower the Final Concentration. The most straightforward solution is to work at a lower final concentration.
-
Solution 2: Use of Co-solvents. For particularly challenging systems, a small percentage of an organic co-solvent can be included in the final buffer.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or Ethanol.
-
Protocol: Prepare the 10 mM stock solution in 100% DMSO. Then, perform the serial dilution into the aqueous buffer. Ensure the final concentration of the co-solvent is low (typically <1%) to avoid impacting the biological system.[10] Many techniques can be used to enhance drug solubility.[10][11][12]
-
Issue: The chosen buffer is incompatible.
-
Cause: Some buffer components may interact with the compound. For example, phosphate buffers can sometimes form less soluble salts with amine compounds.
-
Solution: Test an alternative buffer system. Consider buffers like HEPES or MOPS, ensuring their buffering range is appropriate for your experiment.
Logical Framework for Buffer Selection
The key to avoiding solubility issues is to maintain the solution pH at least 1.5 to 2 units below the compound's pKa.
Caption: Relationship between pH and the solubility of norfenfluramine.
References
-
(R)-Norfenfluramine hydrochloride | C10H13ClF3N | CID 119025815. PubChem. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). Available from: [Link]
-
Fenfluramine | C12H16F3N | CID 3337. PubChem. Available from: [Link]
-
Methods of solubility enhancements. Slideshare. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]
-
Norfenfluramine. Wikipedia. Available from: [Link]
-
Why do amines dissolve in hydrochloric acid? Quora. Available from: [Link]
-
Norfenfluramine hydrochloride salt | 673-18-7. Shimadzu Chemistry & Diagnostics. Available from: [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available from: [Link]
-
Properties of Amines and their Hydrochloride Salt. ResearchGate. Available from: [Link]
-
Norfenfluramine. Grokipedia. Available from: [Link]
-
MCE-生物活性分子大师| 抑制剂-化合物库-重组蛋白. MCE. Available from: [Link]
-
Norfenfluramine. Wikipédia. Available from: [Link]
-
pH and solubility (video) | Equilibrium. Khan Academy. Available from: [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. CAS 673-18-7: Norfenfluramine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. quora.com [quora.com]
- 5. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. (R)-Norfenfluramine hydrochloride | C10H13ClF3N | CID 119025815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Norfenfluramine Hydrochloride Cardiovascular Safety in Preclinical Research
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals investigating norfenfluramine hydrochloride in animal models. Norfenfluramine, the active metabolite of fenfluramine, has demonstrated therapeutic potential but also carries a significant risk of cardiovascular side effects, primarily valvular heart disease (VHD) and pulmonary arterial hypertension (PAH). This document provides in-depth, evidence-based answers to frequently asked questions, troubleshooting strategies for common experimental issues, and detailed protocols to help you design and execute studies that effectively monitor and mitigate these risks.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind norfenfluramine-induced cardiotoxicity?
The primary mechanism is the activation of the serotonin 2B receptor (5-HT2B) on cardiac valve interstitial cells. Norfenfluramine is a potent 5-HT2B agonist. This activation initiates a signaling cascade that leads to the transformation of quiescent interstitial cells into an activated, proliferative myofibroblast-like phenotype. These activated cells then deposit excessive extracellular matrix, primarily collagen, leading to the thickening and stiffening of heart valve leaflets. This pathological remodeling impairs valve function, resulting in valvular regurgitation.
To visualize this pathway, consider the following diagram:
Caption: Norfenfluramine's 5-HT2B receptor agonism pathway leading to valvulopathy.
Q2: Which animal models are most appropriate for studying these cardiovascular side effects?
Rats and mice are the most commonly used models. The choice depends on the specific research question:
-
Rats (e.g., Sprague-Dawley): Often preferred for their larger size, which facilitates cardiovascular monitoring techniques like echocardiography and hemodynamic measurements. They have been shown to reliably develop valvular lesions in response to 5-HT2B agonists.
-
Mice (e.g., C57BL/6): Useful for studies involving genetic manipulation, such as using 5-HT2B receptor knockout mice to confirm the mechanism of toxicity. While smaller, advanced imaging techniques can still be effectively employed.
Q3: Are there any known metabolites of norfenfluramine that contribute to cardiotoxicity?
Norfenfluramine itself is the primary active metabolite of fenfluramine responsible for 5-HT2B-mediated cardiotoxicity. While further metabolism of norfenfluramine occurs, its high affinity and potency at the 5-HT2B receptor make it the key driver of the observed valvular side effects.
Part 2: Troubleshooting Experimental Issues
Issue 1: High variability in valvular regurgitation severity is observed between animals in the same treatment group.
Possible Causes & Solutions:
-
Inconsistent Drug Administration: Ensure the route and technique of norfenfluramine hydrochloride administration are consistent. For oral gavage, verify accurate dosing volumes and proper technique to avoid variability in absorption. For osmotic pumps, confirm correct implantation and pump function.
-
Genetic Drift in Animal Strains: If using an outbred stock like Sprague-Dawley rats, some inter-individual variability is expected. However, significant drift can occur. Ensure animals are sourced from a reputable vendor and are within a narrow age and weight range at the start of the study.
-
Echocardiography Technique: Operator variability is a major factor.
-
Standardize Imaging Planes: Mandate the use of specific, consistent acoustic windows and imaging planes (e.g., parasternal long-axis) for all animals.
-
Blinded Analysis: The technician performing the echocardiography and the scientist analyzing the data should be blinded to the treatment groups to prevent bias.
-
Anesthesia Protocol: Use a consistent anesthetic agent and depth of anesthesia, as these can impact heart rate and cardiac function, affecting regurgitant jet measurements.
-
Issue 2: My positive control (high-dose norfenfluramine) group is not showing significant valvular thickening.
Possible Causes & Solutions:
-
Insufficient Study Duration: Valvular remodeling is a chronic process. Studies lasting less than 4 weeks may not be sufficient to induce significant pathological changes. Review literature for established timelines; durations of 4-12 weeks are common.
-
Incorrect Dose Formulation: Norfenfluramine hydrochloride's stability and solubility in the chosen vehicle should be confirmed. Ensure the compound is fully dissolved and administered at the correct concentration. Perform analytical chemistry on the dosing solution to verify concentration.
-
Model Resistance: While unlikely, the specific substrain of your animal model may exhibit some resistance. Confirm that the strain used has been previously validated for this type of study.
Part 3: Protocols for Minimizing and Assessing Cardiotoxicity
Protocol 1: Co-administration of a Selective 5-HT2B Antagonist
This protocol describes a workflow to test if a selective 5-HT2B antagonist can mitigate norfenfluramine-induced cardiotoxicity. This is a direct, mechanism-based intervention.
Caption: Experimental workflow for testing a 5-HT2B antagonist to mitigate cardiotoxicity.
Step-by-Step Methodology:
-
Group Allocation: Randomly assign animals (e.g., male Sprague-Dawley rats, 8-10 weeks old) to four groups: (1) Vehicle control, (2) Norfenfluramine HCl (e.g., 10 mg/kg/day), (3) Norfenfluramine HCl + 5-HT2B Antagonist (dose selected based on receptor occupancy studies), (4) 5-HT2B Antagonist only.
-
Baseline Assessment: Perform baseline transthoracic echocardiography on all animals under light isoflurane anesthesia to obtain measurements of aortic and mitral valve leaflet thickness and to quantify any existing valvular regurgitation using color Doppler.
-
Administration: Administer compounds daily via the appropriate route (e.g., oral gavage) for a predetermined period (e.g., 8 weeks). The antagonist is typically administered 30-60 minutes prior to norfenfluramine.
-
In-life Monitoring: Conduct weekly body weight measurements and clinical observations. Perform follow-up echocardiography at the midpoint and end of the study to track changes in valvular morphology and function.
-
Histopathology: Fix the heart tissue in 10% neutral buffered formalin. Process, embed in paraffin, and section the aortic and mitral valves. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to assess collagen deposition and fibrosis.
-
Data Analysis: Compare changes in valve thickness and regurgitation scores from baseline to terminal across all groups. Quantify fibrosis from histological images. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Protocol 2: Dose-Response Assessment for Cardiovascular Safety
The most straightforward mitigation strategy is to identify the lowest possible effective dose that minimizes 5-HT2B receptor activation.
Step-by-Step Methodology:
-
Dose Selection: Based on efficacy studies, select a range of norfenfluramine HCl doses. For example: Vehicle, Low Dose (efficacious dose), Mid Dose (2x Low Dose), and High Dose (5x Low Dose).
-
Study Conduct: Follow the same general procedure as Protocol 1 (baseline assessment, chronic dosing, in-life monitoring, and terminal analysis), but without an antagonist group.
-
Data Evaluation: The goal is to create a dose-response curve for both the desired therapeutic effect (measured in a separate efficacy study) and the cardiotoxic effects (valve thickening/regurgitation).
Data Presentation: Expected Outcomes of Dose-Response Study
| Dose Group | Therapeutic Efficacy (% of Max) | Mean Change in Valve Thickness (μm) | Incidence of Moderate-to-Severe Regurgitation |
| Vehicle | 0% | +5 ± 2 | 0/10 |
| Low Dose (e.g., 5 mg/kg) | 85% | +15 ± 5 | 1/10 |
| Mid Dose (e.g., 10 mg/kg) | 95% | +45 ± 10 | 6/10 |
| High Dose (e.g., 25 mg/kg) | 98% | +90 ± 20 | 10/10 |
This table allows for the identification of a "therapeutic window" where efficacy is high, and cardiotoxicity is minimal.
References
-
Title: Fenfluramine, Norfenfluramine, and 5-HT2B Receptor-Mediated Valvular Heart Disease: A Conundrum of Agonist-Directed Signaling. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Mechanisms of Drug-Induced Valvular Heart Disease: A Role for the Serotonin 2B Receptor. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: FINTEPLA® (fenfluramine) oral solution, CIV. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: A Rat Model of Drug-Induced Fibrotic Valvular Heart Disease. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Technical Support Center: Addressing Neurotoxicity of d-Norfenfluramine in Preclinical Research
Document ID: NFN-TSG-2026-01
Version: 1.0
Welcome to the technical support guide for researchers investigating the neurotoxic effects of d-norfenfluramine (d-NF). As the primary active metabolite of d-fenfluramine, d-NF is a potent serotonergic agent that serves as a critical tool compound in neuropharmacology.[1] However, its powerful effects necessitate precise experimental design and execution to yield reproducible and interpretable data. Evidence strongly suggests that d-norfenfluramine is a more potent serotonergic neurotoxin than its parent compound, d-fenfluramine.[1][2]
This guide is structured to provide rapid, accessible answers to common issues (FAQs), in-depth troubleshooting for complex experimental hurdles, and validated protocols for core assays. Our goal is to empower you, our fellow scientists, to navigate the complexities of d-NF research with confidence and scientific rigor.
Frequently Asked Questions (FAQs)
Q1: How should I prepare d-norfenfluramine HCl for in vivo administration?
A1: d-Norfenfluramine hydrochloride is water-soluble. For most preclinical applications (e.g., in rats), it should be dissolved in sterile 0.9% saline. Prepare fresh solutions on the day of the experiment. Vortex thoroughly to ensure complete dissolution. Filtration through a 0.22 µm syringe filter before injection is recommended to ensure sterility.
Q2: What is a standard neurotoxic dosing regimen for d-norfenfluramine in rats?
A2: A commonly cited regimen to induce significant and lasting serotonergic deficits is a single subcutaneous (SC) injection of 10 mg/kg.[1] This dose has been shown to cause a greater decrease in serotonergic markers than the parent compound, d-fenfluramine, at the same dose.[1] Always conduct pilot studies to determine the optimal dose for your specific animal strain and experimental conditions, as sensitivity can vary. Dose-limiting neurotoxicity has been observed, so careful dose selection is critical.[3][4]
Q3: What are the expected acute behavioral effects following a neurotoxic dose?
A3: Animals may exhibit behaviors consistent with serotonin syndrome, including head weaving, flat body posture, and forepaw treading. A dose-dependent reduction in locomotor and investigatory activity is also a characteristic effect.[5] It is crucial to monitor animals closely for signs of severe distress, particularly hyperthermia, which can exacerbate neurotoxicity.[6]
Q4: How long after d-norfenfluramine administration should I wait to assess long-term serotonergic deficits?
A4: To ensure you are measuring long-lasting neurotoxic effects rather than acute pharmacological actions, a washout period is essential. Most studies assess serotonergic markers, such as 5-HT and 5-HIAA levels or [3H]paroxetine binding, at least one to two weeks post-administration.[1][7]
Q5: Is the neurotoxicity of d-norfenfluramine selective for serotonin neurons?
A5: Primarily, yes. The neurotoxicity of d-norfenfluramine is targeted to the serotonergic (5-HT) system.[2] Studies show that at neurotoxic doses, it significantly depletes 5-HT and its metabolite 5-HIAA and reduces serotonin transporter (SERT) binding sites, with no significant effect on catecholamines like dopamine.[1] However, it's important to note that d-norfenfluramine is also a potent substrate for norepinephrine transporters (NET), which may contribute to some of its overall pharmacological effects.[8]
Troubleshooting Experimental Challenges
This section addresses common problems that can lead to inconsistent or uninterpretable results.
Issue 1: High Variability in Neurotoxicity Readouts (e.g., 5-HT depletion)
-
Potential Cause A: Inconsistent Drug Bioavailability. The route of administration can influence absorption kinetics. Subcutaneous (SC) injections tend to provide more consistent absorption than intraperitoneal (IP) injections, which can accidentally be delivered into the gastrointestinal tract or adipose tissue.
-
Solution: Standardize your injection procedure. Use the SC route for consistency. Ensure the injection volume is appropriate for the animal's size and that the injection site is consistent across all animals.
-
-
Potential Cause B: Fluctuation in Ambient Temperature. Hyperthermia is a known potentiator of amphetamine-related neurotoxicity. Even minor differences in housing temperature can significantly impact the extent of serotonergic damage.[6]
-
Solution: House animals in a temperature-controlled environment (21-23°C) throughout the experiment, from dosing through the survival period. Monitor body temperature in a satellite group of animals if possible to correlate with neurotoxic outcomes.
-
-
Potential Cause C: Animal Stress. Stress can alter physiological responses to drugs. Inconsistent handling or housing conditions can be a significant confounding variable.
-
Solution: Ensure all animals are properly acclimated to the facility and handling procedures before the experiment begins. Minimize noise and disturbances in the animal housing rooms.
-
Issue 2: Unexpected Animal Mortality or Severe Adverse Events
-
Potential Cause: Acute Serotonin Syndrome. d-Norfenfluramine is a potent serotonin releaser.[7] High doses, particularly in sensitive animals, can lead to an overstimulation of the serotonergic system, resulting in severe hyperthermia, seizures, and death.
-
Solution:
-
Dose Adjustment: Conduct a dose-response study to identify a dose that induces neurotoxicity without causing unacceptable mortality.
-
Supportive Care: Monitor animals closely for the first 4-6 hours post-injection. If an animal becomes severely hyperthermic, it can be cooled with a damp cloth or ice pack. However, this intervention must be applied consistently to all animals in the group to avoid introducing a new variable.
-
Consider Stereoisomers: d-norfenfluramine is more potent and toxic than its l-enantiomer.[3] Ensure you are using the correct stereoisomer as specified in your research plan.
-
-
Issue 3: Inconsistent Results in [3H]Paroxetine Binding Assays for SERT Density
-
Potential Cause A: Incomplete Removal of Endogenous Serotonin. Residual 5-HT in the membrane preparation will compete with [3H]paroxetine, leading to an underestimation of SERT density.
-
Solution: Follow a validated membrane preparation protocol that includes multiple wash steps (resuspension and centrifugation) in a cold buffer to effectively remove endogenous ligands.[2]
-
-
Potential Cause B: Improper Incubation Conditions. Time, temperature, and buffer composition are critical for achieving binding equilibrium.
-
Solution: Incubate samples at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.[2] Ensure the buffer pH and ionic strength are optimal for SERT binding.
-
-
Potential Cause C: High Non-Specific Binding. This can obscure the specific signal.
-
Solution: Determine non-specific binding by including samples incubated with a high concentration of a selective SERT inhibitor (e.g., fluoxetine or citalopram) in addition to the radioligand. Subtract this value from total binding to get the specific binding.
-
Quantitative Data Summary
The following table summarizes data on the neurotoxic effects of a single dose of d-norfenfluramine in the rat brain, assessed one week after administration. These values provide a benchmark for expected outcomes.
| Brain Region | Dose | 5-HT (% of Control) | 5-HIAA (% of Control) | [3H]Paroxetine Binding (% of Control) | Reference |
| Frontal Cortex | 10 mg/kg SC | ~40-50% | ~50-60% | ~45-55% | [1] |
| Hippocampus | 10 mg/kg SC | ~50-60% | ~60-70% | ~55-65% | [1] |
Note: These values are approximate and collated from different studies. Direct comparisons should be made with caution due to potential variations in experimental conditions.[2]
Mechanistic Pathways and Experimental Workflows
Understanding the underlying mechanisms and experimental flow is crucial for proper study design and data interpretation.
Proposed Neurotoxic Pathway of d-Norfenfluramine
Caption: Proposed neurotoxic pathway of d-norfenfluramine.
General Experimental Workflow
Caption: Standard workflow for assessing d-norfenfluramine neurotoxicity.
Detailed Experimental Protocols
These protocols are provided as a starting point. Researchers should adapt them based on their specific equipment and reagents.
Protocol 1: Quantification of 5-HT and 5-HIAA in Rat Brain Tissue via HPLC-EC
This protocol is adapted from methodologies described in preclinical neurotoxicity studies.[1][2]
-
Tissue Preparation:
-
Following euthanasia, rapidly dissect the brain on an ice-cold surface.
-
Isolate regions of interest (e.g., frontal cortex, hippocampus, striatum).
-
Immediately weigh the tissue samples and snap-freeze them in liquid nitrogen or on dry ice. Store at -80°C until analysis. Causality: This rapid process is critical to halt enzymatic activity and prevent post-mortem degradation of monoamines.
-
-
Homogenization:
-
Homogenize the frozen tissue in a 10-fold volume of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin).
-
Use a sonicator or mechanical homogenizer, keeping the sample on ice throughout the process.
-
-
Sample Processing:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the monoamines.
-
Filter the supernatant through a 0.2 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
System: An HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Mobile Phase: A buffered solution (e.g., sodium phosphate, citric acid) with a chelating agent (EDTA) and an organic modifier (e.g., methanol), adjusted to an acidic pH. The exact composition should be optimized for your specific column and system.
-
Detection: Set the electrochemical detector to an oxidizing potential sufficient to detect 5-HT and 5-HIAA (e.g., +0.65 V).
-
-
Quantification:
-
Generate a standard curve with known concentrations of 5-HT, 5-HIAA, and the internal standard.
-
Calculate the concentration in samples by comparing the peak area ratios (analyte/internal standard) to the standard curve. Express results as ng/mg of tissue.
-
Protocol 2: In Vivo Microdialysis for Extracellular 5-HT Measurement
This protocol outlines the general steps for performing in vivo microdialysis in awake, freely moving rats.[7][9][10][11]
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, frontal cortex). Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for several days. Causality: A recovery period is essential to allow the blood-brain barrier to reform and inflammation to subside, ensuring a stable baseline.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours.
-
-
Baseline and Drug Administration:
-
Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular 5-HT.
-
Administer d-norfenfluramine (e.g., 6 mg/kg, i.p.) or vehicle.[7]
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples immediately using a highly sensitive HPLC-EC system, as concentrations are much lower than in tissue homogenates.
-
Quantify 5-HT levels and express the results as a percentage change from the baseline average.
-
References
-
Baumann, M. H., Ayestas, M. A., Dersch, C. M., & Rothman, R. B. (2000). Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates. Neuropsychopharmacology, 27(4), 594-605. [Link]
-
Johnson, M. P., & Nichols, D. E. (1990). Comparative serotonin neurotoxicity of the stereoisomers of fenfluramine and norfenfluramine. Pharmacology Biochemistry and Behavior, 36(1), 105-109. [Link]
-
Shapira, B., Cohen, J., Newman, M. E., & Lerer, B. (1993). Do noradrenergic reuptake inhibitors affect serotonergic function in depression? Journal of Affective Disorders, 29(4), 251-257. [Link]
-
Johnson, G. V., & Vescio, R. A. (2003). The effect of the anorectic agent, d-fenfluramine, and its primary metabolite, d-norfenfluramine, on intact human platelet serotonin uptake and efflux. Journal of Thrombosis and Haemostasis, 1(12), 2616-2623. [Link]
-
Crespi, D., & Gobbi, M. (1999). Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine. Journal of Neuroscience Methods, 87(1), 33-41. [Link]
-
Gatch, M. B., & Lal, H. (1993). Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release. Psychopharmacology, 111(2), 169-178. [Link]
-
Borsini, F., Bendotti, C., Aleotti, A., Samanin, R., & Garattini, S. (1982). D-Fenfluramine and D-norfenfluramine reduce food intake by acting on different serotonin mechanisms in the rat brain. Pharmacological Research Communications, 14(7), 671-678. [Link]
-
Rothman, R. B., Clark, R. D., Partilla, J. S., & Baumann, M. H. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. The Journal of Pharmacology and Experimental Therapeutics, 305(3), 1191-1199. [Link]
-
Freed, L. M. (2020). NDA 212-102 (fenfluramine) Pharmacology/Toxicology Review. U.S. Food and Drug Administration. [Link]
-
Perucca, E., & Bialer, M. (2025). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia. [Link]
-
Bialer, M., et al. (2022). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? Pharmaceuticals, 15(11), 1362. [Link]
-
Sourbron, J., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Journal of Clinical Medicine, 11(15), 4539. [Link]
-
Cozzi, N. V., et al. (2025). Indan Analogs of Fenfluramine and Norfenfluramine Have Reduced Neurotoxic Potential. Pharmacology Biochemistry and Behavior. [Link]
-
Brueggeman, R., et al. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Journal of Clinical Medicine, 10(16), 3588. [Link]
-
Bialer, M., et al. (2022). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Pharmaceuticals, 15(11), 1362. [Link]
-
Clausing, P., et al. (1998). Fenfluramine and Norfenfluramine Levels in Brain Microdialysate, Brain Tissue and Plasma of Rats Administered Doses of d-Fenfluramine Known to Deplete 5-Hydroxytryptamine Levels in Brain. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Clausing, P., & Bowsher, R. R. (1995). Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride. Journal of Chromatography B: Biomedical Sciences and Applications, 667(2), 205-215. [Link]
-
Cozzi, N. V., et al. (1998). Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential. Pharmacology Biochemistry and Behavior, 59(3), 709-715. [Link]
-
Sheeni, Y., et al. (2025). Brain tissue concentrations of d‐ and l‐fenfluramine and their corresponding primary metabolites d‐ and l‐norfenfluramine following of a single 20 mg/kg, i.p., dose of each individual enantiomer of fenfluramine in rats. Epilepsia. [Link]
-
Hasan, M., & Ali, S. F. (1982). Experimental neurotoxicity of the anorectic fenfluramine. I. A fine structural model for cerebral lysosomal storage and neuroglial reaction. Experimental Pathology, 21(2), 89-100. [Link]
-
Gheyas, F., et al. (2020). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 8(5), e00646. [Link]
-
Bonhomme, N., et al. (1995). In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool. Biochemical Pharmacology, 50(6), 777-784. [Link]
-
Schechter, M. D. (1988). Functional consequences of fenfluramine neurotoxicity. Pharmacology Biochemistry and Behavior, 31(2), 433-437. [Link]
-
Bialer, M., et al. (2022). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? The Hebrew University of Jerusalem Research Portal. [Link]
-
De Deurwaerdère, P., et al. (1997). Simultaneous effects of local dexfenfluramine application on extracellular glutamate and serotonin levels in rat frontal cortex: a reverse microdialysis study. Journal of Neurochemistry, 68(1), 213-220. [Link]
-
Westerink, B. H., & De Vries, J. B. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Life Sciences, 41(7), 861-864. [Link]
-
Switzer, R. C. (2014). Histological Markers of Neurotoxicity (Nonfluorescent). ResearchGate. [Link]
-
Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Reviews in the Neurosciences, 20(2), 129-152. [Link]
-
Gheyas, F., et al. (2020). In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. Pharmacology Research & Perspectives, 8(5), e00645. [Link]
- Greve, B., et al. (2018). Fenfluramine compositions and methods of preparing the same.
Sources
- 1. Comparative serotonin neurotoxicity of the stereoisomers of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Norfenfluramine Peak Resolution
Welcome to the technical support center for the analysis of norfenfluramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing High-Performance Liquid Chromatography (HPLC) parameters to achieve superior resolution of norfenfluramine peaks.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for norfenfluramine analysis?
A1: The most prevalent method is reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection. A typical setup involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (commonly acetonitrile).[1] Detection is often performed at a low UV wavelength, such as 210 nm, to achieve good sensitivity.[1]
Q2: Why is achieving good peak shape for norfenfluramine challenging?
A2: Norfenfluramine is a primary amine, which makes it a basic compound.[2] Basic compounds can exhibit poor peak shape, often characterized by tailing, on traditional silica-based stationary phases. This is due to strong interactions between the positively charged amine group and negatively charged residual silanol groups on the silica surface.[3]
Q3: What are the key parameters to focus on for optimizing norfenfluramine peak resolution?
A3: The critical parameters to optimize are:
-
Mobile Phase Composition: The type and concentration of the organic modifier, and the pH and ionic strength of the aqueous buffer.
-
Stationary Phase: The choice of column, including the type of packing material (e.g., C18, C8) and whether it is end-capped.
-
Flow Rate: Affects analysis time and efficiency.
-
Column Temperature: Can influence selectivity and peak shape.
-
Detection Wavelength: Crucial for sensitivity and specificity.
Q4: Is a chiral separation necessary for norfenfluramine?
A4: Yes, if you need to quantify the individual enantiomers (d- and l-norfenfluramine).[4][5] Since enantiomers have identical physical and chemical properties in an achiral environment, a chiral stationary phase (CSP) or a chiral mobile phase additive is required to resolve them.[6][7] Polysaccharide-based CSPs are widely used for this purpose.[8]
Troubleshooting Guide: Resolving Common Norfenfluramine Peak Issues
This section addresses specific problems you might encounter during your HPLC analysis of norfenfluramine and provides a systematic approach to resolving them.
Issue 1: Peak Tailing
Symptom: The norfenfluramine peak is asymmetrical, with a drawn-out tail.
Causality: Peak tailing for basic compounds like norfenfluramine is often caused by secondary interactions with active silanol groups on the stationary phase.[3] At a mobile phase pH below the pKa of the silanols (around 3.5-4.5), they are protonated and less likely to interact with the protonated amine of norfenfluramine. However, at mid-range pH, ionized silanols can strongly interact with the analyte, leading to tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for norfenfluramine peak tailing.
Detailed Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a range of 2.5-3.5 will ensure that the majority of silanol groups are protonated, minimizing secondary interactions.[3] Use a suitable buffer, such as phosphate or citrate, to maintain a stable pH.
-
Use an Appropriate Column: Employ a high-quality, end-capped C18 or C8 column. End-capping masks many of the residual silanol groups. Alternatively, consider columns specifically designed for the analysis of basic compounds.
-
Optimize Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to shield the analyte from interacting with the stationary phase.
-
Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, leading to improved peak symmetry.
Issue 2: Poor Resolution Between Norfenfluramine and Other Components
Symptom: The norfenfluramine peak is not fully separated from an adjacent peak (e.g., the parent drug fenfluramine or an internal standard).
Causality: Inadequate resolution is a result of insufficient selectivity and/or efficiency of the chromatographic system. Selectivity (α) is the ability of the system to differentiate between two analytes, while efficiency (N) relates to the narrowness of the peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Modify Mobile Phase Strength:
-
Decrease Organic Modifier Concentration: This will increase the retention time of all components, potentially improving separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry (e.g., phenyl-hexyl or embedded polar group) may provide the necessary selectivity.
-
Adjust Flow Rate: Lowering the flow rate generally increases column efficiency and can improve resolution, at the cost of longer analysis times.
-
Vary Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting both efficiency and selectivity.[8]
Issue 3: Peak Fronting
Symptom: The norfenfluramine peak is asymmetrical with a leading edge that is less steep than the trailing edge.
Causality: Peak fronting is less common than tailing for basic compounds but can occur due to column overload, where the concentration of the analyte is too high for the stationary phase to handle linearly. It can also be caused by a void or channel in the column packing.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and re-inject. If the peak shape improves, the original sample was likely overloaded.
-
Check for Column Voids: A sudden pressure drop or a significant loss of efficiency can indicate a column void.[3] If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help. In many cases, the column will need to be replaced.
Quantitative Data Summary
The following table provides a hypothetical example of how different mobile phase compositions can affect the resolution (Rs), tailing factor (Tf), and retention time (Rt) of norfenfluramine and a closely eluting impurity.
| Mobile Phase Composition (Acetonitrile:Buffer, pH 3.0) | Retention Time (Rt) of Norfenfluramine (min) | Tailing Factor (Tf) of Norfenfluramine | Resolution (Rs) between Norfenfluramine and Impurity |
| 40:60 | 8.5 | 1.8 | 1.2 |
| 35:65 | 10.2 | 1.5 | 1.8 |
| 30:70 | 12.8 | 1.3 | 2.5 |
| 35:65 with 0.1% TEA | 10.5 | 1.1 | 1.9 |
Analysis: As the percentage of the organic modifier (acetonitrile) decreases, the retention time increases, and both the tailing factor and resolution improve. The addition of triethylamine (TEA) significantly improves the peak shape (lower tailing factor) with a minimal impact on retention and resolution in this example.
Experimental Protocol: Chiral Separation of Norfenfluramine Enantiomers
This protocol outlines a starting point for developing a chiral HPLC method for the separation of d- and l-norfenfluramine.
Objective: To resolve the enantiomers of norfenfluramine using a chiral stationary phase.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-R)[5]
-
d,l-Norfenfluramine standard
-
HPLC-grade acetonitrile, methanol, and water
-
Buffer salts (e.g., potassium phosphate)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to a suitable value). Degas the mobile phase before use.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the d,l-norfenfluramine standard in the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Injection and Data Acquisition: Inject the sample and acquire the chromatogram. Monitor the effluent at a suitable UV wavelength (e.g., 210 nm).
-
Method Optimization:
-
Mobile Phase Composition: Vary the ratio of the organic modifier to the aqueous buffer.
-
Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution.
-
Temperature: Investigate the effect of column temperature on the separation.[8]
-
Validation: Once an optimized method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9][10] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11][12][13]
References
-
Caccia, S. (1998). New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 249-258. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Gross, A. S., Phillips, A. C., Boutagy, J., & Shenfield, G. M. (1993). Determination of dexfenfluramine and nordexfenfluramine in urine by high-performance liquid chromatography using ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications, 621(1), 115-120. [Link]
-
Jain, D., et al. (2013). HPLC method validation for pharmaceuticals: a review. International Journal of Universal Pharmacy and Bio Sciences, 2(4), 1-13. [Link]
-
GMP SOP. (n.d.). HPLC Method Development & Validation Procedure. [Link]
-
El-Kosasy, A. M., et al. (2001). Chiral HPLC Determination of dl-Fenfluramine and dl- Norfenfluramine in Biological Fluids Using DIB-Cl as a Label. Biological and Pharmaceutical Bulletin, 24(11), 1233-1237. [Link]
-
Patel, S., & Patel, N. J. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. [Link]
-
Dong, M. W., & Kou, D. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 636-645. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 27(19), 6539. [Link]
-
El-Kosasy, A. M., et al. (2001). High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines using 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride as a label. Biomedical Chromatography, 15(6), 379-388. [Link]
-
El-Kosasy, A. M., et al. (2001). High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines using 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride as a label. Biomedical Chromatography, 15(6), 379-388. [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Pharmaceutical Updates. (2022). HPLC Troubleshooting. [Link]
-
Pirkle, W. H., & Pochapsky, T. C. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Journal of Chromatography A, 322, 209-217. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Aslan, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1), 22-29. [Link]
-
El-Kosasy, A. M., et al. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 762(2), 195-205. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Physical Science and Technology (3rd ed., pp. 789-802). [Link]
-
Singh, R., et al. (2013). Validation of High Performance Liquid Chromatographic Method for the Simultaneous Determination of Common Cough and Cold Ingredients in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research, 4(8), 3128-3135. [Link]
-
Ahmed, S. H., et al. (2020). Development of a Method for Determination of Diphenhydramine HCl and Ibuprofen in Pharmaceutical Preparations (Tablets). Systematic Reviews in Pharmacy, 11(10), 225-231. [Link]
-
Kumar, S., et al. (2021). A Novel RP-HPLC Method Development and its Validation for Assay of Chlorpheniramine Maleate Injection. International Journal of Recent Scientific Research, 12(6), 42084-42089. [Link]
Sources
- 1. Determination of dexfenfluramine and nordexfenfluramine in urine by high-performance liquid chromatography using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. gmpsop.com [gmpsop.com]
- 12. actascientific.com [actascientific.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Variability in Behavioral Responses to Norfenfluramine Hydrochloride
Welcome to the technical support center for norfenfluramine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the inherent variability in behavioral responses observed during experimentation with this potent serotonergic agent. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to conduct robust and reproducible research.
Norfenfluramine, the primary active metabolite of fenfluramine, is a powerful tool in neuroscience research due to its function as a serotonin and norepinephrine-releasing agent and its agonist activity at several serotonin receptors.[1] However, its complex pharmacology can lead to significant variability in behavioral outcomes. This guide will help you identify the potential sources of this variability and provide actionable solutions.
Core Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common issues encountered in the lab.
Q1: Why am I observing high inter-individual variability in the anorectic (appetite-suppressing) effects of norfenfluramine?
A1: This is a frequent challenge. The variability often stems from a combination of metabolic, environmental, and genetic factors.
Underlying Causes & Solutions:
-
Metabolic Differences: Norfenfluramine is a metabolite of fenfluramine, and its formation is dependent on cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP2B6, and CYP1A2.[2][3] The activity of these enzymes can vary significantly between individuals and animal strains, leading to different plasma and brain concentrations of the active compound.
-
Solution: When using animal models, select a genetically homogenous strain to minimize this variability. If working with human subjects or diverse animal populations, consider genotyping for relevant CYP polymorphisms.
-
-
Diet and Habituation: The composition of the diet and the animal's dietary history can significantly influence the anorectic effects of serotonergic agents.[4][5] Animals habituated to highly palatable, high-fat diets may show a different response compared to those on standard chow.[5][6]
-
Solution: Standardize the diet for all experimental subjects for a significant period before the study begins. Document the macronutrient composition of the diet in your experimental records. Consider conducting a food preference test to see if norfenfluramine's effects are specific to certain types of food.[7]
-
-
Sex Differences: The serotonin system exhibits significant sexual dimorphism.[8] Females, for instance, have been shown to have different serotonin synthesis rates and receptor densities compared to males.[8] This can lead to sex-specific responses to serotonergic drugs like norfenfluramine.[9][10]
-
Solution: Always include both sexes in your initial studies or provide a strong justification for using only one sex. Analyze data for males and females separately to identify any sex-specific effects.
-
Q2: My results show a bimodal distribution, with some subjects responding strongly and others showing little to no effect. What could be the cause?
A2: A bimodal distribution often points to a significant, categorical variable that is not being accounted for in your experimental design.
Underlying Causes & Solutions:
-
Pharmacokinetic Drug-Drug Interactions: If subjects are on concomitant medications, there is a high potential for drug interactions that can alter the metabolism of norfenfluramine. For example, inhibitors of CYP2D6 can significantly increase the plasma concentration of norfenfluramine.[11][12][13]
-
Solution: Obtain a detailed history of all medications and supplements the subjects are taking. If possible, exclude subjects on medications known to interact with CYP2D6. In animal studies, ensure that no other compounds are being administered that could interfere with norfenfluramine's metabolism.
-
-
Genetic Polymorphisms: As mentioned earlier, polymorphisms in genes encoding for metabolic enzymes (like CYP2D6) or serotonin transporters and receptors can lead to distinct responder and non-responder phenotypes.
-
Solution: If feasible, incorporate genetic screening into your subject selection criteria. This can help in stratifying your population and may reveal why certain individuals respond differently.
-
Q3: I'm observing inconsistent locomotor activity in my animal models after norfenfluramine administration. Sometimes it's suppression, other times it's hyperactivity.
A3: This variability in locomotor response can be perplexing but is often dose- and context-dependent.
Underlying Causes & Solutions:
-
Complex Receptor Activation Profile: Norfenfluramine is not just a serotonin releaser; it's also a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] The net effect on locomotor activity depends on the balance of activation of these different receptor subtypes, which can vary with dose. While generally associated with decreased motor activity, some studies have noted that other serotonin-releasing agents can cause hyperactivity.[14]
-
Solution: Conduct a thorough dose-response study to characterize the effects of norfenfluramine on locomotor activity in your specific model and experimental setup. Start with low doses and gradually increase to find a dose that produces a consistent effect.
-
-
Time-Dependent Effects: The behavioral effects of norfenfluramine can change over time as the drug is metabolized and distributed. The parent compound, fenfluramine, and its metabolite, norfenfluramine, can have different onsets and durations of action.[15][16]
-
Solution: Implement a time-course study where you measure behavioral responses at multiple time points after drug administration. This will help you identify the peak time of action and any biphasic effects.
-
Frequently Asked Questions (FAQs)
General Pharmacology
-
What is the primary mechanism of action of norfenfluramine hydrochloride? Norfenfluramine hydrochloride acts as a serotonin-norepinephrine releasing agent (SNRA).[1] It promotes the release of serotonin and norepinephrine from nerve terminals and also inhibits their reuptake.[17][18] Additionally, it is a potent agonist of serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1]
-
How does norfenfluramine differ from its parent compound, fenfluramine? Norfenfluramine is the primary active metabolite of fenfluramine.[19][20] While both are serotonin-releasing agents, norfenfluramine is a more potent norepinephrine and dopamine releaser.[1] It also has a much higher affinity for 5-HT2 series receptors.[1][21]
Experimental Design & Protocols
-
What is a standard dose range for norfenfluramine in rodent models? Effective doses in rodent models for antiseizure activity have been reported to range from 4 to 32 mg/kg.[17] For behavioral studies, it is crucial to perform a dose-response curve to determine the optimal dose for the specific behavior being investigated.
-
What is the recommended route of administration? In animal models, norfenfluramine hydrochloride is typically administered via oral gavage or intraperitoneal injection.[22] The choice of route can affect the pharmacokinetics of the compound, so it should be kept consistent throughout a study.
-
How should I prepare and store norfenfluramine hydrochloride solutions? Norfenfluramine hydrochloride should be dissolved in a suitable vehicle like 0.9% saline or sterile water.[23] It is generally stable under normal conditions of light, air, and heat.[24] For long-term storage, it is advisable to follow the manufacturer's recommendations, which typically involve storing at +5°C.[25]
Data Interpretation
-
Are there known sex differences in the response to norfenfluramine? Yes, sex-related differences in response to serotonergic drugs are well-documented.[9][10][26] Females may exhibit a greater response to serotonergic agents.[9][10] It is highly recommended to include both sexes in your studies and analyze the data accordingly.
-
Can diet affect the behavioral outcomes of my study? Absolutely. The composition of the diet can influence the anorectic effects of norfenfluramine.[4][5] Long-term habituation to a particular diet can alter food preferences and the animal's response to appetite suppressants.[5][6]
Visualizations & Data
Troubleshooting Workflow for Response Variability
The following diagram outlines a logical workflow for troubleshooting inconsistent behavioral responses to norfenfluramine.
Caption: A workflow diagram for troubleshooting variability.
Key Pharmacokinetic Parameters of Fenfluramine and Norfenfluramine
The following table summarizes key pharmacokinetic parameters for fenfluramine and its active metabolite, norfenfluramine, in humans. Note that these values can vary significantly across different species.
| Parameter | Fenfluramine | Norfenfluramine | Reference(s) |
| Primary Metabolic Pathway | N-deethylation | Further deamination and oxidation | [24] |
| Primary Metabolizing Enzymes | CYP1A2, CYP2B6, CYP2C19, CYP2D6 | N/A | [2][3] |
| Elimination Half-life (t½) | ~20 hours | ~34 hours | [27] |
| Time to Steady State | 4-8 days | 4-8 days | [27] |
Detailed Experimental Protocols
Protocol: Measurement of Food Intake in Rodents
This protocol provides a basic framework for assessing the anorectic effects of norfenfluramine.
Materials:
-
Single-housed rodent cages
-
Standard rodent chow or specialized diet
-
Calibrated digital scale
-
Norfenfluramine hydrochloride
-
Vehicle (e.g., 0.9% saline)
Procedure:
-
Acclimation: Individually house the animals for at least 3-5 days before the experiment to acclimate them to the new environment and reduce stress.[4]
-
Baseline Measurement: For 3-5 consecutive days before drug administration, measure and record the daily food intake for each animal to establish a stable baseline.[4]
-
At the same time each day, remove the food hopper from the cage.
-
Weigh the remaining food and any spillage.
-
Subtract this weight from the initial weight of the food provided to calculate the 24-hour food consumption.
-
Provide a pre-weighed amount of fresh food for the next 24-hour period.
-
-
Drug Administration: On the test day, administer norfenfluramine or vehicle at the predetermined dose and route.
-
Post-Administration Measurement: Measure food intake at several time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to capture the full time course of the anorectic effect.
-
Data Analysis: Compare the food intake in the norfenfluramine-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
References
- Kornstein, S. G., & Sloan, D. M. (Eds.). (2003). Sex differences in depression.
- Grokipedia. (n.d.). Norfenfluramine.
- Carcedo, R. J., et al. (2021).
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Fenfluramine in Animal Models.
- Sourbron, J., et al. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1189532.
- Wikipedia. (2023, December 1). Norfenfluramine.
- Wikipedia. (2023, November 28). Fenfluramine.
- Guzman-Parra, J., et al. (2021). Sex Differences in Responses to Antidepressant Augmentations in Treatment-Resistant Depression. International Journal of Neuropsychopharmacology, 24(10), 789–796.
- BenchChem. (n.d.). How to mitigate Fenfluramine-induced appetite suppression in animal studies.
- Martin, P., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. Pharmacology Research & Perspectives, 10(3), e00959.
- Kornstein, S. G. (2007). Sex-related differences in antidepressant response: When to adjust treatment.
- Caccia, S., et al. (1985). Pharmacokinetics of fenfluramine and norfenfluramine in volunteers given d- and DL-fenfluramine for 15 days. European Journal of Clinical Pharmacology, 29(2), 221–224.
- Martin, P., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 10(3), e00958.
- National Center for Biotechnology Inform
- Erenburg, N., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(6), 1673–1683.
- Bialer, M., et al. (2022). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Pharmaceuticals, 15(11), 1386.
- Wales, J. K. (1980). The effect of fenfluramine on weight loss during restricted dietary regimes. International Journal of Obesity, 4(2), 127–132.
- American Epilepsy Society. (2023).
- Caccia, S., et al. (1985). Pharmacokinetics of fenfluramine and norfenfluramine in volunteers given d- and dl-fenfluramine for 15 days. European journal of clinical pharmacology, 29(2), 221-224.
- Cross, L. (2025).
- BenchChem. (n.d.). A protocol for assessing the cognitive effects of Fenfluramine in rodent models.
- Choi, S., et al. (2022). The anorexic effect of DL-fenfluramine is dependent on animals' habituation to different food types. Frontiers in Behavioral Neuroscience, 16, 966931.
- MedChemExpress. (n.d.). Norfenfluramine hydrochloride.
- MedChemExpress. (n.d.).
- Fletcher, P. J., et al. (1995). Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release. Psychopharmacology, 117(4), 463–471.
- Bonanomi, G., et al. (1998). In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(4), 401–408.
- Schechter, M. D. (1990). Temporal differences in behavioral effect of fenfluramine and norfenfluramine. Pharmacology Biochemistry and Behavior, 35(3), 527–531.
- Wurtman, J. J., & Wurtman, R. J. (1979). Effect of (+)- Or (-)
- Choi, S., et al. (2022). The anorexic effect of DL-fenfluramine is dependent on animals' habituation to different food types. Frontiers in behavioral neuroscience, 16, 966931.
- Google Patents. (n.d.). US10947183B2 - Fenfluramine compositions and methods of preparing the same.
- Schechter, M. D. (1991). Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation. Pharmacology Biochemistry and Behavior, 39(2), 333–337.
- von Moltke, L. L., et al. (1998). Appetite suppressant drugs as inhibitors of human cytochromes P450: in vitro inhibition of P450-2D6 by D- and L-fenfluramine, but not phentermine. Journal of Clinical Psychopharmacology, 18(4), 338–341.
- Klivon. (n.d.). Norfenfluramine Hydrochloride | CAS Number 673-18-7.
- Martin, P., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology research & perspectives, 10(3), e00958.
- Brookes, L. G., et al. (1972). Fenfluramine: a review of its pharmacological properties and therapeutic efficacy in obesity. Drugs, 3(3), 205–234.
- Rothman, R. B., & Baumann, M. H. (2009). Serotonin releasing agents. Pharmacology & therapeutics, 121(1), 47-59.
- Maw, G., & Fagiolini, A. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 2D6 Enzyme and Relevant Drug Interactions.
- Coccaro, E. F., et al. (1996). Abnormal behavioral responses to fenfluramine in patients with affective and personality disorders. Correlation with increased serotonergic responsivity.
- Taylor & Francis. (n.d.). Serotonin releasing agent – Knowledge and References.
- Prakash, S., & Gaskins, J. D. (2016). Demystifying serotonin syndrome (or serotonin toxicity).
- ClinPGx. (n.d.). norfenfluramine.
- Langley, C., et al. (2024). Direct serotonin release in humans shapes aversive learning and inhibition.
- News-Medical.Net. (2024, August 14).
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | The anorexic effect of DL-fenfluramine is dependent on animals' habituation to different food types [frontiersin.org]
- 6. The anorexic effect of DL-fenfluramine is dependent on animals' habituation to different food types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of (+)- or (-)-enantiomers of fenfluramine or norfenfluramine on nutrient selection by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youthneuropsychology.com [youthneuropsychology.com]
- 9. Sex differences in the psychopharmacological treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sex-Related Differences in Pharmacological Response to CNS Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Appetite suppressant drugs as inhibitors of human cytochromes P450: in vitro inhibition of P450-2D6 by D- and L-fenfluramine, but not phentermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Temporal differences in behavioral effect of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
- 18. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. Fenfluramine - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. klivon.com [klivon.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Pharmacokinetics of fenfluramine and norfenfluramine in volunteers given D- and DL-fenfluramine for 15 days - PubMed [pubmed.ncbi.nlm.nih.gov]
managing dose-limiting toxicity of norfenfluramine hydrochloride in vivo
Technical Support Center: Norfenfluramine Hydrochloride
A Guide to Managing Dose-Limiting Toxicity in In Vivo Research
Welcome to the technical support center for researchers utilizing norfenfluramine hydrochloride. As a potent serotonergic agent and the primary active metabolite of fenfluramine, norfenfluramine is a valuable tool for neuropharmacological and other biomedical research.[1][2] However, its powerful mechanism of action necessitates a thorough understanding and proactive management of its potential dose-limiting toxicities.
This guide is designed by application scientists to provide you with practical, field-proven insights and troubleshooting strategies. Our goal is to help you design robust experiments, anticipate potential challenges, and ensure the integrity of your data and the welfare of your animal subjects. We will move from foundational knowledge into specific, actionable troubleshooting for the most critical toxicities you may encounter.
Section 1: Foundational FAQs
This section addresses the most common initial questions regarding norfenfluramine's properties and key toxicities.
Q1: What is the primary mechanism of action for norfenfluramine hydrochloride?
A1: Norfenfluramine hydrochloride is a serotonin-norepinephrine releasing agent (SNRA).[1] It potently increases the synaptic levels of serotonin and, to a lesser extent, norepinephrine by disrupting vesicular storage and reversing transporter function.[2][3] Critically for toxicity, it is also a direct and potent agonist of serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, with its affinity for these receptors being far greater than its parent compound, fenfluramine.[1]
Q2: What are the principal dose-limiting toxicities of norfenfluramine in in vivo models?
A2: The primary dose-limiting toxicities are cardiovascular and neurological. The most significant concerns, which led to the withdrawal of its parent drug fenfluramine from the market for appetite suppression, are valvular heart disease (VHD) and pulmonary arterial hypertension (PAH) .[4][5] Other key toxicities include dose-dependent increases in blood pressure, serotonin syndrome, potential long-term serotonergic neurotoxicity, and significant decreases in appetite and body weight.[6][7][8]
Q3: Which specific receptor is most implicated in the severe cardiovascular side effects?
A3: The serotonin 5-HT2B receptor is the primary culprit.[1][4] Norfenfluramine's high-affinity agonism at 5-HT2B receptors, which are highly expressed on cardiac valve fibroblasts, stimulates myofibroblast proliferation and extracellular matrix deposition (fibrosis).[2][4] This process thickens the valve leaflets, leading to valvular regurgitation and heart failure.[1][4]
Q4: Do the different stereoisomers of norfenfluramine carry the same toxicity risk?
A4: No, they do not. The cardiovascular and neurotoxic risks are primarily associated with the d-enantiomer (dexnorfenfluramine) .[9][10] Studies in mice have shown that while all enantiomers possess antiseizure activity, d-norfenfluramine has the highest neurotoxicity and the lowest protective index.[9] In rats, d-norfenfluramine caused significantly greater and more long-lasting depletion of serotonergic markers compared to d-fenfluramine, while the l-enantiomers had no significant effect at the same dose.[10] This stereoselective toxicity is a critical consideration for experimental design.
Section 2: Troubleshooting Guide: Cardiovascular Toxicity
Cardiovascular adverse events are the most serious risk when working with norfenfluramine. Proactive monitoring and swift intervention are essential.
Q1: We are observing a sustained, dose-dependent increase in blood pressure in our rat model. What is the mechanism and how can we mitigate this?
A1: This is an expected pharmacodynamic effect. The pressor effect of norfenfluramine is primarily mediated by the activation of 5-HT2A receptors on arterial smooth muscle, causing vasoconstriction.[6]
Troubleshooting Steps:
-
Confirm Measurement Accuracy: High variability in blood pressure can be caused by animal stress, especially with tail-cuff methods.[11] Ensure a sufficient acclimatization period and a consistent, quiet environment. For high-precision studies, radiotelemetry is the gold standard for monitoring conscious, unrestrained animals, as it minimizes stress-induced fluctuations.[11]
-
Establish a Dose-Response Curve: Conduct a careful dose-escalation study to identify the lowest dose that achieves your desired central nervous system effect without causing unacceptable hypertension.
-
Consider Mechanistic Studies: To confirm the 5-HT2A involvement in your model, the 5-HT2A antagonist ketanserin has been shown to abolish the pressor response to norfenfluramine.[6] This can be a useful tool for dissecting central effects from peripheral cardiovascular effects.
Q2: We are planning a long-term study (several weeks to months). How can we proactively monitor for the development of valvular heart disease (VHD) and pulmonary arterial hypertension (PAH)?
A2: Long-term exposure, even at lower doses, increases the risk of 5-HT2B-mediated VHD and PAH.[12] A structured, longitudinal monitoring plan using non-invasive imaging is the standard of care in both preclinical and clinical settings.
Monitoring Protocol:
-
Baseline Echocardiography: Perform a comprehensive echocardiogram on all animals before the first dose of norfenfluramine. This is crucial for excluding pre-existing abnormalities and establishing a valid baseline for each subject.
-
Serial Monitoring: Conduct follow-up echocardiograms at regular intervals (e.g., every 4-6 weeks) throughout the study and at termination. The FINTEPLA® (fenfluramine) clinical trials in children utilize a schedule of an initial follow-up after 4-6 weeks and then every 3 months thereafter, which can be adapted for preclinical timelines.[12]
-
Key Parameters to Assess: Focus on the parameters outlined in the table below.
| Parameter Category | Key Measurements | Indication of Toxicity |
| Valvular Morphology | Leaflet thickness, mobility, and coaptation of mitral and aortic valves. | Increased leaflet thickness, restricted motion, presence of nodular lesions. |
| Valvular Function | Color Doppler assessment of regurgitation across all four cardiac valves. | New or worsening (mild, moderate, severe) valvular regurgitation. |
| Pulmonary Pressure | Tricuspid regurgitation (TR) jet velocity to estimate pulmonary artery systolic pressure (PASP). | An elevated TR jet velocity suggesting an increase in PASP. |
| Cardiac Dimensions | Left and right ventricular size and function. | Dilation or hypertrophy indicating pressure or volume overload. |
This proactive monitoring system is self-validating. By comparing on-treatment scans to each animal's own baseline, you can confidently identify compound-related changes versus inter-animal variability.
Q3: An animal in our chronic study has developed mild mitral regurgitation on an echocardiogram. What is the appropriate course of action?
A3: The detection of even mild, new-onset valvular regurgitation is a significant finding and a clear sign of cardiotoxicity.
Immediate Actions:
-
Dose Reduction/Cessation: The most critical first step is to immediately lower the dose or, preferably, cease administration of norfenfluramine for that animal. Some evidence suggests that fenfluramine-induced valvular lesions may regress after drug withdrawal, though this is not guaranteed.[5][13]
-
Increase Monitoring Frequency: Increase the frequency of echocardiographic monitoring for the affected animal (e.g., every 1-2 weeks) to track the progression or regression of the finding.
-
Cohort Analysis: Carefully re-examine the echocardiograms of all other animals in the same dose group for subtle changes. Consider whether the dose for the entire cohort needs to be adjusted.
-
Histopathology: Ensure that terminal sample collection includes detailed histopathological analysis of all four cardiac valves to correlate functional changes with cellular-level fibrosis.
Signaling Pathway of 5-HT2B-Mediated Cardiac Fibrosis
Caption: A decision workflow for managing toxicities during in vivo experiments.
References
-
Fenfluramine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Norfenfluramine - Grokipedia. (n.d.). Grokipedia. [Link]
-
Norfenfluramine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Montani, D., Seferian, A., Savale, L., Simonneau, G., & Humbert, M. (2013). Drug-induced pulmonary arterial hypertension: a recent outbreak. European Respiratory Review, 22(129), 244–250. [Link]
-
Norfenfluramine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
-
Sourbron, J., Klenner, S., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms? Epilepsia Open, 8(S1), 13–21. [Link]
-
Ni, W., Li, M. W., Thakali, K., Fink, G. D., & Watts, S. W. (2004). The fenfluramine metabolite (+)-norfenfluramine is vasoactive. The Journal of Pharmacology and Experimental Therapeutics, 309(2), 845–852. [Link]
-
Gurtner, H. P. (1999). Fatal pulmonary arterial hypertension associated with phenylpropanolamine exposure. The American Journal of Cardiology, 84(5), 617. [Link]
-
FDA. (2020). 212102Orig1s000. accessdata.fda.gov. [Link]
-
Boyd, B., Smith, S., & Mistry, P. (2022). In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. Pharmacology Research & Perspectives, 10(3), e00959. [Link]
-
Robiolio, P. A., et al. (1999). Primary pulmonary hypertension and fenfluramine use. Chest, 115(1), 285-286. [Link]
-
Sullivan, J., et al. (2020). Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long-term open-label safety extension study. Epilepsia, 61(9), 1947-1954. [Link]
-
FINTEPLA® (fenfluramine) oral solution. (n.d.). U.S. Food and Drug Administration. [Link]
-
Simonneau, G., et al. (1998). Primary pulmonary hypertension associated with the use of fenfluramine derivatives. Chest, 114(3 Suppl), 195S-199S. [Link]
-
G.A., C., & E., P. (2021). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? Molecules, 26(17), 5345. [Link]
-
Z.I., K., et al. (2023). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia Open, 8(3), 963-973. [Link]
-
Fintepla (fenfluramine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]
-
Johnson, M. P., & Nichols, D. E. (1989). Comparative serotonin neurotoxicity of the stereoisomers of fenfluramine and norfenfluramine. Pharmacology, Biochemistry, and Behavior, 33(1), 105–109. [Link]
-
FINTEPLA® Prescribing Information. (n.d.). UCB-USA.com. [Link]
-
Fedson, S. E., & Rich, S. (2000). Anorexigen-related cardiopulmonary toxicity. The American Journal of the Medical Sciences, 320(4), 253–257. [Link]
-
Fintepla: Side effects and how to manage them. (2024). Medical News Today. [Link]
-
Boyd, B., Smith, S., & Mistry, P. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 10(3), e00958. [Link]
-
FINTEPLA® LGS Safety & Adverse Reactions. (n.d.). Fintepla HCP. [Link]
-
Eddahibi, S., et al. (2001). Anorexigen-induced pulmonary hypertension and the serotonin (5-HT) hypothesis: lessons for the future in pathogenesis. Respiratory Research, 2(4), 217–220. [Link]
-
Callaway, C. W., Wing, L. L., Nichols, D. E., & Geyer, M. A. (1993). Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release. Psychopharmacology, 111(2), 169–178. [Link]
-
Caccia, S., et al. (1985). Single- and multiple-dose kinetics of d-fenfluramine in rats given anorectic and toxic doses. Xenobiotica, 15(10), 865–872. [Link]
-
Boyd, B., Smith, S., & Mistry, P. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 10(3), e00958. [Link]
-
Mason, P. J., Morris, V. A., & Balcezak, T. J. (2000). Serotonin syndrome. Presentation of 2 cases and review of the literature. Medicine, 79(4), 201-209. [Link]
-
Fuller, R. W., Snoddy, H. D., & Robertson, D. W. (1988). Effects of Fenfluramine and Norfenfluramine on Brain Serotonin Metabolism in Rats. Research Communications in Substances of Abuse, 9(2). [Link]
-
Ghodke-Puranik, Y., & Puranik, A. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Children, 9(8), 1184. [Link]
-
Simon, L. V., & Keenaghan, M. (2024). Serotonin Syndrome. StatPearls. [Link]
-
Bonanno, G., et al. (1998). In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(3), 263–270. [Link]
-
Boyd, B., Smith, S., & Mistry, P. (2022). In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. Pharmacology Research & Perspectives, 10(3), e00959. [Link]
-
Baldo, A., & Isbister, G. K. (2024). Management of serotonin syndrome (toxicity). Australian Prescriber, 47(3), 94–98. [Link]
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Fenfluramine - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Anorexigen-related cardiopulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The fenfluramine metabolite (+)-norfenfluramine is vasoactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Fintepla: Side effects and how to manage them [medicalnewstoday.com]
- 9. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative serotonin neurotoxicity of the stereoisomers of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long‐term open‐label safety extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Primary pulmonary hypertension and fenfluramine use - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of norfenfluramine hydrochloride stock solutions
Technical Support Center: Norfenfluramine Hydrochloride Stock Solutions
Welcome to the technical support center for norfenfluramine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the preparation, storage, and troubleshooting of norfenfluramine hydrochloride stock solutions. Our goal is to ensure the stability and reliability of your experimental reagents, thereby enhancing the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What is the optimal solvent and concentration for preparing a stable norfenfluramine hydrochloride stock solution?
Answer:
For maximum stability and utility in biological experiments, we recommend preparing a primary stock solution of norfenfluramine hydrochloride in high-purity dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. For applications requiring a non-DMSO solvent, sterile phosphate-buffered saline (PBS) at a pH of 6.5-7.4 can be used, though with a shorter expected stability window.
Scientific Rationale:
Norfenfluramine hydrochloride, as a hydrochloride salt of a secondary amine, is generally soluble in water and polar organic solvents like ethanol and DMSO.[1][2] However, stability is a more complex issue than solubility.
-
DMSO: Anhydrous DMSO is an excellent choice because it is a non-protic solvent, which minimizes the risk of acid/base-catalyzed hydrolysis. It also effectively solvates the molecule, preventing precipitation at low temperatures (e.g., -20°C or -80°C).
-
Aqueous Buffers (e.g., PBS): While soluble, aqueous solutions present a higher risk of degradation over time. Norfenfluramine is a secondary amine, and such compounds can be susceptible to oxidative degradation.[3][4] The pH of the buffer is critical. Maintaining a slightly acidic to neutral pH (6.5-7.4) ensures the amine group remains largely protonated, which can offer some protection against oxidative pathways that target the lone pair of electrons on the nitrogen atom.[5][6]
Data Summary Table: Recommended Solvents & Conditions
| Solvent | Recommended Concentration | Storage Temperature | Expected Stability (Approx.) | Key Considerations |
| Anhydrous DMSO | 10-50 mM | -20°C or -80°C | > 6 months | Hygroscopic; use dry. Minimize freeze-thaw cycles. |
| Sterile PBS (pH 6.5-7.4) | 1-10 mM | 2-8°C | < 1 month | Prone to microbial growth. Prepare fresh. |
| Sterile Water | 1-10 mM | 2-8°C | < 2 weeks | pH is uncontrolled; less stable than buffered solutions. |
| Ethanol (Anhydrous) | 1-20 mM | -20°C | 3-6 months | Can be cytotoxic in some cell-based assays. |
Question 2: My norfenfluramine stock solution has developed a slight yellow tint. What caused this, and can I still use it?
Answer:
A yellow discoloration is a common indicator of degradation, most likely due to oxidation or photodegradation. We strongly advise against using a discolored solution, as the presence of degradants could lead to unpredictable and erroneous experimental results. The solution should be discarded, and a fresh stock should be prepared.
Scientific Rationale:
Secondary amines like norfenfluramine are susceptible to degradation pathways that produce chromophoric (color-absorbing) byproducts.
-
Oxidative Degradation: The primary mechanism is often oxidation.[7] Dissolved oxygen in the solvent, or exposure to atmospheric oxygen, can initiate free-radical reactions.[3][8] This process can be accelerated by the presence of trace metal ions (e.g., iron, copper) which can act as catalysts.[8] The initial step often involves the formation of an amine radical, which can lead to a variety of degradation products.[3]
-
Photodegradation: Aromatic amines can be sensitive to light, particularly in the UV spectrum.[9] Light exposure can provide the energy needed to initiate degradation, often through the formation of reactive oxygen species like hydroxyl radicals in aqueous solutions.[5][10] While fenfluramine HCl is noted to be generally stable in light, prolonged or high-intensity exposure, especially in solution, can lead to degradation.[11][12]
Troubleshooting Flowchart for Stock Solution Instability
Caption: Troubleshooting guide for common norfenfluramine HCl stock solution issues.
Question 3: How can I minimize degradation during long-term storage?
Answer:
Proper storage is paramount for maintaining the integrity of your norfenfluramine hydrochloride stock solution. The key principles are to limit exposure to oxygen, light, and water, and to minimize temperature fluctuations.
Experimental Protocol: Best Practices for Stock Solution Preparation and Storage
-
Weighing and Dissolution:
-
Use an analytical balance in a low-humidity environment. Norfenfluramine hydrochloride is a crystalline solid and can be hygroscopic.
-
Use high-purity, anhydrous-grade DMSO.
-
To minimize exposure to atmospheric oxygen, you can optionally sparge the solvent with an inert gas (e.g., argon or nitrogen) for 5-10 minutes before adding the compound.
-
-
Filtration (Optional but Recommended):
-
For critical applications, filter the stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter to remove any potential micro-precipitates or contaminants.
-
-
Aliquoting:
-
This is the most critical step for long-term stability. Dispense the stock solution into small, single-use aliquots in amber glass vials or polypropylene microcentrifuge tubes.
-
The volume of each aliquot should be appropriate for a single experiment to avoid repeated freeze-thaw cycles.
-
-
Sealing and Storage:
-
Seal the vials tightly. For extra protection, you can wrap the cap with paraffin film.
-
Store the aliquots in a light-protected container (e.g., a freezer box) at -20°C or, for maximum longevity, at -80°C.
-
Diagram: Key Degradation Pathways
Caption: Simplified overview of major degradation pathways for norfenfluramine.
Question 4: How can I verify the concentration and purity of an older stock solution?
Answer:
If there is any doubt about the stability of a stock solution, its concentration and purity should be re-verified before use. The gold standard for this is High-Performance Liquid Chromatography (HPLC). A simpler, though less specific, method is UV-Vis spectroscopy.
Scientific Rationale:
A stability-indicating analytical method is one that can separate the intact drug from its degradation products.[13][14]
-
HPLC: This is the preferred method. A reverse-phase HPLC method (e.g., using a C18 column) can separate norfenfluramine from potential, more polar degradation products. By comparing the peak area of the analyte in the aged sample to that of a freshly prepared standard of known concentration, you can accurately quantify the remaining active compound. The appearance of new peaks is a direct indication of degradation. Several HPLC methods have been developed for fenfluramine and norfenfluramine.[15][16]
-
UV-Vis Spectroscopy: Norfenfluramine has a characteristic UV absorbance due to its trifluoromethyl-substituted benzene ring. You can measure the absorbance spectrum of a diluted aliquot and compare it to a fresh standard. A decrease in absorbance at the λ_max suggests a loss of concentration. However, this method is less reliable because degradation products might also absorb at the same wavelength, potentially masking the loss of the parent compound.
Experimental Protocol: Stability Assessment by HPLC
-
Standard Preparation: Prepare a fresh stock solution of norfenfluramine hydrochloride at the same nominal concentration as the aged stock. Create a calibration curve by making serial dilutions of this new stock (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM).
-
Sample Preparation: Dilute an aliquot of the aged stock solution to fall within the range of the calibration curve.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at ~230-235 nm.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted aged sample.
-
Calculate the concentration of the aged sample using the calibration curve.
-
Assess purity by examining the chromatogram for any new peaks that are not present in the fresh standard. A purity of >98% is generally considered acceptable for most research applications.
-
References
-
Chen, Y., Hu, C., Hu, X., & Qu, J. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(8), 2760-2765. Available at: [Link]
-
ResearchGate. (2018). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Available at: [Link]
-
ACS Publications. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology. Available at: [Link]
-
Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at: [Link]
-
NILU. (2010). Atmospheric Degradation of Amines (ADA). Available at: [Link]
-
ResearchGate. (2013). Oxidative degradation of amines using a closed batch system. Available at: [Link]
-
ResearchGate. (n.d.). TABLE 1 . Photodegradation of Amine Drugs in the Presence of Natural... Available at: [Link]
-
ACS Publications. (1981). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem - NIH. (n.d.). Fenfluramine. Available at: [Link]
-
New Drug Approvals. (2021). Fenfluramine Hydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). Main pathway of metabolism of fenfluramine. Available at: [Link]
-
ResearchGate. (2013). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Available at: [Link]
- Google Patents. (n.d.). US10947183B2 - Fenfluramine compositions and methods of preparing the same.
-
PMC. (n.d.). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Available at: [Link]
-
YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. Available at: [Link]
-
ACS Publications. (2014). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. Available at: [Link]
-
PubMed. (1998). Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride. Available at: [Link]
-
Wikipedia. (n.d.). Norfenfluramine. Available at: [Link]
-
PubMed. (1988). The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
Augusta University Research Profiles. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Available at: [Link]
-
Save My Exams. (n.d.). Reactions of Amides. Available at: [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Available at: [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Available at: [Link]
-
ResearchGate. (2020). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Available at: [Link]
-
PubMed. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. Available at: [Link]
-
RJPT. (n.d.). Significance of Stability Studies on Degradation Product. Available at: [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]
-
ResearchGate. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]
-
AK Lectures. (n.d.). Hydrolysis of Amides. Available at: [Link]
-
Grokipedia. (n.d.). Norfenfluramine. Available at: [Link]
-
ResearchGate. (2023). Pharmacovigilance study on old drugs repurposed for rare diseases across different indications: the case of fenfluramine. Available at: [Link]
-
Altasciences. (n.d.). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. Available at: [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. Available at: [Link]
- Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
-
Chemistry Steps. (n.d.). Preparation of Amines. Available at: [Link]
Sources
- 1. CAS 673-18-7: Norfenfluramine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nilu.com [nilu.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. augusta.elsevierpure.com [augusta.elsevierpure.com]
interpreting unexpected off-target effects of norfenfluramine hydrochloride
Welcome to the technical support center for norfenfluramine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent serotonergic agent. Norfenfluramine, the primary active metabolite of fenfluramine, is a powerful tool for studying the serotonin system, but its utility can be complicated by significant off-target effects.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you interpret unexpected results and ensure the integrity of your experiments.
Introduction to Norfenfluramine's Pharmacology
Norfenfluramine primarily functions as a serotonin (5-HT) releasing agent and reuptake inhibitor.[1] It also demonstrates activity as a norepinephrine releasing agent and, at higher concentrations, a dopamine releasing agent.[1][3][4] However, its most clinically significant off-target activities stem from its potent agonism at serotonin 5-HT2B and 5-HT2C receptors, with moderate affinity for the 5-HT2A receptor.[2][3][5] The activation of 5-HT2B receptors, in particular, has been strongly linked to the development of cardiac valvulopathy and pulmonary hypertension, leading to the withdrawal of its parent compound, fenfluramine, from the market.[3][5][6][7][8][9][10][11][12][13][14][15]
Recent research also indicates that norfenfluramine can act as an antagonist at sigma-1 receptors, contrasting with fenfluramine's agonist activity at this site.[16] This complex pharmacological profile necessitates careful experimental design and interpretation.
Troubleshooting Guide: Interpreting Unexpected Off-Target Effects
This section addresses specific, unexpected experimental outcomes you may encounter when working with norfenfluramine hydrochloride.
Issue 1: Unexpected Cardiovascular Liabilities in Preclinical Models
Question: We are observing unexpected cardiovascular side effects, such as valvular thickening or signs of pulmonary hypertension, in our animal models treated with norfenfluramine, even at doses intended to primarily target serotonin release. What is the likely mechanism, and how can we confirm it?
Answer:
Underlying Mechanism: The most probable cause is the activation of serotonin 5-HT2B receptors on cardiac valves and pulmonary artery smooth muscle cells.[5][6][11][17] Norfenfluramine is a potent agonist at this receptor, and its stimulation can lead to mitogenic signaling, causing fibroblast proliferation and subsequent tissue remodeling.[1][5]
Experimental Workflow for Confirmation:
Caption: Workflow to investigate 5-HT2B-mediated cardiovascular effects.
Detailed Protocols:
-
Step 1: In Vitro Receptor Profiling (Radioligand Binding Assay): This is a crucial first step to determine the binding affinity of norfenfluramine for a panel of receptors, with a particular focus on the 5-HT receptor family.
-
Objective: To quantify the binding affinity (Ki) of norfenfluramine for the human 5-HT2B receptor compared to its primary target (serotonin transporter, SERT).
-
Methodology:
-
Prepare cell membranes from a cell line recombinantly expressing the human 5-HT2B receptor.
-
Incubate the membranes with a specific radioligand for the 5-HT2B receptor (e.g., [3H]-LSD) and varying concentrations of norfenfluramine.
-
Separate bound from free radioligand via filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
-
-
Expected Outcome: Norfenfluramine will likely show high affinity for the 5-HT2B receptor.[5][6][9]
-
-
Step 2: Functional Assays in Relevant Cell Types: Demonstrating that binding to the 5-HT2B receptor translates into a functional response is critical.
-
Objective: To measure the agonist activity and potency (EC50) of norfenfluramine at the 5-HT2B receptor.
-
Methodology (e.g., Calcium Mobilization Assay):
-
Use a cell line expressing the human 5-HT2B receptor and loaded with a calcium-sensitive fluorescent dye.
-
Stimulate the cells with increasing concentrations of norfenfluramine.
-
Measure the change in intracellular calcium concentration using a fluorometric plate reader.
-
Generate a dose-response curve to determine the EC50.
-
-
Expected Outcome: Norfenfluramine will act as a partial or full agonist at the 5-HT2B receptor.[6][7]
-
-
Step 3: In Vivo Antagonism Study: To definitively link the observed cardiovascular effects to 5-HT2B activation, a selective antagonist should be used.
-
Objective: To determine if co-administration of a selective 5-HT2B receptor antagonist can prevent or reverse the cardiovascular effects of norfenfluramine in your animal model.
-
Methodology:
-
Treat one group of animals with norfenfluramine alone and another group with norfenfluramine in combination with a selective 5-HT2B antagonist.
-
Include appropriate vehicle control groups.
-
After the treatment period, perform echocardiography and histological analysis of the heart valves and pulmonary arteries.
-
-
Expected Outcome: The 5-HT2B antagonist should significantly attenuate or prevent the norfenfluramine-induced cardiovascular changes.
-
Issue 2: Anomalous Behavioral or Neurochemical Readouts
Question: Our in vivo microdialysis study shows an unexpected and significant increase in extracellular norepinephrine and dopamine in addition to the expected rise in serotonin. Is this a genuine effect of norfenfluramine?
Answer:
Underlying Mechanism: Yes, this is a known effect. While less potent than its action on serotonin, norfenfluramine is also a substrate for norepinephrine transporters (NET) and, to a lesser extent, dopamine transporters (DAT), leading to the release of these catecholamines.[4]
Experimental Workflow for Confirmation:
Caption: Workflow to confirm norfenfluramine's effect on catecholamine release.
Detailed Protocols:
-
Step 1: In Vitro Transporter Release Assays:
-
Objective: To determine the potency of norfenfluramine in inducing release from cells expressing SERT, NET, and DAT.
-
Methodology:
-
Use synaptosomes or cell lines individually expressing the human transporters.
-
Preload the cells with the respective radiolabeled monoamine ([3H]5-HT, [3H]NE, or [3H]DA).
-
Expose the cells to increasing concentrations of norfenfluramine.
-
Measure the amount of radiolabel released into the supernatant.
-
-
Expected Outcome: Norfenfluramine will induce release from all three transporters, with higher potency for SERT, followed by NET and then DAT.[4]
-
-
Step 2: In Vivo Microdialysis with Selective Antagonists:
-
Objective: To confirm that the in vivo increase in norepinephrine and dopamine is mediated by their respective transporters.
-
Methodology:
-
In your animal model, pretreat with a selective NET inhibitor (e.g., nisoxetine) or a selective DAT inhibitor before administering norfenfluramine.
-
Conduct microdialysis in a relevant brain region (e.g., prefrontal cortex).
-
Measure the extracellular concentrations of serotonin, norepinephrine, and dopamine.
-
-
Expected Outcome: The NET inhibitor should block the norfenfluramine-induced increase in norepinephrine, while the DAT inhibitor should block the increase in dopamine.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences in the pharmacological profiles of fenfluramine and norfenfluramine?
A1: Norfenfluramine is the N-dealkylated active metabolite of fenfluramine.[18] While both are serotonin releasing agents, norfenfluramine generally exhibits higher affinity and potency at 5-HT2 receptor subtypes, particularly 5-HT2B and 5-HT2C.[2][3][5] Additionally, norfenfluramine is a more potent norepinephrine and dopamine releasing agent than its parent compound.[2][4]
Q2: How can I mitigate the risk of observing 5-HT2B-mediated off-target effects in my experiments?
A2: The best approach is to be aware of the potential for these effects and to design your experiments accordingly.
-
Dose Selection: Use the lowest effective dose of norfenfluramine that achieves your desired on-target effect.
-
Use of Controls: Always include a selective 5-HT2B antagonist as a control in key experiments to confirm that any unexpected effects are indeed mediated by this receptor.
-
Alternative Compounds: If your research question allows, consider using a more selective serotonin releasing agent with lower affinity for the 5-HT2B receptor.
Q3: Are there any in silico or in vitro screening panels recommended before starting in vivo studies with norfenfluramine?
A3: Yes, it is highly advisable to perform in vitro safety pharmacology profiling.[19] This typically involves screening the compound against a panel of receptors, ion channels, enzymes, and transporters known to be associated with adverse drug reactions.[19][20][21] For norfenfluramine, this panel should, at a minimum, include all 5-HT receptor subtypes, as well as NET and DAT.
Quantitative Data Summary
| Target | Norfenfluramine Parameter | Reported Value | Reference |
| 5-HT Transporter (SERT) | Release EC50 | 59 nM ((+)-enantiomer) | [4] |
| Norepinephrine Transporter (NET) | Release EC50 | 73 nM ((+)-enantiomer) | [4] |
| 5-HT2B Receptor | Binding Affinity (Ki) | High Affinity | [5][6] |
| 5-HT2B Receptor | Functional Activity | Partial to Full Agonist | [6][7] |
| 5-HT2C Receptor | Binding Affinity (Ki) | High Affinity | [5] |
| 5-HT2A Receptor | Binding Affinity (Ki) | Moderate Affinity | [5] |
Signaling Pathway Diagram
Caption: 5-HT2B receptor-mediated mitogenic signaling pathway activated by norfenfluramine.
References
-
Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation, 102(23), 2836–2841. [Link]
-
Root, J., et al. (2004). NORFENFLURAMINE IS A FULL AGONIST AT HUMAN 5-HT2B RECEPTORS - pA2 Online. British Journal of Pharmacology, 142(S1). [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]
-
Grokipedia. (n.d.). Norfenfluramine. [Link]
-
Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology, 57(1), 75–81. [Link]
-
Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation. [Link]
-
Humbert, M., et al. (2012). Drug-induced pulmonary arterial hypertension: a recent outbreak. European Respiratory Review, 21(126), 332-337. [Link]
-
Wikipedia. (n.d.). Fenfluramine. [Link]
-
Taylor & Francis Online. (n.d.). Off-target activity – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Norfenfluramine. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Sourbron, J., et al. (2023). Fenfluramine: a plethora of mechanisms? Frontiers in Neurology, 14, 1189628. [Link]
-
Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation, 102(23), 2836-2841. [Link]
-
Galiè, N., et al. (2007). Fenfluramine-like cardiovascular side-effects of benfluorex. European Respiratory Journal, 29(4), 806-809. [Link]
-
Labcorp. (2025). An in vitro solution to model off-target effects. [Link]
-
Weill, A., et al. (2014). Adverse effects of benfluorex on heart valves and pulmonary circulation. Presse Médicale, 43(5), 555-563. [Link]
-
National Center for Biotechnology Information. (n.d.). Fenfluramine. PubChem Compound Database. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.29.1–1.29.17. [Link]
-
Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 13(10), 4229-4240. [Link]
-
DOST-PNRI. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. [Link]
-
ChemHelpASAP. (2023, October 4). in vitro assays used in preclinical safety [Video]. YouTube. [Link]
-
Springer Nature Experiments. (n.d.). Radioligand Binding Studies. [Link]
-
Wikipedia. (n.d.). Serotonin releasing agent. [Link]
-
Galiè, N., et al. (2007). Fenfluramine-like cardiovascular side-effects of benfluorex. European Respiratory Journal, 29(4), 806-809. [Link]
-
U.S. Food and Drug Administration. (2020). 212102Orig1s000. [Link]
-
Edvotek. (2022, June 21). 5 Steps to Follow for Troubleshooting Experiments. The Official Blog of Edvotek. [Link]
-
Dowling, P., et al. (2021). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 9(4), e00810. [Link]
-
van der Heijden, F. M., et al. (1990). Pulmonary hypertension and fenfluramine. European Respiratory Journal, 3(5), 606-607. [Link]
-
Douglas, J. G., et al. (1981). Pulmonary hypertension and fenfluramine. British Medical Journal (Clinical research ed.), 283(6296), 881-883. [Link]
-
Fletcher, P. J., et al. (1995). Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release. Psychopharmacology, 117(3), 339-347. [Link]
-
Patel, A., et al. (2024). Resolution of Fenfluramine-associated pulmonary arterial hypertension in Lennox-Gastaut syndrome: A case report and literature review. Epilepsy & Behavior Reports, 28, 100696. [Link]
-
ResearchGrade. (2024, March 15). Identifying Lab Errors [Video]. YouTube. [Link]
-
L-Ad, M., et al. (2011). Valvular Heart Disease with the Use of Fenfluramine-Phentermine. Texas Heart Institute Journal, 38(4), 439-442. [Link]
-
The Not So Wimpy Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]
-
Rothman, R. B., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. The Journal of Pharmacology and Experimental Therapeutics, 305(3), 1191-1199. [Link]
-
Quora. (2020, May 7). When a scientist gets an unexpected result in an experiment, what should they do? [Link]
-
Study.com. (n.d.). Identifying Potential Reasons for Inconsistent Experiment Results. [Link]
-
Rich, S., et al. (1995). Primary pulmonary hypertension and fenfluramine use. The European respiratory journal, 8(3), 351-356. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 3. Fenfluramine - Wikipedia [en.wikipedia.org]
- 4. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. pa2online.org [pa2online.org]
- 8. Drug-induced pulmonary arterial hypertension: a recent outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Adverse effects of benfluorex on heart valves and pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pulmonary hypertension and fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pulmonary hypertension and fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Valvular Heart Disease with the Use of Fenfluramine-Phentermine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Primary pulmonary hypertension and fenfluramine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Antiseizure Efficacy of l-Norfenfluramine versus d-Norfenfluramine: A Preclinical Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Antiseizure Drug Development
The development of effective antiseizure medications (ASMs) is a cornerstone of epilepsy research. Fenfluramine, a potent serotonergic agent, has been repurposed and approved for the treatment of seizures associated with severe childhood epilepsies like Dravet and Lennox-Gastaut syndromes[1][2][3]. Following administration, racemic fenfluramine is metabolized into its primary active metabolite, norfenfluramine. Both fenfluramine and norfenfluramine exist as stereoisomers, or enantiomers, designated as dextro (d-) and levo (l-). These enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the preclinical antiseizure efficacy of l-norfenfluramine and d-norfenfluramine, synthesizing available experimental data to inform future drug development strategies. Understanding the stereoselective properties of these compounds is paramount for optimizing therapeutic benefit while minimizing adverse effects.
Comparative Antiseizure Efficacy: Preclinical Evidence
Preclinical studies in rodent models of epilepsy have been instrumental in dissecting the individual contributions of the norfenfluramine enantiomers to seizure protection. The two most commonly employed models in these investigations are the Maximal Electroshock Seizure (MES) test, which assesses the ability of a compound to prevent the spread of seizures, and the audiogenic seizure model in DBA/2 mice, a genetically susceptible strain that mimics some features of generalized tonic-clonic seizures.
Maximal Electroshock Seizure (MES) Model
In the MES model in mice, both l-norfenfluramine and d-norfenfluramine have demonstrated antiseizure activity. However, d-norfenfluramine was found to be more potent than l-norfenfluramine[4][5]. Despite its higher potency, d-norfenfluramine also exhibited greater neurotoxicity, a critical consideration for its therapeutic potential[6][7]. In rats, a median effective dose (ED50) for d-norfenfluramine in the MES test could not be determined due to dose-limiting neurotoxicity[6][7][8][9]. This finding underscores the unfavorable therapeutic index of the d-enantiomer in this model.
Audiogenic Seizure Model
The DBA/2 mouse model of audiogenic seizures revealed a more pronounced difference in the efficacy of the two enantiomers. In this model, l-norfenfluramine was found to be significantly more potent than d,l-fenfluramine and l-fenfluramine[4][8][10]. Strikingly, the ED50 values for racemic norfenfluramine and l-norfenfluramine were nearly identical, suggesting that the l-enantiomer is the primary contributor to the antiseizure activity of the racemate in this specific model[4]. One study reported l-norfenfluramine to be 9 times more potent than racemic fenfluramine and 15 times more potent than l-fenfluramine based on ED50 values in the audiogenic seizure model[8][10].
Zebrafish Model of Dravet Syndrome
Studies using a zebrafish model of Dravet syndrome, a severe form of childhood epilepsy, have also provided insights into the enantiomer-specific effects. In this model, (+)-FFA (d-fenfluramine), (−)-FFA (l-fenfluramine), and (+)-norFFA (d-norfenfluramine) all displayed significant antiepileptic effects[11][12]. The results for (−)-norFFA (l-norfenfluramine) were reported as less conclusive in this particular study[11][12].
Quantitative Comparison of Antiseizure Efficacy and Toxicity
To facilitate a direct comparison, the following table summarizes the key quantitative data from preclinical studies in mice.
| Compound | Seizure Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| l-Norfenfluramine | MES (mice) | 10.2 | >30 | >2.9 | [8] |
| d-Norfenfluramine | MES (mice) | 5.1 | 15.2 | 3.0 | [8] |
| l-Norfenfluramine | Audiogenic (DBA/2 mice) | 1.2 | >30 | >25 | [8] |
| d,l-Norfenfluramine | Audiogenic (DBA/2 mice) | 1.3 | - | - | [8] |
ED50: Median Effective Dose required to protect 50% of animals from seizure. TD50: Median Toxic Dose causing minimal motor impairment in 50% of animals. PI: A measure of the therapeutic window; a higher PI is more favorable.
Mechanism of Action: A Stereoselective Perspective
The antiseizure effects of fenfluramine and its metabolites are primarily attributed to their modulation of serotonergic (5-HT) neurotransmission[1][13]. However, other mechanisms, including activity at the sigma-1 receptor, are also implicated[1][5][13].
Serotonergic System
Both d- and l-norfenfluramine can activate 5-HT receptors directly[1][2]. The antiseizure effects are thought to be mediated through interactions with multiple 5-HT receptor subtypes, including 5-HT1D, 5-HT2A, and 5-HT2C[5][13][14]. The differential affinity and efficacy of l- and d-norfenfluramine at these various receptor subtypes likely contribute to their distinct efficacy and toxicity profiles.
Sigma-1 Receptor
The sigma-1 receptor is another target that may contribute to the antiseizure effects of these compounds. Interestingly, preclinical studies have shown that norfenfluramine (both d- and l-isomers) acts as an antagonist at sigma-1 receptors[13]. This is in contrast to d-fenfluramine, which acts as a positive modulator[13]. The precise role of sigma-1 receptor antagonism in the antiseizure efficacy of the norfenfluramine enantiomers requires further investigation.
Adverse Effects and the Role of d-Norfenfluramine
A critical point of differentiation between the enantiomers lies in their association with adverse cardiovascular effects. The historical withdrawal of fenfluramine as an appetite suppressant was due to its association with valvular heart disease and pulmonary hypertension[4][8]. This cardiovascular toxicity is primarily attributed to the activation of 5-HT2B receptors by d-norfenfluramine[5][14]. The l-enantiomers of fenfluramine and norfenfluramine are considered to have a lower potential for these serious side effects, making them potentially safer therapeutic candidates[7][8][9][10].
Experimental Methodologies
The following provides a generalized overview of the key experimental protocols used to generate the comparative data.
Maximal Electroshock Seizure (MES) Test Protocol
-
Animal Model: Adult male mice (e.g., CF-1 strain).
-
Drug Administration: Test compounds (l-norfenfluramine, d-norfenfluramine) are administered intraperitoneally (i.p.) at various doses.
-
Time of Peak Effect: Seizure testing is conducted at the predetermined time of peak effect for each compound.
-
Seizure Induction: A brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this endpoint.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Audiogenic Seizure Model Protocol (DBA/2 Mice)
-
Animal Model: Genetically epilepsy-prone DBA/2 mice.
-
Drug Administration: Test compounds are administered i.p. at various doses.
-
Acclimation: Mice are placed in a sound-attenuated chamber.
-
Seizure Induction: After a brief acclimation period, a high-intensity acoustic stimulus (e.g., 110 dB) is presented for a fixed duration (e.g., 60 seconds).
-
Endpoint: The occurrence of wild running, clonic seizures, and tonic-clonic seizures is observed and scored. Protection is typically defined as the absence of the tonic-clonic seizure component.
-
Data Analysis: The ED50 is calculated based on the dose-response relationship for seizure protection.
Visualizing the Concepts
Comparative Efficacy and Safety Profile
Caption: A diagram illustrating the contrasting efficacy and safety profiles of l-norfenfluramine and d-norfenfluramine.
Experimental Workflow for Preclinical Antiseizure Testing
Caption: A simplified workflow for preclinical evaluation of antiseizure drug efficacy.
Conclusion and Future Directions
The available preclinical evidence strongly suggests a stereoselective difference in the antiseizure efficacy and safety of the norfenfluramine enantiomers. l-Norfenfluramine emerges as a particularly promising candidate for further development as a novel, enantiomerically pure antiseizure medication [4][8][10]. Its high potency, especially in the audiogenic seizure model, combined with a more favorable safety profile compared to d-norfenfluramine, provides a compelling rationale for a chiral switch approach from racemic fenfluramine[7][9].
The higher neurotoxicity and association with cardiovascular risk of d-norfenfluramine make it a less desirable therapeutic agent[5][6][7][14]. While clinical trials have established the efficacy of racemic fenfluramine, they do not delineate the specific contributions of each enantiomer to the observed therapeutic effects and adverse event profile in humans[3][15].
Future research should focus on:
-
Further elucidating the precise molecular mechanisms underlying the differential effects of the norfenfluramine enantiomers.
-
Conducting head-to-head comparative studies in a wider range of preclinical epilepsy models.
-
Ultimately, designing clinical trials to evaluate the efficacy and safety of enantiomerically pure l-norfenfluramine in patients with epilepsy. Such studies will be crucial to confirm whether the promising preclinical profile of l-norfenfluramine translates into a clinically superior antiseizure medication with an improved safety margin.
References
-
Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - MDPI. (URL: [Link])
-
Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - ResearchGate. (URL: [Link])
-
Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC - NIH. (URL: [Link])
-
Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PubMed Central. (URL: [Link])
-
Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed. (URL: [Link])
-
Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - The Hebrew University of Jerusalem. (URL: [Link])
-
Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - NIH. (URL: [Link])
-
Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC - NIH. (URL: [Link])
-
Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - MDPI. (URL: [Link])
-
Relationship between dose and antiseizure response to d,l-fenfluramine... - ResearchGate. (URL: [Link])
-
Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - ResearchGate. (URL: [Link])
-
(PDF) Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - ResearchGate. (URL: [Link])
-
Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain | Hebrew University Center for Research on Pain. (URL: [Link])
-
Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PubMed. (URL: [Link])
-
Fenfluramine: a plethora of mechanisms? - PMC - PubMed Central. (URL: [Link])
-
Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. (URL: [Link])
-
Fenfluramine for the Treatment of Different Types of Developmental and Epileptic Encephalopathies: a Pilot Trial Exploring Epileptic and Non-epileptic Outcomes | Clinical Research Trial Listing - CenterWatch. (URL: [Link])
-
Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - NIH. (URL: [Link])
-
Fenfluramine for Treatment-Resistant Seizures in Patients with Dravet Syndrome Receiving Stiripentol-Inclusive Regimens: A Randomized Clinical Trial. (URL: [Link])
Sources
- 1. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? [mdpi.com]
- 9. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain | Hebrew University Center for Research on Pain [paincenter.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Guide to Norfenfluramine Hydrochloride and Fenfluramine in Serotonin Release Assays
Executive Summary
This guide provides a detailed technical comparison of fenfluramine and its primary active metabolite, norfenfluramine, with a specific focus on their performance and mechanisms in serotonin release assays. Fenfluramine, a potent serotonin (5-HT) releasing agent, is clinically utilized as an anti-seizure medication (Fintepla®) for conditions like Dravet and Lennox-Gastaut syndromes.[1][2][3][4] Its pharmacological activity is largely mediated by both the parent compound and norfenfluramine. While both molecules facilitate serotonin efflux from neurons, they exhibit critical differences in potency, receptor affinity, and mechanistic action. Norfenfluramine is generally a more potent 5-HT releaser and displays significantly higher affinity for 5-HT2 receptor subtypes, particularly 5-HT2B.[5][6][7] This distinction is not merely academic; the potent agonist activity of norfenfluramine at 5-HT2B receptors is strongly implicated in the cardiac valvulopathy that led to the withdrawal of fenfluramine as an appetite suppressant when used at high doses.[5][6] This guide will dissect these differences, provide standardized protocols for their evaluation, and explore the causal links between molecular interactions and physiological outcomes for researchers in neuropharmacology and drug development.
Introduction: A Tale of Two Molecules
Fenfluramine is a racemic compound historically used as an anorectic and now repurposed at lower doses as an effective anti-seizure medication.[2][4][8] Its mechanism is complex, involving the modulation of multiple neurotransmitter systems, but its primary action is the robust release of serotonin.[6][9] Upon administration, fenfluramine is rapidly metabolized in the liver via N-dealkylation to its principal active metabolite, norfenfluramine.[6][7][10]
This metabolic conversion is central to understanding fenfluramine's complete pharmacological profile. Norfenfluramine is not an inactive byproduct; it is a pharmacologically dynamic molecule that contributes significantly to both the therapeutic effects and the potential adverse reactions associated with the parent drug.[5][11] Evaluating these compounds in serotonin release assays is therefore critical to quantifying their efficacy as 5-HT releasers and understanding their distinct contributions to the overall serotonergic tone.
The Molecular Machinery of Serotonin Release
To compare fenfluramine and norfenfluramine, one must first understand the presynaptic mechanisms they exploit. Their action as "substrate-type releasers" is a sophisticated process involving two key proteins:
-
Serotonin Transporter (SERT): Located on the presynaptic membrane, SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating the signal.[12] This process is dependent on sodium (Na+) and chloride (Cl-) ion gradients.[13][14] Substrate-type releasers like fenfluramine act as "imposter" substrates. They are recognized and transported into the neuron by SERT. This influx, coupled with the disruption of ion gradients, causes the transporter to reverse its direction, pumping serotonin out of the neuron into the synapse.[9][15]
-
Vesicular Monoamine Transporter 2 (VMAT2): Located on synaptic vesicles, VMAT2 sequesters cytoplasmic serotonin into vesicles for storage and subsequent release upon neuronal firing. Fenfluramine and norfenfluramine can also interact with VMAT2, disrupting this storage process and increasing the concentration of free serotonin in the cytoplasm.[9] This elevated cytoplasmic pool provides more substrate for SERT-mediated reverse transport.
The following diagram illustrates this dual mechanism of action.
Caption: Mechanism of Fenfluramine/Norfenfluramine-induced 5-HT release.
Comparative Pharmacology: A Head-to-Head Analysis
While they share a common mechanism, fenfluramine and norfenfluramine are not interchangeable. Their distinct pharmacological properties, summarized below, are key to interpreting experimental results.
Potency as Serotonin Releasers
The most direct measure of these compounds' primary action is their potency in inducing serotonin release. This is typically quantified by the half-maximal effective concentration (EC50) in an in vitro release assay. Data consistently show that the metabolites (norfenfluramine enantiomers) are potent 5-HT releasers, comparable to or exceeding the parent compound's enantiomers.
Table 1: Comparative Potency in Releasing [3H]5-HT from Rat Brain Synaptosomes
| Compound | EC50 (nM) for 5-HT Release |
|---|---|
| d-Fenfluramine | 52 |
| l-Fenfluramine | 147 |
| d-Norfenfluramine | 59 |
| l-Norfenfluramine | 287 |
Data compiled from FDA documentation citing in vitro assays.[7]
These data demonstrate that d-fenfluramine is the most potent releaser among the parent enantiomers, and both d-fenfluramine and d-norfenfluramine are highly potent substrates for SERT.[7]
Differential Affinity for 5-HT Receptor Subtypes
Beyond their primary action as releasers, both molecules interact directly with postsynaptic 5-HT receptors. It is here that the most critical differences emerge, particularly concerning the 5-HT2 family of receptors. Norfenfluramine exhibits substantially higher affinity and functional activity at these receptors compared to fenfluramine.
Table 2: Comparative Binding Affinity (Ki) and Functional Activity at Key 5-HT Receptors
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| Fenfluramine | 5-HT2A | Weak Affinity | Agonist |
| 5-HT2B | ~5,000 | Partial Agonist | |
| 5-HT2C | Weak Affinity | Agonist | |
| Norfenfluramine | 5-HT2A | Moderate Affinity | Potent Agonist |
| 5-HT2B | High Affinity | Potent Agonist | |
| 5-HT2C | High Affinity | Potent Agonist |
Data compiled from multiple sources.[5][6][16]
Causality and Implications: The high affinity and potent agonism of norfenfluramine at the 5-HT2B receptor is the mechanistic basis for the previously observed cardiac valvulopathy.[5] Stimulation of 5-HT2B receptors on cardiac valve interstitial cells can lead to mitogenesis and subsequent valvular fibroplasia, a pathological thickening of the valve leaflets.[5] In contrast, the anti-seizure effects are thought to be mediated by a combination of broad serotonin release and activity at other receptors like 5-HT1D, 5-HT2A, 5-HT2C, and the sigma-1 receptor.[1][7][11]
Experimental Protocol: In Vitro [3H]5-HT Release Assay from Synaptosomes
To empirically determine the serotonin-releasing properties of these compounds, a radiolabeled release assay using synaptosomes (isolated presynaptic terminals) is a gold standard. This self-validating system allows for the direct measurement of transporter-mediated efflux.
Experimental Workflow Diagram
Caption: Workflow for an in vitro [3H]5-HT release assay using synaptosomes.
Step-by-Step Methodology
-
Synaptosome Preparation: Homogenize fresh brain tissue (e.g., rat striatum or cortex) in ice-cold sucrose buffer. Isolate synaptosomes using differential and density gradient centrifugation. Resuspend the final synaptosome pellet in a physiological buffer (e.g., Krebs-Ringer).[17]
-
Radiolabel Loading: Incubate the synaptosome suspension with a low concentration of [3H]serotonin (e.g., 10-20 nM) for 15-20 minutes at 37°C. This allows for active uptake of the radiotracer via SERT.
-
Washing: Pellet the loaded synaptosomes by centrifugation and wash them with fresh buffer to remove any extracellular [3H]5-HT that was not taken up.
-
Assay Initiation: Resuspend the washed synaptosomes and aliquot them into reaction tubes. Initiate the release assay by adding either buffer (for basal release), a known releaser like p-chloroamphetamine (PCA) (for positive control), or varying concentrations of fenfluramine or norfenfluramine hydrochloride.
-
Incubation: Incubate the tubes for a short period (e.g., 10-30 minutes) at 37°C to allow for compound-induced release.
-
Termination and Separation: Terminate the reaction by rapidly filtering the samples through glass fiber filters or by centrifugation to separate the synaptosomes (pellet) from the buffer containing the released [3H]5-HT (supernatant).
-
Quantification:
-
Collect the filtrate/supernatant and measure its radioactivity using a liquid scintillation counter. This represents the amount of released [3H]5-HT.
-
The radioactivity trapped on the filter or in the pellet represents the [3H]5-HT remaining within the synaptosomes.
-
-
Data Analysis: Calculate the amount of [3H]5-HT released as a percentage of the total [3H]5-HT initially present in the synaptosomes. Plot the percentage of release against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
Trustworthiness Note: This protocol is self-validating. The basal release (buffer only) establishes the baseline, while the maximal release induced by a saturating concentration of a known releaser like PCA confirms the functional viability of the synaptosomes and the assay system.
Conclusion and Future Perspectives
The comparison of norfenfluramine and fenfluramine in serotonin release assays reveals a nuanced relationship between a parent drug and its active metabolite.
-
Key Differences: While both are effective serotonin releasers, norfenfluramine is distinguished by its potent agonist activity at 5-HT2B and 5-HT2C receptors. Fenfluramine itself has a much weaker interaction with these receptors.[5][6]
-
Experimental Significance: For researchers, this means that studying fenfluramine alone provides an incomplete picture. Any in vitro or in vivo experiment must consider the contribution of norfenfluramine to accurately model the drug's total effect, both therapeutically and toxicologically.
-
Clinical Relevance: This differential pharmacology directly explains fenfluramine's history: its efficacy as an anti-seizure agent is driven by broad 5-HT release and multiple receptor interactions[11], while its historical cardiovascular risk was driven primarily by the high 5-HT2B receptor affinity of its metabolite, norfenfluramine.[5] The use of lower doses in the modern clinical setting for epilepsy aims to leverage the therapeutic serotonergic effects while staying below the threshold for significant adverse cardiovascular effects.[6]
Future research should continue to dissect the specific roles of each enantiomer of both fenfluramine and norfenfluramine, as they also exhibit differences in potency and receptor activity.[18][19][20] Such studies will be invaluable for designing next-generation therapeutics with improved efficacy and enhanced safety profiles.
References
-
FINTEPLA (Fenfluramine) for the Treatment of Seizures Associated with Dravet Syndrome, USA. (2023). Clinical Trials Arena. [Link]
-
Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology. [Link]
-
Frampton, J. E. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. Drugs. [Link]
-
Martin, P., et al. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology. [Link]
-
Frampton, J. E. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. PMC - NIH. [Link]
-
Mechanism of Action of the Serotonin Transporter. Content Repository for Unified Study. [Link]
-
Frampton, J. E. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. ResearchGate. [Link]
-
Serotonin transporter. Wikipedia. [Link]
-
Rudnick, G. (2019). Serotonin transport in the 21st century. Journal of General Physiology. [Link]
-
Borroni, E., et al. (1983). Differences between d-fenfluramine and d-norfenfluramine in serotonin presynaptic mechanisms. Journal of Neurochemistry. [Link]
-
Coleman, J. A., et al. (2021). Illumination of serotonin transporter mechanism and role of the allosteric site. PMC - NIH. [Link]
-
Serotonin transporter. (2023). GeneCards. [Link]
-
Rothman, R. B., & Baumann, M. H. (2002). Mechanism of action of fenfluramine (FEN), a substrate-type 5-HT releasing agent. ResearchGate. [Link]
-
Giacomotto, J., et al. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. PMC - NIH. [Link]
-
Fuller, R. W., et al. (1978). Effects of Fenfluramine and Norfenfluramine on Brain Serotonin Metabolism in Rats. Neurochemical Research. [Link]
-
FDA Pharmacology Review of Fintepla (fenfluramine). (2020). accessdata.fda.gov. [Link]
-
Rodríguez-Muñoz, M., et al. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. PubMed Central. [Link]
-
What is the protocol for a serotonin release assay?. (2024). Dr.Oracle. [Link]
-
Löscher, W., et al. (2022). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. PubMed Central. [Link]
-
Löscher, W., et al. (2022). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. PMC - NIH. [Link]
-
Boyd, R. A., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Epilepsia Open. [Link]
-
Warkentin, T. E. (2015). The platelet serotonin-release assay. The Blood Project. [Link]
-
Boyd, R. A., et al. (2022). In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. PubMed. [Link]
-
Konkle, C. J., et al. (2016). A high-performance liquid chromatography method for the serotonin release assay is equivalent to the radioactive method. International Journal of Laboratory Hematology. [Link]
-
Boyd, R. A., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. PMC - NIH. [Link]
-
Understanding the Serotonin Release Assay: A Key Tool in Diagnosing Heparin-Induced Thrombocytopenia. (2024). Oreate AI Blog. [Link]
-
Pouplard, C., et al. (2019). Variable serotonin release assay pattern and specificity of PF4-specific antibodies in HIT, and clinical relevance. Research and Practice in Thrombosis and Haemostasis. [Link]
-
Serotonin Release Assay. ResearchGate. [Link]
-
Perry, M. S., et al. (2023). Practical considerations for the use of fenfluramine to manage patients with Dravet syndrome or Lennox–Gastaut syndrome in clinical practice. Mayo Clinic Proceedings: Innovations, Quality & Outcomes. [Link]
Sources
- 1. FINTEPLA (fenfluramine) for the Treatment of Seizures Associated with Dravet Syndrome [clinicaltrialsarena.com]
- 2. Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 13. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 14. rupress.org [rupress.org]
- 15. sdbonline.org [sdbonline.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Norfenfluramine Enantiomers at 5-HT2C Receptors: A Guide for Researchers
This guide provides an in-depth comparison of the pharmacological potency of the enantiomers of norfenfluramine, S-(+)-norfenfluramine (d-norfenfluramine) and R-(-)-norfenfluramine (l-norfenfluramine), at the human serotonin 5-HT2C receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and related therapeutics.
Norfenfluramine, the primary active metabolite of the anorectic agent fenfluramine, exerts its effects through complex interactions with the serotonergic system. A critical aspect of its pharmacology lies in the differential activity of its stereoisomers, particularly at the 5-HT2C receptor, a key target for appetite regulation and other central nervous system functions.[1] Understanding the enantioselective potency of norfenfluramine is paramount for elucidating its therapeutic actions and off-target effects.
Unraveling the Potency: A Head-to-Head Comparison
Experimental data reveals a clear stereoselectivity in the interaction of norfenfluramine enantiomers with the 5-HT2C receptor. Both binding affinity, a measure of how strongly a ligand binds to the receptor, and functional potency, the ability of the ligand to elicit a cellular response upon binding, have been quantified.
Binding Affinity (Ki)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. In these assays, the ability of the test compound (in this case, the norfenfluramine enantiomers) to displace a radioactively labeled ligand that is known to bind to the receptor is measured. The inhibition constant (Ki) is then calculated, with a lower Ki value indicating a higher binding affinity.
Data from studies utilizing cloned human 5-HT2C receptors expressed in cell lines provide a direct comparison of the binding affinities of the norfenfluramine enantiomers.
| Enantiomer | 5-HT2C Receptor Ki (nM) |
| S-(+)-Norfenfluramine | 56 ± 19 |
| R-(-)-Norfenfluramine | 99 ± 12 |
| Data sourced from Fitzgerald et al., 2000 as cited in an FDA regulatory document.[2] |
These results demonstrate that S-(+)-norfenfluramine possesses a nearly two-fold higher binding affinity for the 5-HT2C receptor compared to its R-(-) counterpart . This difference in affinity is a crucial determinant of their differential pharmacological activity.
Functional Potency (EC50)
Beyond binding, the functional consequence of receptor interaction is a critical measure of a compound's potency. For Gq-coupled receptors like the 5-HT2C receptor, agonist-induced activation of the phospholipase C (PLC) pathway is a key signaling event. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium levels.[3] Functional assays, such as phosphoinositide (PI) hydrolysis assays or calcium flux assays, are employed to quantify the potency of an agonist in triggering this cascade. The half-maximal effective concentration (EC50) is a common metric, representing the concentration of an agonist that produces 50% of the maximal response.
The "How" Behind the Data: Experimental Methodologies
To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the experimental protocols employed. The following sections detail the methodologies for the key assays used to characterize the potency of norfenfluramine enantiomers at 5-HT2C receptors.
Radioligand Binding Assay
This assay quantifies the binding affinity of the norfenfluramine enantiomers to the 5-HT2C receptor.
Principle: This is a competitive binding assay where the unlabeled test compounds (S-(+)- and R-(-)-norfenfluramine) compete with a radiolabeled ligand (e.g., [3H]mesulergine) for binding to the 5-HT2C receptors present in cell membranes. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor are cultured under standard conditions.
-
Cells are harvested, and the cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of cell membranes.
-
A fixed concentration of the radioligand (e.g., [3H]mesulergine).
-
Varying concentrations of the unlabeled test compound (S-(+)- or R-(-)-norfenfluramine).
-
Assay buffer to bring the final volume to a defined amount.
-
-
Control wells are included for determining total binding (no competitor) and non-specific binding (excess of a non-radiolabeled high-affinity ligand).
-
-
Incubation:
-
The plates are incubated at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of the norfenfluramine enantiomers to activate the Gq-coupled 5-HT2C receptor.
Principle: Agonist binding to the 5-HT2C receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol phosphates (IPs), including inositol trisphosphate (IP3). This assay measures the accumulation of radiolabeled inositol phosphates in cells that have been pre-labeled with [3H]myo-inositol.
Step-by-Step Protocol:
-
Cell Culture and Labeling:
-
CHO cells stably expressing the human 5-HT2C receptor are seeded in multi-well plates.
-
The cells are incubated overnight in a medium containing [3H]myo-inositol, which is incorporated into the cellular phosphoinositides.
-
-
Assay Setup:
-
The labeling medium is removed, and the cells are washed.
-
A buffer containing lithium chloride (LiCl) is added. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Varying concentrations of the agonist (S-(+)- or R-(-)-norfenfluramine) are added to the wells.
-
-
Incubation:
-
The plates are incubated at 37°C for a defined period to allow for agonist-stimulated IP accumulation.
-
-
Extraction of Inositol Phosphates:
-
The incubation is stopped by the addition of an acid (e.g., perchloric acid).
-
The cells are lysed, and the aqueous phase containing the inositol phosphates is separated.
-
-
Ion-Exchange Chromatography:
-
The extracted samples are applied to anion-exchange chromatography columns.
-
The columns are washed to remove unincorporated [3H]myo-inositol.
-
The total [3H]inositol phosphates are eluted from the columns.
-
-
Scintillation Counting:
-
The radioactivity in the eluates is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the amount of [3H]inositol phosphates accumulated versus the log concentration of the agonist.
-
The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from the resulting dose-response curve using non-linear regression.
-
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT2C receptor signaling pathway and the general workflow of the experimental assays.
Caption: 5-HT2C Receptor Gq Signaling Pathway.
Caption: Experimental Workflows for Potency Determination.
Conclusion
The enantiomers of norfenfluramine exhibit distinct potencies at the 5-HT2C receptor. The available data robustly demonstrates that S-(+)-norfenfluramine has a significantly higher binding affinity for the human 5-HT2C receptor compared to R-(-)-norfenfluramine. This enantioselectivity is a critical consideration for researchers investigating the therapeutic potential and side-effect profiles of compounds related to fenfluramine. A thorough understanding of the experimental methodologies used to derive these potency values is essential for the critical evaluation and application of this knowledge in drug discovery and development.
References
-
Creative Biolabs. (n.d.). GPCR targeted Functional Assay Services. [Link]
-
EMBL-EBI. (n.d.). Assay: DRUGMATRIX: Serotonin (5-Hydroxytryptamine) 5-HT2C radioligand binding (ligand: [3H] Mesulergine) (CHEMBL1909105). ChEMBL. [Link]
-
Figshare. (2013, February 19). Experimental conditions of binding assays. Public Library of Science. [Link]
- Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular pharmacology, 57(1), 75–81.
-
Food and Drug Administration. (2020). 212102Orig1s000. [Link]
-
Food and Drug Administration. (2020). 212102Orig1s000. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GW803430 [Ligand Id: 4033] activity data from GtoPdb and ChEMBL. [Link]
- Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 114–123.
-
Liverpool John Moores University. (n.d.). LJMU Research Online. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]
-
National Institutes of Health. (n.d.). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. [Link]
-
National Institutes of Health. (n.d.). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. [Link]
-
pA2 Online. (n.d.). NORFENFLURAMINE IS A FULL AGONIST AT HUMAN 5-HT2B RECEPTORS. [Link]
-
PDSP. (n.d.). Assay Protocol Book. [Link]
-
PDSP. (n.d.). 39732. [Link]
-
Pixorize. (n.d.). Gq Signaling Pathway Mnemonic for USMLE. [Link]
- Pälvimäki, E. P., et al. (2005). Serotonin 5-HT2C receptor-mediated phosphoinositide hydrolysis in rat choroid plexus after fluoxetine and citalopram treatments. Pharmacological research, 51(4), 333–338.
-
ResearchGate. (n.d.). Balance between Dopamine and Serotonin. [Link]
-
ResearchGate. (n.d.). Diagram showing the major G protein-mediated signaling pathways coupled.... [Link]
-
ResearchGate. (n.d.). EC50 Data for Current Induction by Test Compounds. [Link]
-
ResearchGate. (n.d.). Evaluation of Selective 5-HT2C Agonists in Acute Seizure Models. [Link]
-
ResearchGate. (n.d.). Phosphoinositide hydrolysis assays of PDZ and wildtype 5-HT2C.... [Link]
-
ResearchGate. (n.d.). Workflow of model generation, VS and experimental validation. [Link]
- Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications.
- Sanders-Bush, E., & Breeding, M. (1991). Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus. Brain research, 552(2), 330–332.
-
Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip [Video]. YouTube. [Link]
-
Semantic Scholar. (n.d.). 5-HT Receptors Coupled to Phosphoinositide Hydrolysis. [Link]
-
Shutterstock. (n.d.). Gpcr Gq Signaling Pathway Diagram Via Stock Vector (Royalty Free) 2169075085. [Link]
-
Springer Nature Experiments. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]
- Tecott, L. H., et al. (1995). 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. The Journal of pharmacology and experimental therapeutics, 275(3), 1368–1378.
-
UEF eRepo. (2021, November 4). Classical psychedelics and NBOMes as serotonin 2B receptor agonists: The risk of drug induced valvular heart di. [Link]
Sources
A Head-to-Head Comparison of Norfenfluramine with Other 5-HT Releasing Agents: A Guide for Researchers
This guide provides a detailed comparative analysis of norfenfluramine, a key active metabolite of fenfluramine, against other prominent serotonin (5-HT) releasing agents. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences that distinguish these compounds, supported by experimental data and methodologies. Our objective is to offer a clear, evidence-based resource for selecting appropriate tools for serotonergic system research and for understanding the structure-activity relationships that govern their effects.
Introduction: The Landscape of Serotonin Releasing Agents
Serotonin (5-hydroxytryptamine, 5-HT) releasing agents are a class of psychoactive compounds that induce the efflux of 5-HT from presynaptic neurons. They achieve this primarily by interacting with the serotonin transporter (SERT), disrupting vesicular storage, and reversing the direction of transporter function.[1] These agents are invaluable tools in neuroscience for probing the functions of the serotonergic system, which is implicated in a vast array of physiological and psychological processes, including mood, appetite, sleep, and cognition.[2][3]
Norfenfluramine (3-trifluoromethylamphetamine) stands out as a compound of significant interest due to its dual mechanism of action and its role as the major active metabolite of the formerly prescribed anorectic, fenfluramine.[4][5] This guide will compare the pharmacological profile of norfenfluramine with its parent compound, fenfluramine, and two other widely studied 5-HT releasers: 3,4-methylenedioxymethamphetamine (MDMA) and para-chloroamphetamine (PCA). The comparison will focus on their potency and selectivity as monoamine releasers, their direct receptor interactions, and the implications of these differences for their neurochemical and physiological effects.
The Unique Pharmacological Signature of Norfenfluramine
Norfenfluramine is not merely a metabolic byproduct; it possesses a distinct and potent pharmacological profile that contributes significantly to, and in some cases surpasses, the activity of its parent drug, fenfluramine.[6]
Mechanism of Action: A Dual-Pronged Approach
Norfenfluramine's primary mechanism is that of a potent serotonin-norepinephrine releasing agent (SNRA).[4] It interacts with monoamine transporters to induce the release of both serotonin and norepinephrine.[7] While its potency as a serotonin releaser is comparable to fenfluramine, it is substantially more potent at releasing norepinephrine and, at higher concentrations, dopamine.[4][8] This action is achieved by disrupting the vesicular storage of these neurotransmitters and promoting transporter-mediated efflux.[1][5]
Beyond its role as a releaser, norfenfluramine is a potent agonist at several postsynaptic serotonin receptors, specifically the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[4][9] This direct receptor agonism is a critical feature that distinguishes it from fenfluramine, which has a much weaker affinity for these receptors.[9][10] This dual action—presynaptic release and postsynaptic agonism—results in a powerful and complex modulation of the serotonergic system.
The Metabolic Link to Fenfluramine
Fenfluramine is extensively metabolized in the body via N-dealkylation to form norfenfluramine.[11][12] This metabolic conversion is crucial, as norfenfluramine has a longer elimination half-life than its parent compound, meaning its effects are more sustained.[1] The pharmacological activity of fenfluramine is, therefore, a composite of the actions of both the parent drug and its more potent metabolite.
Functional Consequences: From Anorexia to Cardiotoxicity
The potent anorectic effects of fenfluramine are largely attributed to the actions of norfenfluramine.[5][6] However, the potent agonism of norfenfluramine at the 5-HT2B receptor is the primary mechanism linked to the serious adverse effect of cardiac valvular heart disease (cardiac fibrosis), which led to the withdrawal of fenfluramine as an appetite suppressant.[4][5] 5-HT2B receptors are abundant in human cardiac valves, and their overstimulation by norfenfluramine leads to mitogenic effects and subsequent valve damage.[1][5]
Head-to-Head Comparison: Norfenfluramine vs. Other 5-HT Releasers
To understand the specific utility and liabilities of norfenfluramine, it is essential to compare it directly with other well-characterized 5-HT releasing agents.
Norfenfluramine vs. Fenfluramine
The most direct comparison is with its parent compound. While both are effective serotonin releasers, key distinctions arise from their differential potency at other monoamine transporters and their receptor binding profiles.
-
Monoamine Release: Norfenfluramine is a more potent norepinephrine and dopamine releasing agent than fenfluramine.[4][8] This gives norfenfluramine a broader monoamine-releasing profile.
-
Receptor Agonism: Norfenfluramine is a far more potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors compared to fenfluramine, which has very weak affinity for these sites.[4][9][10] This direct postsynaptic action is a major point of divergence and underlies the cardiotoxic risk associated with norfenfluramine.
Norfenfluramine vs. MDMA
MDMA ("Ecstasy") is a prototypical serotonergic neurotoxin that also has complex interactions with dopamine systems.
-
Neurotoxicity: Both (+)-norfenfluramine and MDMA are potent serotonergic neurotoxins.[13] However, the neurotoxic cascade of MDMA is considered more complex, involving a critical interplay with the dopaminergic system, leading to the production of reactive oxygen species within serotonin neurons.[13]
-
Dopamine's Role: While norfenfluramine can release dopamine at high concentrations, MDMA's interaction with the dopamine system is a more central component of its acute effects and long-term neurotoxicity.[8][13]
-
Receptor Interactions: MDMA is a relatively low-potency partial agonist of the 5-HT2A receptor, whereas norfenfluramine is a potent, full agonist at this site as well as at 5-HT2B/2C receptors.[4][14]
Norfenfluramine vs. para-Chloroamphetamine (PCA)
PCA is a research chemical known for its potent and long-lasting depletion of brain serotonin, making it a powerful tool for studying the consequences of serotonergic deficits.[15]
-
Selectivity and Potency: PCA is among the most potent serotonergic neurotoxins.[16] Like norfenfluramine, it produces long-lasting serotonergic deficits.[15][17]
-
Mechanism of Depletion: The long-term effects of PCA are associated with marked and persistent reductions in tryptophan hydroxylase activity and 5-HT uptake sites.[15] While both compounds induce acute 5-HT release, the long-term neurotoxic profiles may differ in their specifics.[18]
-
Receptor Agonism: PCA is not considered a significant direct 5-HT2A receptor agonist, distinguishing its mechanism from the potent direct agonism of norfenfluramine.[14][17]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies, allowing for a direct comparison of the pharmacological profiles of these agents. Note: Values can vary between studies based on experimental conditions.
Table 1: Comparative Potency for Monoamine Release (EC50 Values in nM)
| Compound | 5-HT Release | NE Release | DA Release | Reference(s) |
| (+)-Norfenfluramine | 59 | 73 | >1000 | [7] |
| (+)-Fenfluramine | 52 | 302 | Inactive | [7][19] |
| MDMA | ~50-100 | ~100-300 | ~500-1000 | [13] (Qualitative) |
| p-Chloroamphetamine (PCA) | Potent | Moderate | Moderate | [15] (Qualitative) |
Table 2: Comparative 5-HT Receptor Binding Affinities (Ki Values in nM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Reference(s) |
| Norfenfluramine | High Affinity | High Affinity (10-50) | Moderately Potent | [4][9][10] |
| Fenfluramine | Micromolar Affinity | Low Affinity | Low Affinity | [9][10] |
| MDMA | Low Potency | Low Affinity | Low Affinity | [14] (Qualitative) |
| p-Chloroamphetamine (PCA) | Not an Agonist | - | - | [17] |
Mechanistic Diagrams & Workflows
Visualizing the complex interactions at the synapse and the experimental procedures used to derive these data is crucial for a comprehensive understanding.
Mechanism of a 5-HT Releasing Agent
The following diagram illustrates the canonical mechanism by which a substrate-type releaser like norfenfluramine increases extracellular serotonin.
Caption: Mechanism of norfenfluramine at a serotonergic synapse.
Experimental Workflow: In Vitro Neurotransmitter Release Assay
This diagram outlines the steps for a typical synaptosome-based neurotransmitter release experiment.
Caption: Workflow for a [³H]5-HT release assay using synaptosomes.
Detailed Experimental Protocols
Scientific integrity requires transparent and replicable methodologies. The protocols below are foundational for characterizing 5-HT releasing agents.
Protocol 1: In Vitro Neurotransmitter Release Assay via Superfusion
This method measures a compound's ability to evoke the release of a radiolabeled neurotransmitter from isolated nerve terminals (synaptosomes).
Rationale: This assay provides a direct functional measure of a compound's potency (EC50) and efficacy (Emax) as a releasing agent, mimicking the presynaptic environment. Using synaptosomes from different brain regions (e.g., striatum for dopamine, hippocampus for serotonin) allows for the assessment of neurochemical selectivity.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Euthanize a rat and rapidly dissect the brain region of interest (e.g., hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Homogenize the tissue using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (pellet P1).
-
Transfer the supernatant (S1) to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.
-
Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-bicarbonate buffer).
-
-
Radiolabel Loading:
-
Incubate the resuspended synaptosomes with a low concentration (e.g., 50 nM) of [3H]5-HT for 15 minutes at 37°C to allow for uptake into the terminals. An uptake inhibitor for other monoamines (e.g., GBR-12909 for DAT) can be included to ensure selective loading.
-
-
Superfusion:
-
Transfer aliquots of the loaded synaptosomes to filter-equipped superfusion chambers.
-
Begin superfusing the chambers with warmed, oxygenated buffer at a constant flow rate (e.g., 0.5 mL/min).
-
Collect baseline fractions (e.g., 10 x 2-minute fractions) to establish a stable basal efflux of [3H]5-HT.
-
-
Stimulation and Collection:
-
Switch to a buffer containing the test compound (e.g., norfenfluramine at various concentrations) for a defined period (e.g., 10 minutes).
-
Continue collecting fractions throughout the drug exposure period.
-
After drug exposure, switch back to the drug-free buffer to observe washout.
-
-
Quantification and Analysis:
-
Add a scintillation cocktail to all collected fractions and the synaptosomes remaining in the chamber.
-
Quantify the radioactivity in each sample using a liquid scintillation counter.
-
Calculate the amount of [3H]5-HT released in each fraction as a percentage of the total radioactivity present at the start of that collection period (fractional release).
-
Plot the peak drug-stimulated release against the drug concentration and fit the data to a sigmoid curve to determine the EC50 and Emax.
-
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that site.
Rationale: This is the gold standard for quantifying drug-receptor interactions. It allows for the screening of a compound against a wide panel of receptors to determine its selectivity and identify potential off-target effects.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Use cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing the 5-HT2B receptor) or homogenized brain tissue rich in the receptor.
-
Harvest the cells or tissue and homogenize in a cold buffer.
-
Centrifuge to pellet the cell membranes and wash several times to remove endogenous ligands.
-
Resuspend the final membrane pellet in an appropriate assay buffer.
-
-
Competition Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]LSD for 5-HT2A/2B receptors).
-
Add increasing concentrations of the unlabeled test compound (the "competitor," e.g., norfenfluramine).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known, non-radioactive ligand).
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes but allows unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate "specific binding" by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor drug.
-
Fit the data to a one-site competition curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Conclusion: A Profile of Potency and Peril
Norfenfluramine is a pharmacologically complex agent whose profile is distinct from its parent compound and other canonical 5-HT releasers. Its high potency as a serotonin and norepinephrine releaser, combined with its direct and potent agonism at 5-HT2 receptor subtypes, sets it apart.
-
Compared to Fenfluramine: Norfenfluramine is a more potent and less selective monoamine releaser and a significantly more powerful 5-HT2 receptor agonist.
-
Compared to MDMA and PCA: While sharing the property of being a potent 5-HT releaser and neurotoxin, norfenfluramine's robust, direct postsynaptic receptor agonism is a key distinguishing feature that is less prominent in the pharmacology of MDMA and PCA.
This dual mechanism of presynaptic release and postsynaptic agonism makes norfenfluramine a powerful modulator of the serotonergic system. However, this same profile, particularly its potent activity at the 5-HT2B receptor, is inextricably linked to significant safety concerns, namely cardiac valvulopathy. For researchers, understanding these head-to-head differences is paramount for interpreting experimental results and for the rational design of future serotonergic agents that may separate therapeutic efficacy from adverse effects.
References
-
Wikipedia. (n.d.). Fenfluramine. Retrieved January 14, 2026, from [Link].
-
Wikipedia. (n.d.). Norfenfluramine. Retrieved January 14, 2026, from [Link].
-
Grokipedia. (n.d.). Norfenfluramine. Retrieved January 14, 2026, from [Link].
-
Gobbi, M., et al. (1998). In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool. PubMed. Retrieved January 14, 2026, from [Link].
-
ResearchGate. (n.d.). Main pathway of metabolism of fenfluramine. Retrieved January 14, 2026, from [Link].
-
Fuller, R. W., et al. (1988). Metabolism of fenfluramine to norfenfluramine in guinea-pigs. Oxford Academic. Retrieved January 14, 2026, from [Link].
-
Rowland, N. E., et al. (1996). Dexfenfluramine and norfenfluramine: comparison of mechanism of action in feeding and brain Fos-ir studies. American Physiological Society Journal. Retrieved January 14, 2026, from [Link].
-
Harvey, J. A., & McMaster, S. E. (1977). Effects of Fenfluramine and Norfenfluramine on Brain Serotonin Metabolism in Rats. Semantic Scholar. Retrieved January 14, 2026, from [Link].
-
Borroni, E., et al. (1983). Differences between d-fenfluramine and d-norfenfluramine in serotonin presynaptic mechanisms. PubMed. Retrieved January 14, 2026, from [Link].
-
Sourbron, J., et al. (2022). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology. Retrieved January 14, 2026, from [Link].
-
Wikipedia. (n.d.). para-Chloroamphetamine. Retrieved January 14, 2026, from [Link].
-
Kannengiesser, M. H., et al. (1976). Comparative action of fenfluramine on the uptake and release of serotonin and dopamine. PubMed. Retrieved January 14, 2026, from [Link].
-
U.S. Food and Drug Administration. (2020). NDA 212102 Pharmacology Review. Retrieved January 14, 2026, from [Link].
-
Baumann, M. H., et al. (2000). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. PubMed. Retrieved January 14, 2026, from [Link].
-
Erenburg, N., et al. (2023). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. PubMed Central. Retrieved January 14, 2026, from [Link].
-
Catterall, F. S., et al. (2003). The fenfluramine metabolite (+)-norfenfluramine is vasoactive. PubMed. Retrieved January 14, 2026, from [Link].
-
Wikiwand. (n.d.). Para-Chloroamphetamine. Retrieved January 14, 2026, from [Link].
-
Wikipedia. (n.d.). 5-HT receptor. Retrieved January 14, 2026, from [Link].
-
Trulson, M. E., & Jacobs, B. L. (1976). Behavioral evidence for the rapid release of CNS serotonin by PCA and fenfluramine. PubMed. Retrieved January 14, 2026, from [Link].
-
Sanders-Bush, E., et al. (1975). Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms. PubMed. Retrieved January 14, 2026, from [Link].
Sources
- 1. Fenfluramine - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacology of 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 4. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 15. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Para-Chloroamphetamine - Wikiwand [wikiwand.com]
- 17. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 18. Behavioral evidence for the rapid release of CNS serotonin by PCA and fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative action of fenfluramine on the uptake and release of serotonin and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticonvulsant Effects of l-Norfenfluramine: A Potentially Safer Alternative in Epilepsy Treatment
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need for Safer Anticonvulsants
Despite the availability of over 30 antiseizure medications (ASMs), approximately one-third of individuals with epilepsy do not achieve adequate seizure control.[1][2] This treatment gap is particularly pronounced in developmental and epileptic encephalopathies like Dravet syndrome and Lennox-Gastaut syndrome (LGS), which are often refractory to standard therapies.[3] The search for novel ASMs with innovative mechanisms of action is therefore a critical priority in neuroscience research.[1][2]
The recent repurposing of fenfluramine, a drug once used for appetite suppression, has marked a significant advancement, particularly for Dravet syndrome and LGS.[3][4][5] However, the history of fenfluramine is shadowed by its withdrawal from the market in 1997 due to associations with valvular heart disease (VHD) and pulmonary arterial hypertension (PAH) when used at high doses for weight loss.[6][7][8] Although low-dose fenfluramine used in epilepsy has shown a more reassuring cardiovascular safety profile in clinical trials, the risk necessitates a stringent risk evaluation and mitigation strategy (REMS) program with regular cardiac monitoring.[9][10][11]
This historical context provides a compelling rationale for investigating the individual components of fenfluramine. Fenfluramine is a racemic mixture, metabolized in the body into active enantiomers: d- and l-fenfluramine, and their primary metabolites, d- and l-norfenfluramine.[3][12] Emerging evidence strongly suggests that the therapeutic anticonvulsant effects and the adverse cardiovascular effects are mediated by different enantiomers.[13][14] Specifically, the l-enantiomer of its metabolite, l-norfenfluramine, appears to retain significant anticonvulsant activity while possessing a greatly diminished potential for the cardiovascular toxicity associated with its d-counterpart.[7][15]
This guide provides a comprehensive framework for researchers to validate l-norfenfluramine as a safer, next-generation anticonvulsant. We will explore the distinct pharmacology of the fenfluramine enantiomers, propose a rigorous preclinical validation workflow, and present a clear, data-driven comparison of its potential efficacy and safety against existing alternatives.
The Pharmacology of Fenfluramine: A Tale of Four Molecules
The clinical effects of racemic fenfluramine are not the result of a single molecular entity, but the combined action of four distinct compounds.[14] Understanding this stereoselective pharmacology is fundamental to isolating a safer therapeutic agent.
Fenfluramine is rapidly metabolized via N-deethylation in the liver, primarily by CYP450 enzymes, into norfenfluramine.[4][6] Since the parent drug is a racemic mixture, this process yields both d-norfenfluramine and l-norfenfluramine, each with unique pharmacodynamic properties.[3][13]
Preclinical Validation Workflow: A Step-by-Step Guide
To rigorously validate l-norfenfluramine, a multi-stage preclinical testing strategy is required. This workflow is designed to compare its efficacy and safety profile against both its parent compound (racemic fenfluramine) and a relevant standard-of-care anticonvulsant.
Efficacy Assessment Protocols
The choice of preclinical models is critical. A combination of acute, induced seizure models and, if possible, a chronic genetic model provides a comprehensive picture of a compound's potential clinical utility. [16] A. Maximal Electroshock (MES) Test
-
Rationale: The MES test is a gold-standard model for predicting efficacy against generalized tonic-clonic seizures. [17][18]All enantiomers of fenfluramine and norfenfluramine have demonstrated activity in this model. [19][20]* Protocol:
-
Animal Model: Male C57BL/6 mice (or Sprague-Dawley rats).
-
Compound Administration: Administer test compounds (l-norfenfluramine, racemic fenfluramine, vehicle control) via intraperitoneal (IP) injection at a range of doses.
-
Stimulation: At the time of predicted peak effect (e.g., 4-8 hours post-dose, determined in preliminary pharmacokinetic studies), deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s duration) via corneal electrodes. [19] 4. Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Calculate the median effective dose (ED50), the dose at which 50% of animals are protected from the seizure endpoint, using probit analysis.
-
B. Audiogenic Seizure Model (DBA/2 Mice)
-
Rationale: DBA/2 mice are genetically susceptible to sound-induced seizures and are particularly useful for testing compounds with serotonergic mechanisms. [7][13]l-norfenfluramine has shown high potency in this model. [13][21]* Protocol:
-
Animal Model: Male DBA/2 mice (typically tested between 21-28 days of age, the period of maximum susceptibility).
-
Compound Administration: Administer test compounds via IP injection at various doses.
-
Induction: At the time of peak effect, place the mouse in an acoustic chamber and expose it to a high-intensity sound stimulus (e.g., 120 dB bell or siren) for 60 seconds.
-
Endpoint: Observe and score the seizure progression: wild running, clonic seizure, tonic seizure, and respiratory arrest/death. Protection is defined as the absence of clonic and tonic phases.
-
Data Analysis: Calculate the ED50 for protection against clonic-tonic seizures.
-
Safety and Tolerability Assessment Protocols
A. In Vitro 5-HT2B Receptor Binding Assay
-
Rationale: This is a crucial first step to confirm the central hypothesis. It directly measures the binding affinity of the test compounds to the target receptor responsible for cardiotoxicity.
-
Protocol:
-
System: Use a commercially available cell line stably expressing the human 5-HT2B receptor.
-
Method: Perform a competitive radioligand binding assay using a known high-affinity 5-HT2B radioligand (e.g., [³H]LSD).
-
Procedure: Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compounds (d-norfenfluramine and l-norfenfluramine).
-
Endpoint: Measure the displacement of the radioligand to determine the inhibitory constant (Ki) for each compound. A higher Ki value indicates lower binding affinity.
-
Expected Outcome: l-norfenfluramine should exhibit a significantly higher Ki (lower affinity) for the 5-HT2B receptor than d-norfenfluramine. [7] B. Rotarod Neurotoxicity Test
-
-
Rationale: Assesses for acute neurological deficits and motor impairment, a common side effect of ASMs. [22]This allows for the determination of a compound's therapeutic window.
-
Protocol:
-
Apparatus: An accelerating rotarod device.
-
Training: Train mice to remain on the rotating rod for a set duration (e.g., 120 seconds) over 2-3 consecutive days.
-
Testing: Administer test compounds at a range of doses (often higher than those used for efficacy). At set time points (e.g., 15, 30, 60, 120 minutes post-dose), place the animal on the rotarod and measure the latency to fall.
-
Endpoint: An animal is considered to have failed if it falls off the rod before the cutoff time.
-
Data Analysis: Calculate the median toxic dose (TD50), the dose at which 50% of animals fail the test, using probit analysis.
-
Data Synthesis and Comparative Analysis
The ultimate goal is to demonstrate a superior risk-benefit profile for l-norfenfluramine. This is achieved by integrating the efficacy and safety data into a clear, quantitative comparison.
The Protective Index (PI)
The most valuable metric for this comparison is the Protective Index (PI), calculated as PI = TD50 / ED50 . A higher PI indicates a wider margin between the dose required for a therapeutic effect and the dose that causes overt toxicity, signifying a safer compound.
Comparative Data Summary
The following table presents a summary of expected and literature-derived data from preclinical mouse models to illustrate the potential therapeutic advantage of l-norfenfluramine.
| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) (Rotarod) | Protective Index (PI) | Primary MoA / Safety Concern |
| l-Norfenfluramine | Audiogenic | ~1.2 [13] | >20 | High (>16) | 5-HT Agonist (low 5-HT2B affinity) |
| Racemic Fenfluramine | Audiogenic | ~10.2 [13] | ~25 | ~2.5 | Contains d-norfenfluramine (5-HT2B risk) |
| l-Fenfluramine | MES | ~14.8 [13] | ~93.5 [14] | ~6.3 | Metabolized to l-norfenfluramine |
| d-Norfenfluramine | MES | ~5.1 [13] | ~14.4 [14] | ~2.8 | High 5-HT2B affinity (Cardiotoxicity) |
| Carbamazepine | MES | ~8.8 | ~78 | ~8.9 | Sodium Channel Blocker [23][24] |
| Valproic Acid | MES | ~250 | ~450 | ~1.8 | Multiple (GABA, ion channels) [22][25] |
Note: Data are compiled from multiple sources and serve as a representative comparison. Actual experimental results will vary. [13][14][23][24] This data strongly suggests that while all fenfluramine-related compounds show anticonvulsant activity, l-norfenfluramine (in the highly sensitive audiogenic model) and l-fenfluramine (in the MES model) possess the most favorable Protective Indices. [13][14]The high PI for l-norfenfluramine, coupled with its low affinity for the 5-HT2B receptor, makes it a compelling candidate for further development. [7]
Conclusion and Future Directions
The evidence strongly supports the hypothesis that l-norfenfluramine can decouple the potent anticonvulsant effects of the fenfluramine family from the historically significant risk of cardiovascular toxicity. Its high potency in preclinical models, particularly those sensitive to serotonergic modulation, and its favorable safety window as indicated by a high Protective Index, position it as a highly promising candidate for a novel, enantiomerically-pure antiseizure medication. [7][19][26] For drug development professionals, the validation pathway for l-norfenfluramine represents a clear example of a "chiral switch" strategy, moving from a racemic mixture to a single, safer enantiomer. [20]Future research should focus on:
-
Expanding efficacy testing to chronic and pharmacoresistant epilepsy models. [16][27]* Conducting long-term cardiovascular safety studies in higher animal models to definitively rule out any risk of VHD or PAH.
-
Initiating formal IND-enabling toxicology studies to support clinical development.
By focusing on l-norfenfluramine, the scientific community has the potential to deliver a much-needed, safer, and effective therapy to individuals with treatment-resistant epilepsy, building on the lessons learned from fenfluramine's complex history.
References
-
Galanopoulou, A. S., & Moshé, S. L. (2022). Serotonin receptors in epilepsy: Novel treatment targets?. Epilepsia Open, 7(1), 1-13. [Link]
-
De Liso, P., & Perucca, E. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Pharmacology, 14, 1189578. [Link]
-
Galanopoulou, A. S., & Moshé, S. L. (2022). Serotonin receptors in epilepsy: Novel treatment targets?. PubMed. [Link]
-
Dravet Syndrome News. (n.d.). Approved Treatments for Dravet Syndrome. Dravet Syndrome News. [Link]
-
Dravet Syndrome News. (n.d.). Approved Treatments for Dravet Syndrome. Dravet Syndrome News. [Link]
-
White, H. S., & Alex, A. B. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106477. [Link]
-
Löscher, W. (2017). Preclinical Development of Antiepileptic Drugs: Past, Present, and Future Directions. Epilepsy Currents, 17(3), 133–136. [Link]
-
Al-Hail, H., Shbair, A., & Al-Mannai, A. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Journal of Central Nervous System Disease, 14, 11795735221113259. [Link]
-
Wikipedia. (n.d.). Fenfluramine. Wikipedia. [Link]
-
Rothman, R. B., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. The Journal of pharmacology and experimental therapeutics, 305(3), 1191–1199. [Link]
-
Gharedaghi, M. H., et al. (2014). The role of different serotonin receptor subtypes in seizure susceptibility. Journal of neural transmission (Vienna, Austria : 1996), 121(5), 451–466. [Link]
-
SlideShare. (2015). Pre clinical screening of anti epileptic drugs. [Link]
-
Gharedaghi, M. H., et al. (2014). The role of different serotonin receptor subtypes in seizure susceptibility. ProQuest. [Link]
-
The Defeating Epilepsy Foundation. (n.d.). Serotonin. [Link]
-
Practical Neurology. (2020). FDA Approves Fenfluramine for Treatment of Seizures Associated with Dravet Syndrome. [Link]
-
Transpharmation. (n.d.). Epilepsy | Preclinical Neuroscience. [Link]
-
Chen, B., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13212. [Link]
-
Pharmacy Times. (2018). FDA Approves New Drug for Treatment of Seizures Associated With Dravet Syndrome. [Link]
-
Bialer, M., & Perucca, E. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(6), 1636–1646. [Link]
-
Al-Hail, H., Shbair, A., & Al-Mannai, A. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. National Institutes of Health. [Link]
-
Bialer, M., & Perucca, E. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. International Journal of Molecular Sciences, 25(5), 2522. [Link]
-
Logsdon, W. W., et al. (2021). Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long-term open-label safety extension study. Epilepsia, 62(1), 225–231. [Link]
-
Mayo Clinic. (n.d.). Fenfluramine (oral route) - Side effects & dosage. [Link]
-
CURE Epilepsy. (2020). FDA Approves New Therapy for Dravet Syndrome. [Link]
-
Bialer, M., & Perucca, E. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Anticonvulsant. Wikipedia. [Link]
-
Epilepsy Foundation. (n.d.). Summary of Anti-Seizure Medications. [Link]
-
De Liso, P., & Perucca, E. (2023). Fenfluramine: a plethora of mechanisms?. National Institutes of Health. [Link]
-
Erenburg, A., et al. (2024). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia, 65(7), 1845–1855. [Link]
-
ResearchGate. (2019). Evaluation of Selective 5-HT2C Agonists in Acute Seizure Models. [Link]
-
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]
-
Singh, G., & Tall-Sant, P. (2023). Seizure Medications. StatPearls. [Link]
-
Connolly, H. M., et al. (1997). Valvular heart disease associated with fenfluramine-phentermine. The New England journal of medicine, 337(9), 581–588. [Link]
-
Knupp, K. G., et al. (2022). Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated with Lennox-Gastaut Syndrome: A Randomized Clinical Trial. JAMA Neurology, 79(6), 554–562. [Link]
-
ResearchGate. (2024). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. [Link]
-
Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]
-
Hebrew University Center for Research on Pain. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. [Link]
-
ResearchGate. (2023). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. [Link]
-
Bialer, M., & Perucca, E. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. PubMed. [Link]
Sources
- 1. Serotonin receptors in epilepsy: Novel treatment targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin receptors in epilepsy: Novel treatment targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. FDA Approves Fenfluramine for Treatment of Seizures Associated with Dravet Syndrome - - Practical Neurology [practicalneurology.com]
- 6. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valvular heart disease associated with fenfluramine-phentermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long‐term open‐label safety extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fenfluramine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. cureepilepsy.org [cureepilepsy.org]
- 12. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. transpharmation.com [transpharmation.com]
- 19. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain | Hebrew University Center for Research on Pain [paincenter.huji.ac.il]
- 21. researchgate.net [researchgate.net]
- 22. epilepsy.com [epilepsy.com]
- 23. Seizure Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 25. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism of Norfenfluramine Hydrochloride
Introduction:
Norfenfluramine, the primary active metabolite of the N-deethylation of fenfluramine, is a critical molecule in both the therapeutic and toxicological profiles of its parent compound.[1][2] Fenfluramine has seen renewed clinical interest for its potent anti-seizure activity in severe developmental and epileptic encephalopathies.[3][4] A thorough understanding of the metabolic fate of fenfluramine, and particularly the formation and subsequent clearance of norfenfluramine, is paramount for drug development. Preclinical safety and efficacy studies rely on animal models to predict human outcomes. However, significant inter-species differences in drug metabolism can complicate this extrapolation. This guide provides an in-depth, objective comparison of norfenfluramine hydrochloride metabolism across key preclinical species (rat, dog) and humans, supported by experimental data to inform researchers and drug development professionals in their selection and interpretation of animal models.
Section 1: The Metabolic Journey: From Fenfluramine to Norfenfluramine and Beyond
The principal metabolic pathway initiating the journey of fenfluramine is N-dealkylation, an oxidative reaction that removes the N-ethyl group to form norfenfluramine.[1][5] This biotransformation is not merely a detoxification step; norfenfluramine itself is pharmacologically active, acting as a serotonin-norepinephrine releasing agent and a potent agonist at several serotonin 5-HT2 receptors.[2] The causality behind focusing on this specific pathway is twofold: it dictates the exposure to the primary active metabolite and serves as the initial and often rate-limiting step in the clearance of the parent drug.
The metabolic story, however, does not end with norfenfluramine. Subsequent metabolism of norfenfluramine occurs, and it is at this stage that significant and impactful cross-species divergence is observed. While no human-specific metabolites have been detected, the metabolic profile in humans is considerably simpler than in preclinical species.[3][4][6]
-
In Humans: Metabolism is limited. In vitro studies using human liver microsomes and S9 fractions reveal only norfenfluramine and a subsequent N-oxygenation product (an N-oxide or hydroxylamine) as detectable metabolites.[3][6]
-
In Rats and Dogs: Metabolism is far more extensive. In addition to the metabolites found in humans, rat and dog liver preparations show evidence of hydroxylation, dehydrogenation, and glucuronidation.[3][6] In vitro experiments have identified as many as seven distinct metabolites in rat liver microsomes and six in dog liver microsomes.[3][4]
This divergence underscores a critical principle in drug development: the choice of an animal model must be justified by its metabolic similarity to humans. In the case of fenfluramine, while both rat and dog models produce the necessary human metabolites, they also exhibit additional clearance pathways not present in humans, which can affect the overall exposure and pharmacokinetic profile.
Visualizing the Metabolic Pathways
The following diagram illustrates the primary N-dealkylation pathway and the subsequent species-dependent metabolic routes.
Caption: Primary metabolic pathway of fenfluramine and subsequent species-divergent metabolism of norfenfluramine.
Section 2: Quantitative Comparison of Metabolic Rates
Qualitative differences in metabolic profiles are intrinsically linked to quantitative differences in metabolic rates. In vitro studies using liver S9 fractions, which contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, provide a robust system for comparing the intrinsic clearance (CLint) of a compound across species.
Experimental data reveals a stark contrast in the metabolic stability of fenfluramine between humans and preclinical models. The rate of fenfluramine loss in liver S9 fractions follows a distinct rank order: rat ≈ dog >> human.[3] This demonstrates that human hepatic enzymes metabolize fenfluramine at a much slower rate than those of rats or dogs.
| Parameter | Rat | Dog | Human |
| Parent Drug (Fenfluramine) | |||
| Metabolites Detected (Liver S9) | 7[3] | 6[3] | 2[3] |
| t1/2 in Liver S9 (min) | 35.4[3] | 30.0[3] | > 120[3][4] |
| CLint in Liver S9 (µL/min/mg) | 9.8[3] | 11.6[3] | < 2.9[3] |
| Metabolite (Norfenfluramine) | |||
| Plasma Metabolic Ratio (Norfenfluramine/Fenfluramine) | >> Dog, Man, Mouse[7] | > Man, Mouse[7] | ≈ Mouse[7] |
Causality and Implications: The significantly lower intrinsic clearance in human liver fractions means that for a given dose, humans will clear fenfluramine more slowly, potentially leading to higher and more sustained plasma concentrations of the parent drug compared to preclinical species. Conversely, the higher clearance rates in rats and dogs lead to a more rapid formation of norfenfluramine. This is reflected in in vivo data, where the plasma metabolic ratio of norfenfluramine to fenfluramine is substantially higher in rats than in humans or dogs.[7] This is a critical consideration for toxicology studies, as rats will have a much higher relative exposure to the active metabolite, norfenfluramine, than humans.
Section 3: The Enzymatic Machinery: A Multi-CYP Enterprise
The biotransformation of most xenobiotics is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are essential for drug metabolism.[8][9][10] Identifying the specific CYP isoforms responsible for a drug's metabolism is a cornerstone of drug development, as it allows for the prediction of potential drug-drug interactions (DDIs).
The N-dealkylation of fenfluramine to norfenfluramine is not dependent on a single enzyme but is rather a multi-pathway process. This is a self-validating system for the drug's resilience to metabolic DDIs; if one enzymatic pathway is inhibited by a co-administered drug, other enzymes can compensate, mitigating the clinical impact.
Key CYP Enzymes in Norfenfluramine Formation (from Fenfluramine):
-
CYP2D6: Plays a major role. Studies with recombinant human CYP enzymes show that CYP2D6 is a high-affinity enzyme responsible for significant fenfluramine metabolism.[3][11] Chemical inhibition studies confirm this, with the CYP2D6-selective inhibitor quinidine reducing fenfluramine metabolism by 48% and norfenfluramine formation by up to 55%.[3][4]
-
CYP1A2: A lower-affinity enzyme that also contributes significantly.[11] The selective inhibitor furafylline was shown to inhibit fenfluramine metabolism by 32%.[3]
-
CYP2C19 & CYP2B6: These enzymes also participate in the metabolism. Recombinant enzyme studies show both CYP2C19 and CYP2B6 are capable of metabolizing fenfluramine.[3][4] Selective inhibitors for these enzymes also produced partial inhibition of fenfluramine metabolism.[3]
The metabolism of norfenfluramine itself appears to be more complex and less clearly defined. Incubation of norfenfluramine with several recombinant CYPs (1A2, 2B6, 2C19, and 2D6) resulted in only 10-20% metabolism, and no single selective CYP inhibitor produced a clear inhibition of its clearance.[3][4] This suggests that the subsequent metabolism of norfenfluramine may be mediated by multiple CYPs at low affinity or potentially involves other non-CYP enzyme systems.
Section 4: Experimental Protocol: A Self-Validating In Vitro Metabolism Assay
To provide researchers with a practical framework, the following is a detailed, step-by-step methodology for a typical in vitro experiment to determine the metabolic stability of a compound like norfenfluramine in liver S9 fractions. This protocol is designed as a self-validating system by including appropriate controls.
Protocol: Metabolic Stability in Liver S9 Fractions
1. Reagent Preparation:
- Phosphate Buffer (100 mM, pH 7.4): Prepare and warm to 37°C.
- Test Compound Stock: Prepare a concentrated stock solution of norfenfluramine hydrochloride in a suitable solvent (e.g., acetonitrile or DMSO).
- Liver S9 Fractions: Obtain pooled liver S9 fractions from the desired species (e.g., human, rat, dog) from a reputable commercial supplier. Thaw on ice immediately before use. Determine protein concentration via a Bradford or BCA assay.
- NADPH-Generating System (Cofactor Mix): Prepare a solution containing NADP+ (1 mM), glucose-6-phosphate (5 mM), and glucose-6-phosphate dehydrogenase (1 U/mL) in phosphate buffer.[3] Keep on ice.
- Positive Control: Prepare a stock solution of a compound with known metabolic instability in the test system (e.g., midazolam).
- Termination Solution: Prepare ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
2. Incubation Setup:
- Label microcentrifuge tubes for each time point (e.g., 0, 15, 30, 60, 120 min), including separate sets for the test compound, a positive control, and a negative control (no cofactor).
- In a master mix, combine phosphate buffer and liver S9 fraction to achieve a final protein concentration of 1-2 mg/mL.
- Aliquot the S9/buffer mix into the labeled tubes.
- Add the test compound (or positive control) to the respective tubes to achieve the desired final concentration (e.g., 1 µM). For negative controls, add buffer or solvent.
- Pre-incubate all tubes in a shaking water bath at 37°C for 5-10 minutes to allow the system to equilibrate.
3. Reaction Initiation and Termination:
- To initiate the metabolic reaction, add a pre-warmed aliquot of the NADPH-generating system to all tubes except the "no cofactor" controls. For the "no cofactor" tubes, add an equivalent volume of phosphate buffer.
- For the 0-minute time point, terminate the reaction immediately after adding the cofactor by adding 2-3 volumes of the ice-cold termination solution.
- Return the remaining tubes to the 37°C shaking water bath.
- At each subsequent time point (15, 30, 60, 120 min), remove the corresponding tubes and terminate the reaction as described above.
- Vortex all terminated samples vigorously to precipitate protein.
4. Sample Processing and Analysis:
- Centrifuge the terminated samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
- Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
- Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.
5. Data Analysis:
- Plot the natural logarithm of the percentage of remaining parent compound versus time.
- The slope of the linear regression of this plot is the elimination rate constant (k).
- Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
- Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg protein).
Workflow Visualization
Caption: Experimental workflow for an in vitro metabolic stability assay using liver S9 fractions.
Conclusion and Future Directions
The metabolism of norfenfluramine hydrochloride, and its parent compound fenfluramine, exhibits significant quantitative and qualitative differences between humans and common preclinical species like rats and dogs. The key takeaways for researchers are:
-
Metabolic Profile Complexity: Humans display a simpler metabolic profile, primarily involving N-oxygenation of norfenfluramine. In contrast, rats and dogs utilize additional, more extensive pathways including hydroxylation and conjugation.[3][6]
-
Rate of Metabolism: The intrinsic clearance of fenfluramine is substantially lower in human liver fractions compared to those of rats and dogs, leading to different pharmacokinetic profiles and varying relative exposures to the active metabolite, norfenfluramine.[3][7]
-
Enzymology: The formation of norfenfluramine is a robust process mediated by multiple CYP450 enzymes (notably CYP2D6, CYP1A2, CYP2C19, and CYP2B6), which reduces the likelihood of clinically significant drug-drug interactions.[3][4][11]
These findings authoritatively demonstrate that no single animal species serves as a perfect metabolic model for human fenfluramine/norfenfluramine disposition.[7] Therefore, a multi-species approach combined with in vitro human tissue data is essential. Researchers must carefully consider these metabolic differences when designing non-clinical studies and, most importantly, when extrapolating efficacy and safety data to predict clinical outcomes in humans. Future research employing physiologically based pharmacokinetic (PBPK) modeling, integrating this cross-species in vitro data, will be invaluable for refining these extrapolations and supporting the safe and effective development of fenfluramine-based therapies.
References
-
Perregaard, J., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 10(6), e01013. Available at: [Link]
-
Richards, R. P., et al. (1987). The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies. Xenobiotica, 17(11), 1373-1380. Available at: [Link]
-
Zogenix, Inc. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. John Wiley & Sons Ltd. Available at: [Link]
-
Richards, R. P., et al. (1987). The Measurement of D-Fenfluramine and Its Metabolite, D-Norfenfluramine in Plasma and Urine with an Application of the Method to. Taylor & Francis Online. Available at: [Link]
-
Marchant, B., et al. (1992). Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man. Xenobiotica, 22(12), 1451-1461. Available at: [Link]
-
Rothman, R. B., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. The Journal of Pharmacology and Experimental Therapeutics, 305(3), 1191-1199. Available at: [Link]
-
Caccia, S., et al. (1995). Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study. Xenobiotica, 25(3), 307-317. Available at: [Link]
-
Al-Soud, Y. A. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. Available at: [Link]
-
FDA. (2020). Pharmacology/Toxicology Review and Evaluation. accessdata.fda.gov. Available at: [Link]
-
Van der Zeyden, M., et al. (1996). Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride. Journal of Chromatography B: Biomedical Applications, 682(2), 265-274. Available at: [Link]
-
Lennard, M. S., et al. (1997). Metabolism of dexfenfluramine in human liver microsomes and by recombinant enzymes: role of CYP2D6 and 1A2. Xenobiotica, 27(9), 893-905. Available at: [Link]
-
Bialer, M., et al. (2023). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats. Epilepsia, 65(1), 225-233. Available at: [Link]
-
Pigliasco, F., et al. (2023). Main pathway of metabolism of fenfluramine. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Norfenfluramine. Retrieved January 14, 2026, from [Link]
-
PMHNP. (n.d.). Cytochrome P450 and Metabolism. Psych-Mental Health Hub. Available at: [Link]
-
Lynch, J. J., & Price, D. L. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician, 76(3), 391-396. Available at: [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Available at: [Link]
Sources
- 1. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 3. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 and Metabolism [pmhealthnp.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. mdpi.com [mdpi.com]
- 11. Metabolism of dexfenfluramine in human liver microsomes and by recombinant enzymes: role of CYP2D6 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pressor Effects of Norfenfluramine Enantiomers in Conscious Rats
A Technical Guide for Researchers in Pharmacology and Drug Development
This guide provides an in-depth comparison of the pressor effects of the (+) and (-) enantiomers of norfenfluramine, the primary active metabolite of fenfluramine, in conscious rats. By synthesizing key experimental findings, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the stereoselective cardiovascular properties of these compounds.
Norfenfluramine, a metabolite of the former anorectic agent fenfluramine, has been a subject of significant research due to its profound effects on the cardiovascular system. Fenfluramine was withdrawn from the market because of its association with valvular heart disease and pulmonary hypertension.[1][2] These adverse effects are primarily attributed to the activation of the serotonin 2B receptor (5-HT2B) by its metabolite, norfenfluramine.[1] Understanding the distinct pharmacological profiles of norfenfluramine's enantiomers is crucial for evaluating the safety of related compounds and for the development of new therapeutic agents with minimized cardiovascular liabilities.
Stereoselective Vasoactivity: A Clear Distinction
Experimental evidence robustly demonstrates a significant difference in the vasoactive properties of the norfenfluramine enantiomers. In conscious, freely moving rats, intravenous administration of (+)-norfenfluramine induces a dose-dependent increase in mean arterial blood pressure.[3] In stark contrast, the (-)-enantiomer is virtually inactive and does not produce a pressor response.[3][4]
This stereoselectivity is further corroborated by in vitro studies on isolated arterial smooth muscle. (+)-Norfenfluramine causes concentration-dependent contraction in various arteries, including the thoracic aorta, renal artery, and mesenteric resistance artery.[3][4] Conversely, (-)-norfenfluramine fails to induce contraction in these vascular preparations.[3][4]
Quantitative Comparison of Pressor Effects
The following table summarizes the pressor response to the intravenous administration of norfenfluramine enantiomers in conscious rats, based on data from seminal studies.
| Enantiomer | Dose Range (µg/kg i.v.) | Maximum Increase in Mean Arterial Pressure (mmHg) | Reference |
| (+)-Norfenfluramine | 10 - 300 | Dose-dependent increase | [3] |
| (-)-Norfenfluramine | Not specified (inactive) | No significant change | [3] |
Mechanistic Insights into the Pressor Response of (+)-Norfenfluramine
-
Antagonism by Ketanserin: The pressor response to (+)-norfenfluramine in conscious rats can be almost completely abolished by pretreatment with ketanserin, a selective 5-HT2A receptor antagonist.[3]
-
Minimal Role of α1-Adrenergic Receptors: The α1-adrenergic receptor antagonist prazosin has a minimal effect on the pressor response to (+)-norfenfluramine, indicating that the sympathetic nervous system and α-adrenergic receptors are not significantly involved.[3]
-
Independence from Sympathetic Innervation: In chemically denervated arteries, the contractile response to (+)-norfenfluramine remains unchanged, further confirming that its action is independent of the sympathetic nervous system.[3]
The activation of 5-HT2A receptors by (+)-norfenfluramine initiates a signaling cascade within the vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.
Signaling Pathway of (+)-Norfenfluramine-Induced Vasoconstriction
Caption: Proposed signaling pathway for (+)-norfenfluramine-induced pressor effect.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following provides a detailed, step-by-step methodology for assessing the pressor effects of norfenfluramine enantiomers in conscious rats.
Animal Model and Surgical Preparation
-
Animal Selection: Use adult male Sprague-Dawley rats, weighing between 300-400g.
-
Acclimatization: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water for at least one week prior to surgery.[5]
-
Surgical Implantation of Catheters:
-
Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane).
-
Aseptically implant a catheter into the femoral artery for blood pressure measurement and another into the femoral vein for drug administration.
-
Exteriorize the catheters at the back of the neck and protect them with a tethering system.
-
-
Post-Operative Recovery: Allow the animals to recover for at least 48 hours post-surgery. Ensure they regain their pre-operative weight before commencing the experiment.
Hemodynamic Monitoring in Conscious Rats
-
Experimental Setup: Place the conscious, unrestrained rat in a quiet, isolated cage.
-
Connection to Monitoring System: Connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous monitoring of blood pressure and heart rate.
-
Baseline Recording: Allow the animal to acclimatize to the experimental setup for at least 30 minutes to obtain stable baseline hemodynamic readings.[5]
-
Drug Administration:
-
Dissolve the (+)- and (-)-norfenfluramine enantiomers in a suitable vehicle (e.g., sterile saline).
-
Administer increasing doses of each enantiomer intravenously via the venous catheter.
-
Record the hemodynamic responses continuously.
-
-
Antagonist Studies (Optional): To investigate the mechanism of action, administer a selective antagonist (e.g., ketanserin for 5-HT2A receptors) prior to the administration of the norfenfluramine enantiomer and observe any attenuation of the pressor response.
Experimental Workflow Diagram
Caption: Workflow for assessing pressor effects in conscious rats.
Conclusion
The pressor effects of norfenfluramine in conscious rats are exclusively attributed to the (+)-enantiomer. This stereoselective action is mediated by the activation of 5-HT2A receptors on vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure. The (-)-enantiomer is devoid of any significant pressor activity. These findings underscore the importance of considering stereochemistry in drug design and safety assessment, particularly for compounds targeting the serotonergic system. For researchers investigating the cardiovascular effects of novel compounds, the methodologies outlined in this guide provide a robust framework for preclinical evaluation.
References
- Benchchem. Mitigating cardiovascular side effects of (+)-Norfenfluramine in animal models.
- Benchchem. Modeling Fenfluramine-Induced Cardiovascular Effects in Animals: Application Notes and Protocols.
- Ni W, Fink GD, Watts SW. The fenfluramine metabolite (+)-norfenfluramine is vasoactive. J Pharmacol Exp Ther. 2004;309(2):779-87.
- Semantic Scholar. The Fenfluramine Metabolite (+)-Norfenfluramine Is Vasoactive.
- ResearchGate. A, effect of fluramines on contraction of endothelium-intact aorta from...
- MDPI. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?.
Sources
A Comparative Analysis of Norfenfluramine's Anticonvulsant Activity: Maximal Electroshock (MES) vs. Audiogenic Seizure Models
A Technical Guide for Preclinical Epilepsy Research
In the landscape of preclinical epilepsy research, the rigorous evaluation of novel anticonvulsant agents is paramount. The choice of seizure model is a critical determinant of a compound's perceived efficacy and potential clinical application. This guide provides an in-depth comparative analysis of the activity of norfenfluramine, the primary active metabolite of fenfluramine, in two widely utilized preclinical seizure models: the Maximal Electroshock (MES) model and the audiogenic seizure model. By examining the experimental data and the underlying neurobiological principles of each model, we aim to equip researchers with the nuanced understanding required to interpret the differential activity of norfenfluramine and to strategically design future investigations.
Introduction: The Significance of Seizure Models in Anticonvulsant Drug Discovery
Preclinical seizure models are indispensable tools for identifying and characterizing the therapeutic potential of new antiepileptic drugs (AEDs). These models are designed to mimic specific aspects of human epilepsy, allowing for the systematic evaluation of a compound's ability to suppress seizure activity. The MES model is a cornerstone in the field, primarily identifying agents that prevent seizure spread, and is considered predictive of efficacy against generalized tonic-clonic seizures.[1][2][3] In contrast, audiogenic seizure models, which utilize a potent acoustic stimulus to induce seizures in genetically susceptible rodent strains, are valuable for investigating inherited forms of epilepsy and the mechanisms underlying reflex seizures.[4][5][6]
Norfenfluramine, an active metabolite of fenfluramine, has demonstrated significant anticonvulsant properties.[7][8] Understanding its activity profile across different seizure models is crucial for elucidating its mechanism of action and predicting its clinical utility. This guide will dissect the performance of norfenfluramine in the MES and audiogenic seizure paradigms, providing a comprehensive, data-driven comparison.
The Maximal Electroshock (MES) Seizure Model: A Test of Seizure Spread Prevention
The MES test is a robust and highly reproducible model used to screen for compounds that can prevent the propagation of seizure activity throughout the brain.[1][2] It is particularly sensitive to drugs that modulate voltage-gated sodium channels, a key mechanism in the generation and spread of abnormal neuronal firing.[9]
Experimental Protocol: Maximal Electroshock (MES) Seizure Induction
The following protocol outlines the standard procedure for inducing MES seizures in rodents. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Conductive solution (e.g., 0.9% saline)
-
Test compound (norfenfluramine) and vehicle control
-
Rodents (mice or rats)
Step-by-Step Methodology:
-
Animal Acclimation and Preparation: Acclimate animals to the laboratory environment for a sufficient period before the experiment to minimize stress-induced variability. On the day of testing, administer the test compound or vehicle at predetermined doses and time points to allow for optimal drug absorption and distribution.
-
Anesthesia and Electrode Placement: At the time of the test, apply a drop of topical anesthetic to the corneas of the animal. This is a critical step to minimize discomfort and ensure ethical treatment. Following the anesthetic, apply a drop of saline to improve electrical conductivity and ensure a consistent stimulus delivery.[10] Place the corneal electrodes gently on the eyes of the restrained animal.
-
Stimulus Delivery: Deliver a high-frequency electrical stimulus through the corneal electrodes. Standard parameters are typically 50 mA at 60 Hz for 0.2 seconds in mice and 150 mA at 60 Hz for 0.2 seconds in rats.[9][10] This suprathreshold stimulus is designed to induce a maximal seizure in unprotected animals.
-
Observation and Endpoint: Immediately following the stimulus, observe the animal for the characteristic seizure pattern, which includes a tonic phase with hindlimb extension. The primary endpoint is the abolition of the tonic hindlimb extension.[10] An animal is considered protected if it does not exhibit this phase.
-
Data Analysis: The percentage of animals protected at each dose is calculated. This data is then used to determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the tonic hindlimb extension.
Norfenfluramine's Activity in the MES Model
Studies have shown that norfenfluramine and its enantiomers are effective in protecting against MES-induced seizures.[7][11][12] The anticonvulsant activity in this model suggests that norfenfluramine possesses the ability to prevent the spread of seizure discharges.
The Audiogenic Seizure Model: A Paradigm for Genetically Predisposed Seizures
Audiogenic seizure models utilize genetically susceptible rodent strains, such as the DBA/2 mouse, that exhibit predictable and severe seizures in response to a high-intensity auditory stimulus.[4][5] These models are particularly relevant for studying the genetic underpinnings of epilepsy and for identifying compounds that may be effective against reflex epilepsies.[13] The seizure is initiated by abnormal activity in the brainstem auditory pathways, which then propagates to forebrain structures.[13]
Experimental Protocol: Audiogenic Seizure Induction
The following protocol details the methodology for inducing audiogenic seizures.
Objective: To evaluate the efficacy of a test compound in preventing or reducing the severity of seizures induced by a high-intensity acoustic stimulus in a genetically susceptible rodent strain.
Materials:
-
Sound-attenuating chamber
-
Acoustic stimulus generator (e.g., an electric bell capable of producing a high-decibel sound)
-
Test compound (norfenfluramine) and vehicle control
-
Audiogenic seizure-prone rodents (e.g., DBA/2 mice)
Step-by-Step Methodology:
-
Animal Selection and Preparation: Utilize a genetically susceptible strain known to exhibit consistent audiogenic seizures. As with the MES model, proper acclimation and drug administration protocols are essential.
-
Acoustic Stimulation: Place the animal individually in the sound-attenuating chamber. Present a high-intensity acoustic stimulus (e.g., 122 dB) for a fixed duration (e.g., up to 60 seconds) or until the onset of a seizure.[14]
-
Observation and Seizure Scoring: Observe the animal's behavioral response to the stimulus. The seizure typically progresses through distinct phases: wild running, followed by clonic and then tonic convulsions.[5] The primary endpoint is the prevention of the tonic-clonic seizure.
-
Data Analysis: The percentage of animals protected from the seizure at each dose is determined, and the ED₅₀ is calculated.
Norfenfluramine's Potent Activity in the Audiogenic Seizure Model
Research has demonstrated that norfenfluramine exhibits remarkably potent anticonvulsant activity in the audiogenic seizure model.[7][8] This suggests a mechanism of action that is particularly effective at suppressing the hyperexcitability within the neural circuits responsible for this type of seizure.
Comparative Efficacy of Norfenfluramine: MES vs. Audiogenic Models
The most striking observation when comparing norfenfluramine's activity in these two models is the significant difference in its potency.
| Seizure Model | Compound | ED₅₀ (mg/kg) | Reference |
| Maximal Electroshock (MES) | d,l-norfenfluramine | 5.1 - 14.8 | [7][15] |
| Audiogenic Seizure | l-norfenfluramine | 1.2 | [7][15] |
As the data clearly indicates, l-norfenfluramine is substantially more potent in the audiogenic seizure model compared to the MES model.[7] In one study, l-norfenfluramine was found to be approximately 9 times more potent than the parent compound, d,l-fenfluramine, in the audiogenic seizure model, whereas in the MES test, their potencies were comparable.[7][15]
This marked difference in potency suggests that the neurochemical pathways targeted by norfenfluramine are more critically involved in the generation and propagation of audiogenic seizures than in MES-induced seizures. The proposed mechanism of action for fenfluramine and norfenfluramine involves modulation of serotonergic (5-HT) pathways and activity at the sigma-1 receptor.[16][17] The heightened sensitivity of the audiogenic seizure model to norfenfluramine may indicate a greater role for these systems in the pathophysiology of this specific seizure type.
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MES and audiogenic seizure models.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Model.
Caption: Workflow for the Audiogenic Seizure Model.
Conclusion and Future Directions
The comparative analysis of norfenfluramine's activity in the MES and audiogenic seizure models reveals a significant and informative disparity in its potency. While effective in both paradigms, its substantially lower ED₅₀ in the audiogenic model points towards a mechanism of action that is particularly well-suited to counteract the neurobiological substrate of this specific seizure type.[7] This finding underscores the importance of utilizing a battery of preclinical models to gain a comprehensive understanding of a novel AED's therapeutic potential.
For researchers and drug development professionals, these results suggest that norfenfluramine and its parent compound, fenfluramine, may hold particular promise for the treatment of certain genetic epilepsies with a reflex component. Further investigation into the specific serotonergic and sigma-1 receptor subtypes involved in the anticonvulsant effect of norfenfluramine in audiogenic seizure-prone animals is warranted. Such studies will not only refine our understanding of this compound's mechanism of action but also contribute to the broader knowledge of the pathophysiology of inherited epilepsies.
References
-
Perucca, P., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. International Journal of Molecular Sciences, 25(5), 2522. [Link]
-
MDPI. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. [Link]
-
Bialer, M., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(6), 1673-1683. [Link]
-
Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In: Methods in Molecular Biology. Humana Press, New York, NY. [Link]
-
ResearchGate. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. [Link]
-
National Center for Biotechnology Information. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. [Link]
-
ResearchGate. (2023). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. [Link]
-
Sourbron, J., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI. [Link]
-
The Hebrew University of Jerusalem. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]
-
The Hebrew University of Jerusalem. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. [Link]
-
National Center for Biotechnology Information. (2025). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia Open. [Link]
-
MDPI. (2023). Rodent Models of Audiogenic Epilepsy. Encyclopedia. [Link]
-
National Center for Biotechnology Information. (2008). Post-ictal analgesia in genetically epilepsy-prone rats is induced by audiogenic seizures and involves cannabinoid receptors in the periaqueductal gray. Pain, 135(3), 215-223. [Link]
-
National Center for Biotechnology Information. (2022). Rodent Models of Audiogenic Epilepsy: Genetic Aspects, Advantages, Current Problems and Perspectives. International Journal of Molecular Sciences, 23(22), 14199. [Link]
-
Encyclopedia.pub. (2023). Rodent Models of Audiogenic Epilepsy. [Link]
-
National Center for Biotechnology Information. (2021). Animal Models of Epilepsy: A Phenotype-oriented Review. Translational Neurodegeneration, 10, 31. [Link]
-
The Hebrew University of Jerusalem. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. [Link]
-
National Center for Biotechnology Information. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1175659. [Link]
Sources
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Rodent Models of Audiogenic Epilepsy | Encyclopedia MDPI [encyclopedia.pub]
- 5. Rodent Models of Audiogenic Epilepsy: Genetic Aspects, Advantages, Current Problems and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.huji.ac.il [cris.huji.ac.il]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Post-ictal analgesia in genetically epilepsy-prone rats is induced by audiogenic seizures and involves cannabinoid receptors in the periaqueductal gray - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Comparative Analysis of Norfenfluramine Enantiomer Brain-to-Plasma Ratios
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology and drug development, understanding a compound's ability to penetrate the central nervous system (CNS) is paramount. This is particularly critical for chiral drugs, where individual enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles. This guide offers an in-depth comparative analysis of the brain-to-plasma concentration ratios of the enantiomers of norfenfluramine, the primary active metabolite of fenfluramine. By synthesizing experimental data from preclinical models, we aim to provide a clear understanding of the stereoselective distribution of these compounds, offering valuable insights for the development of next-generation therapeutics.
The Significance of Stereoselectivity in CNS Drug Distribution
The differential disposition of enantiomers can have profound implications for a drug's efficacy and safety profile. In the case of norfenfluramine, which has shown promise in the treatment of certain types of epilepsy, the brain-to-plasma concentration ratio is a key determinant of its therapeutic potential. A higher ratio indicates greater brain penetration, which can lead to enhanced efficacy but also potentially increased CNS-related side effects. This guide will dissect the available data to illuminate the nuances of d- and l-norfenfluramine distribution.
Comparative Brain-to-Plasma Concentration Ratios
Preclinical studies in rodents have demonstrated that both enantiomers of norfenfluramine extensively penetrate the brain, with concentrations in brain tissue being significantly higher than in plasma.[1][2] However, stereoselectivity does appear to influence the extent of this penetration.
A key study in Sprague-Dawley rats investigated the pharmacokinetics of d- and l-norfenfluramine following intraperitoneal administration.[3] The results indicated that d-norfenfluramine exhibits a higher brain-to-plasma concentration ratio compared to its levorotatory counterpart.
| Enantiomer | Brain-to-Plasma Concentration Ratio | Animal Model | Noteworthy Observations |
| d-Norfenfluramine | ~27.6[3] | Rat | Higher brain penetration observed.[3] |
| l-Norfenfluramine | ~15.4 (d-fenfluramine metabolite) to ~22.0[3][4] | Rat, Mouse | Extensive but comparatively lower brain penetration than the d-enantiomer.[3] |
It is important to note that in some studies, a lower dose of d-norfenfluramine was used due to its higher toxicity at increased concentrations.[1][3] Despite the dose differences, the data consistently points towards extensive brain accumulation for both enantiomers, with brain concentrations being over 15-fold higher than those in plasma.[1][2][5]
Understanding the Mechanisms of Differential Brain Penetration
The observed differences in the brain-to-plasma concentration ratios of norfenfluramine enantiomers can be attributed to several factors related to their journey across the blood-brain barrier (BBB).
Caption: Factors influencing the differential brain penetration of norfenfluramine enantiomers.
The primary mechanisms governing the passage of small molecules like norfenfluramine across the BBB include:
-
Passive Diffusion: The lipophilicity of the enantiomers plays a role in their ability to passively diffuse across the lipid membranes of the endothelial cells of the BBB. While data on the differential lipophilicity of the norfenfluramine enantiomers is not extensively detailed in the provided search results, it is a potential contributing factor.
-
Carrier-Mediated Transport: Active influx transporters at the BBB could exhibit stereoselective affinity for one enantiomer over the other, facilitating its entry into the brain.
-
Active Efflux: Conversely, efflux transporters, such as P-glycoprotein, can actively pump substrates out of the brain. Stereoselective interactions with these transporters could lead to lower brain concentrations of one enantiomer.
-
Plasma Protein Binding: Differential binding to plasma proteins can affect the unbound fraction of the drug available to cross the BBB. An enantiomer with lower plasma protein binding would have a higher free concentration, potentially leading to greater brain penetration.
While the precise transporters and binding proteins involved have not been fully elucidated in the available literature, the observed differences in brain-to-plasma ratios strongly suggest that one or more of these stereoselective processes are at play.
Experimental Protocol for Determining Brain-to-Plasma Concentration Ratios
The determination of brain-to-plasma concentration ratios for norfenfluramine enantiomers involves a rigorous preclinical experimental workflow. The following is a generalized protocol based on methodologies described in the scientific literature.[1][3][4]
Caption: A generalized workflow for determining norfenfluramine enantiomer brain-to-plasma ratios.
Step-by-Step Methodology:
-
Animal Model: Sprague-Dawley rats or specific mouse strains are commonly used.[1][3] Animals are housed under controlled conditions with free access to food and water.
-
Drug Administration: The individual enantiomers of norfenfluramine are administered, typically via intraperitoneal (i.p.) injection, at specified doses.[1][3]
-
Sample Collection: At predetermined time points following administration, blood samples are collected (e.g., via cardiac puncture) into tubes containing an anticoagulant. Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised.
-
Sample Processing:
-
Plasma: Blood samples are centrifuged to separate the plasma.
-
Brain: Brain tissue is weighed and homogenized in a suitable buffer.
-
-
Analyte Extraction: The enantiomers of norfenfluramine are extracted from the plasma and brain homogenates. This is often achieved using liquid-liquid extraction or solid-phase extraction techniques.[6]
-
Chiral Analysis: The concentrations of the individual enantiomers in the extracts are determined using a validated, stereoselective analytical method, most commonly High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[4][6][7] Chiral stationary phases are employed in the HPLC to separate the d- and l-enantiomers.[6][8][9]
-
Data Calculation: The brain-to-plasma concentration ratio is calculated for each enantiomer at each time point by dividing the concentration of the enantiomer in the brain tissue (ng/g) by its concentration in the plasma (ng/mL).
Implications for Drug Development
The stereoselective brain penetration of norfenfluramine enantiomers has significant implications for drug development. The higher brain-to-plasma ratio of d-norfenfluramine suggests that it may have a more pronounced central effect. However, this is coupled with reports of its higher toxicity.[2][3] Conversely, l-norfenfluramine, while showing slightly lower brain penetration, may offer a better safety profile, making it a potentially more attractive candidate for development as a single-enantiomer drug.[2][5]
This comparative analysis underscores the critical need to evaluate the pharmacokinetics of individual enantiomers early in the drug development process. Such data is invaluable for:
-
Candidate Selection: Informing the choice of which enantiomer to advance into further clinical development.
-
Dose-Response Relationships: Understanding the relationship between plasma concentrations and central nervous system effects.
-
Safety and Efficacy Predictions: Predicting potential therapeutic windows and CNS-related adverse events.
References
-
Erenburg, N., Hamed, R., Shaul, C., Perucca, E., & Bialer, M. (2024). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats. Epilepsia, 65(2), e14-e19. [Link]
-
ResearchGate. (n.d.). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Retrieved from [Link]
-
Perucca, E., & Bialer, M. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Pharmaceuticals, 17(2), 241. [Link]
-
Nakashima, K., Kaddoumi, A., & Wada, M. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 167-175. [Link]
-
Erenburg, N., Perucca, E., Bechard, J., & Bialer, M. (2024). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia Open, 9(1), e12686. [Link]
-
Erenburg, N., Hamed, R., Shaul, C., Perucca, E., & Bialer, M. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(6), 1673-1683. [Link]
-
Caccia, S., & Jori, A. (1978). Stereoselective disposition of fenfluramine enantiomers in the rat. Xenobiotica, 8(9), 583-588. [Link]
-
The Hebrew University of Jerusalem. (n.d.). Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats. Retrieved from [Link]
-
Zeng, J. N., Dou, L., Duda, M., & Stuting, H. H. (1994). New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. Journal of Chromatography B: Biomedical Applications, 654(2), 231-248. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats. Retrieved from [Link]
-
Kaddoumi, A., Nakashima, K., & Wada, M. (2001). Chiral HPLC Determination of dl-Fenfluramine and dl- Norfenfluramine in Biological Fluids Using DIB-Cl as a Label. Analytical Sciences, 17(11), 1315-1319. [Link]
-
Caccia, S., & Jori, A. (1978). Stereoselective Disposition of Fenfluramine Enantiomers in the Rat. Xenobiotica, 8(9), 583-588. [Link]
-
Erenburg, N., Hamed, R., Shaul, C., Perucca, E., & Bialer, M. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(6), 1673-1683. [Link]
-
Perucca, E., & Bialer, M. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Pharmaceuticals, 17(2), 241. [Link]
-
de Witte, P. A. M., et al. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Frontiers in Molecular Neuroscience, 14, 736531. [Link]
-
ResearchGate. (n.d.). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Retrieved from [Link]
-
ResearchGate. (n.d.). Plasma concentrations (upper panel) and brain tissue concentration.... Retrieved from [Link]
-
Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8359047. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. mdpi.com [mdpi.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
Safety Operating Guide
Handling Norfenfluramine Hydrochloride: A Guide to Personal Protective Equipment and Safe Laboratory Practices
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Norfenfluramine hydrochloride. As a potent psychoactive compound and the primary active metabolite of fenfluramine, Norfenfluramine hydrochloride necessitates stringent handling protocols to ensure personnel safety and prevent environmental contamination.[1][2] This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering your team to work with confidence and security.
Hazard Assessment: Understanding the Risk
Norfenfluramine hydrochloride is a serotonin-norepinephrine releasing agent (SNRA) and a potent agonist for multiple serotonin receptors.[1] Its parent compound, fenfluramine, was withdrawn from the market due to significant safety concerns, primarily cardiac fibrosis (heart valve disease), which is linked directly to Norfenfluramine's activity on 5-HT₂B receptors.[1] This establishes a clear and serious risk of organ toxicity with chronic or high-level exposure.
Table 1: Hazard Profile of Norfenfluramine Hydrochloride and Related Compounds
| Hazard Type | Description | Primary Routes of Exposure |
| Organ Toxicity | Associated with cardiac fibrosis (heart valve disease) through action on 5-HT₂B receptors.[1] | Inhalation, Dermal Absorption, Ingestion |
| Acute Toxicity | The parent compound is rated as toxic if swallowed, in contact with skin, or inhaled.[3][4] | Inhalation, Dermal Absorption, Ingestion |
| Psychoactive Effects | Modulates neurotransmission, acting as a potent anorectic and exhibiting sedative effects.[5] | Inhalation, Dermal Absorption, Ingestion |
The Hierarchy of Controls: A Foundational Safety Strategy
Personal Protective Equipment (PPE) is the final and most personal line of defense. A comprehensive safety program prioritizes engineering and administrative controls to minimize exposure potential at the source.[6] Only after these controls are implemented should PPE be used to manage any residual risk.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For Norfenfluramine hydrochloride, this means all handling of the solid compound should, whenever possible, occur within a containment system like a flexible glove bag or a rigid isolator to prevent aerosol generation.[7][8]
Core Personal Protective Equipment (PPE) Protocol
Given the high potency and multifaceted hazards, a comprehensive PPE ensemble is mandatory. The level of protection must account for the potential failure of one barrier.[8]
Table 2: PPE Requirements by Task
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Unpacking/Transport | N95 Respirator (minimum)[9] | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat |
| Weighing/Handling Powder | Powered Air-Purifying Respirator (PAPR) if not in an isolator[8] | Double-layered nitrile gloves | Chemical splash goggles and face shield[9] | Disposable, solid-front, back-closing gown with knit cuffs[9] |
| Handling Solutions (>1 mg/mL) | In a certified chemical fume hood | Double-layered nitrile gloves | Chemical splash goggles | Disposable gown |
| Handling Dilute Solutions (<1 mg/mL) | In a certified chemical fume hood | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat |
Step-by-Step Gowning Procedure (for handling powder):
-
Preparation: Ensure all necessary equipment and reagents are inside the containment area (fume hood or glove box) before beginning.
-
Shoe Covers: Don designated shoe covers before entering the potent compound handling area.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your inner garments.
-
Gown: Don a disposable, back-closing gown. Ensure complete coverage and secure all ties. Cuffs should be tight-fitting.[9]
-
PAPR/Respirator: If required, don the PAPR hood or respirator. Perform a seal check as per manufacturer instructions.
-
Goggles/Face Shield: Don chemical splash goggles, followed by a full-face shield for maximum protection.[9]
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they are pulled over the cuffs of the gown.
The de-gowning process is performed in the reverse order, taking care to peel off items without touching the external, potentially contaminated surfaces. All disposable PPE must be treated as hazardous waste.
Operational Guide: Step-by-Step Handling
Weighing and Handling Solid Norfenfluramine Hydrochloride
This operation presents the highest risk of aerosolization and exposure.
-
Utilize Containment: Perform all manipulations within a containment ventilated enclosure, such as a glove box or flexible isolator.[7][8] This is the most critical step to minimize exposure.
-
Prepare the Area: Line the work surface with disposable absorbent plastic-backed paper.
-
Use Dedicated Tools: Employ dedicated spatulas and weigh boats. Do not use tools that have been used for other compounds.
-
Handle with Care: Open the container slowly to avoid disturbing the powder. Use gentle, deliberate motions to transfer the solid. Avoid any actions that could create dust.
-
Immediate Cleanup: After weighing, carefully wipe down the spatula and any surfaces within the enclosure with a damp cloth (e.g., wetted with 70% ethanol). Place the cloth in a hazardous waste bag.
-
Seal and Secure: Tightly seal the primary container of Norfenfluramine hydrochloride. Wipe the exterior of the container before removing it from the containment system (if applicable).
Emergency Procedures: Spill Response
Immediate and correct action is crucial to mitigate exposure during a spill. The response depends on the location and quantity of the spill.
Sources
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. CAS 673-18-7: Norfenfluramine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. agnopharma.com [agnopharma.com]
- 7. aiha.org [aiha.org]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
